Technical Documentation Center

3,6-dihydro-2H-oxazin-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-dihydro-2H-oxazin-6-amine
  • CAS: 122018-87-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of Novel Dihydro-oxazine Derivatives

Introduction: The Dihydro-oxazine Scaffold - A Privileged Heterocycle in Modern Science Dihydro-oxazines are a significant class of six-membered heterocyclic compounds containing one nitrogen and one oxygen atom.[1][2] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dihydro-oxazine Scaffold - A Privileged Heterocycle in Modern Science

Dihydro-oxazines are a significant class of six-membered heterocyclic compounds containing one nitrogen and one oxygen atom.[1][2] Their structural framework is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities and valuable material properties exhibited by their derivatives.[3] Medicinally, these compounds have demonstrated a wide pharmacological spectrum, including antibacterial, antifungal, antitumor, anti-HIV, and anti-inflammatory activities.[1][2] In materials science, they serve as crucial monomers for polybenzoxazines, a class of high-performance thermosetting phenolic resins known for their excellent thermal stability, low water absorption, and minimal shrinkage during curing.[3]

The versatility of the dihydro-oxazine ring system stems from its unique structural and electronic properties, which can be readily tuned through substitution. This guide provides an in-depth exploration of the key synthetic methodologies for creating novel dihydro-oxazine derivatives and the comprehensive characterization techniques required to unambiguously confirm their structure, purity, and stereochemistry. It is designed for researchers and drug development professionals seeking to leverage this powerful heterocyclic scaffold in their work.

Section 1: Strategic Approaches to Dihydro-oxazine Synthesis

The construction of the dihydro-oxazine ring can be achieved through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

The Mannich-Type Condensation: A Foundational and Versatile Route

The three-component Mannich-type condensation is a classic and widely employed method for synthesizing a variety of 1,3-dihydro-oxazines.[4] This reaction typically involves the condensation of a phenol, a primary amine, and an aldehyde (most commonly formaldehyde).[5][6]

Causality of Component Choice:

  • The Phenol: Provides the oxygen heteroatom and a portion of the carbon backbone. The electronic nature and position of substituents on the phenolic ring directly influence the reactivity and properties of the final product.

  • The Primary Amine: Introduces the nitrogen heteroatom. The choice of amine is a primary point of diversification, allowing for the introduction of various alkyl or aryl substituents that can modulate the biological activity or material properties of the derivative.

  • The Aldehyde: Acts as a one-carbon electrophile, bridging the phenol and amine to facilitate ring closure. While formaldehyde is common, other aldehydes can be used to introduce substitution at the C-2 position of the oxazine ring.[5]

The reaction proceeds via the initial formation of an iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol to form a Mannich base. Subsequent intramolecular cyclization and dehydration yield the dihydro-oxazine ring.

Mannich_Reaction Figure 1: Generalized Mannich-Type Condensation Mechanism Amine R-NH₂ (Amine) Iminium [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium + CH₂O, -H₂O Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Phenol Ar-OH (Phenol) MannichBase Mannich Base Intermediate Phenol->MannichBase Iminium->MannichBase + Phenol Product Dihydro-oxazine Derivative MannichBase->Product Intramolecular Cyclization (-H₂O)

Figure 1: Generalized Mannich-Type Condensation Mechanism.
Asymmetric Synthesis: Accessing Chiral Dihydro-oxazines

For pharmaceutical applications, controlling the stereochemistry of the final molecule is paramount. Catalytic asymmetric synthesis provides an elegant solution for producing enantiomerically pure or enriched dihydro-oxazine derivatives. A key strategy is the use of chiral catalysts in cycloaddition reactions.[7]

For instance, a highly efficient asymmetric cascade reaction can be achieved using a bimetallic catalyst system, such as a combination of a Rh(II) salt and a chiral N,N'-dioxide-Sm(III) complex.[8][9] This system can promote a tandem carbonyl ylide formation followed by an asymmetric [4+3]-cycloaddition to afford chiral dihydro-oxepines, which are structurally related to oxazines and highlight the power of this approach for building complex, chiral heterocyclic systems.[8][9]

The Rationale for Bimetallic Catalysis: The rhodium(II) component is highly effective at generating the reactive carbonyl ylide intermediate from a diazo compound, while the chiral samarium(III) complex acts as a chiral Lewis acid, coordinating to the reacting partners to control the facial selectivity of the subsequent cycloaddition, thereby inducing high enantioselectivity.

Modern Catalytic and Greener Approaches

To improve efficiency, reduce environmental impact, and simplify experimental procedures, modern synthetic methods focus on novel catalysts and alternative reaction media.

  • Water-Mediated Synthesis: Using water as a solvent is a key principle of green chemistry. Alum (KAl(SO₄)₂·12H₂O) has been successfully employed as a non-toxic, inexpensive, and reusable catalyst for the three-component synthesis of naphthoxazines in water, leading to high yields and purity under mild conditions.[10] The catalytic activity of alum in water facilitates the key condensation steps while simplifying product isolation.

  • Silver-Catalyzed Cyclization: Silver triflate (AgOTf) has proven to be an effective catalyst for the cyclization of N-propargyl N-sulfonyl amino alcohols to yield 3,4-dihydro-2H-1,4-oxazines at ambient temperature.[11][12] This method is notable for its mild conditions and compatibility with solid-phase peptide synthesis (SPPS), allowing for the late-stage modification of peptides containing serine or threonine residues.[11]

Section 2: Experimental Protocol - A Case Study

This section provides a self-validating, step-by-step protocol for the synthesis of a novel naphthoxazine derivative via an alum-catalyzed Mannich-type condensation in an aqueous medium.[10]

Objective: To synthesize 2,3-dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,2-e][2][4]oxazine.

Materials:

  • β-Naphthol (1.0 mmol, 144.2 mg)

  • p-Anisidine (4-methoxyaniline) (1.0 mmol, 123.1 mg)

  • Formaldehyde (37% aqueous solution) (1.5 mmol, 122 µL)

  • Alum (KAl(SO₄)₂·12H₂O) (10 mol%, 47.4 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Experimental Workflow:

Synthesis_Workflow Figure 2: Experimental Workflow for Naphthoxazine Synthesis Start 1. Reagent Combination Reaction 2. Reaction Heating (60°C, 2-3h) Start->Reaction Add β-Naphthol, p-Anisidine, Formaldehyde, Alum to Water TLC 3. Monitor by TLC (Hexane:EtOAc 8:2) Reaction->TLC Stir vigorously Cooling 4. Cool to RT TLC->Cooling Reaction complete Filtration 5. Filter Crude Product Cooling->Filtration Precipitate forms Washing 6. Wash with Water Filtration->Washing Drying 7. Dry in Vacuo Washing->Drying Recrystallization 8. Recrystallize (from Ethanol) Drying->Recrystallization End 9. Characterize Pure Product Recrystallization->End

Figure 2: Experimental Workflow for Naphthoxazine Synthesis.

Procedure:

  • Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine β-naphthol (144.2 mg), p-anisidine (123.1 mg), and alum (47.4 mg) in 5 mL of water.

  • Reaction Initiation: Stir the mixture to form a suspension. Add the aqueous formaldehyde solution (122 µL) dropwise to the flask.

  • Heating and Monitoring: Heat the reaction mixture to 60°C and stir vigorously for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent system. Self-Validation: The disappearance of the starting material spots (β-naphthol and p-anisidine) and the appearance of a new, major product spot indicates the reaction is proceeding as expected.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water (3 x 10 mL) to remove the alum catalyst and any unreacted water-soluble starting materials.

  • Drying: Dry the solid product in a vacuum oven at 50°C for 4 hours.

  • Final Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline 2,3-dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,2-e][2][4]oxazine.

Expected Outcome: A crystalline solid. The yield should be high (>85%). The purity can be confirmed by a sharp melting point and the characterization methods outlined in the next section.

Section 3: Comprehensive Characterization of Novel Derivatives

Unambiguous structural confirmation is a non-negotiable aspect of synthesizing novel compounds. A multi-technique approach is essential for providing a complete and validated picture of the molecule's identity, structure, and purity.

Characterization_Workflow Figure 3: Logical Workflow for Compound Characterization Start Synthesized Compound Primary Primary Analysis (Purity & Basic Structure) Start->Primary TLC_MP TLC & Melting Point Primary->TLC_MP MS Mass Spectrometry (MS) Primary->MS Secondary Secondary Analysis (Detailed Structure) IR Infrared (IR) Spectroscopy Secondary->IR NMR NMR (¹H, ¹³C, 2D) Secondary->NMR Tertiary Tertiary Analysis (Absolute Confirmation) XRay Single-Crystal X-Ray Diffraction Tertiary->XRay Final Confirmed Structure TLC_MP->Secondary MS->Secondary NMR->Tertiary XRay->Final

Figure 3: Logical Workflow for Compound Characterization.
Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for structural elucidation in solution. Both ¹H and ¹³C NMR are indispensable.[2][13]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical dihydro-1,3-oxazine, characteristic signals include two diastereotopic protons for the -O-CH₂-N- methylene group and the -N-CH₂-Ar methylene bridge.[14][15]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp², sp³, C=O).

Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Rationale
Ar-H 6.5 - 8.0110 - 160Protons on the aromatic rings are deshielded.
O-CH₂ -N4.8 - 5.575 - 85Methylene protons and carbon are deshielded by adjacent electronegative O and N atoms.
N-CH₂ -Ar4.0 - 4.845 - 55Methylene protons and carbon are deshielded by the adjacent N atom and aromatic ring.
N-CH-R6.2 - 6.560 - 70The methine proton is a singlet if there are no adjacent protons.[5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[16] In dihydro-oxazine synthesis, it is particularly useful for confirming the consumption of starting materials. For example, the disappearance of the broad -OH stretch from the phenol and the N-H stretches from the primary amine are strong indicators of successful ring formation.[5] The spectra will be dominated by C-H, C=C (aromatic), and C-O and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of the proposed chemical formula.[2][17] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[17] Analysis of the fragmentation pattern can also provide valuable structural information.[18]

Single-Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[15] It determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, configuration, and conformation.[19][20] For novel chiral compounds, X-ray analysis is the gold standard for determining the absolute stereochemistry. The data reveals bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[15]

Section 4: Data Interpretation and Troubleshooting

Causality in the Lab: Understanding and Overcoming Challenges

  • Synthetic Challenge: Low Yields in Mannich Condensation.

    • Plausible Cause: Deactivation of the phenolic ring by strong electron-withdrawing groups can reduce its nucleophilicity, slowing the reaction. Alternatively, steric hindrance from bulky substituents on the amine or phenol can impede cyclization.

    • Scientist's Approach: Increase the reaction temperature or time. Consider using a stronger Lewis acid catalyst to enhance the electrophilicity of the iminium ion. If steric hindrance is the issue, alternative synthetic routes like multi-step approaches may be necessary.

  • Characterization Challenge: Ambiguous NMR Spectra.

    • Plausible Cause: The presence of impurities or rotamers (conformational isomers that interconvert slowly on the NMR timescale) can lead to complex or broadened signals.

    • Scientist's Approach: First, confirm purity using HPLC.[21] If the sample is pure, perform variable temperature (VT) NMR. If rotamers are present, the signals may coalesce into sharper peaks at higher temperatures. Two-dimensional NMR experiments (COSY, HSQC, HMBC) are essential for definitively assigning proton and carbon signals and confirming connectivity, even in complex spectra.

Conclusion

The dihydro-oxazine framework represents a highly valuable and versatile scaffold for the development of novel therapeutics and advanced materials. Mastery of its synthesis, from foundational Mannich reactions to modern asymmetric catalysis, allows for the creation of structurally diverse libraries of compounds. This synthetic work must be underpinned by a rigorous and multi-faceted characterization strategy, employing a combination of spectroscopic and crystallographic techniques to ensure the scientific integrity of the results. By understanding the causality behind experimental choices and anticipating potential challenges, researchers can efficiently navigate the synthesis and validation of these important heterocyclic derivatives.

References

  • Lathwal, A., Mathew, B. P., & Nath, M. (2021). Syntheses, Biological and Material Significance of Dihydro[2][4]oxazine Derivatives: An Overview. Current Organic Chemistry, 25(1), 133-174. [Link]

  • Unknown Author. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Technology and Research. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[2][4]-Oxazine Derivatives. Der Pharma Chemica, 9(5), 68-75. [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Khimiya, 75(6), 567-574. [Link]

  • Chylińska, J. B., Janowiec, M., & Urbański, T. (1969). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. British Journal of Pharmacology, 37(2), 346-350. [Link]

  • Unknown Author. (2011). Synthesis and biological properties of dihydro-oxadiazine-based heterocyclic derivatives. Medicinal Chemistry Research, 20(6), 723-733. [Link]

  • Al-Azzawi, A. M., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry, 67(1), 1-13. [Link]

  • AL-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Medical Sciences, 4(9), 120-128. [Link]

  • Patel, H. D., et al. (2012). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 4(1), 233-239. [Link]

  • Ohashi, S., et al. (2019). ¹H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][2][4] oxazine. ResearchGate. [Link]

  • Ali, A. J., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Egyptian Journal of Chemistry, 66(4), 31-36. [Link]

  • Lathwal, A., Mathew, B. P., & Nath, M. (2021). Syntheses, Biological and Material Significance of Dihydro[2][4]oxazine Derivatives: An Overview. Bentham Science Publishers. [Link]

  • Guy, J. T., et al. (1997). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Journal of Chromatography A, 781(1-2), 177-187. [Link]

  • Phunpruch, S., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 3014. [Link]

  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6689. [Link]

  • Zhang, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(21), 7436-7442. [Link]

  • Al-Ajely, M. S., et al. (2019). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Journal of University of Babylon for Pure and Applied Sciences, 27(3), 209-218. [Link]

  • Khanye, S. D., et al. (2021). Coumarin-Annulated Ferrocenyl 1,3-Oxazine Derivatives Possessing In Vitro Antimalarial and Antitrypanosomal Potency. Molecules, 26(5), 1361. [Link]

  • Dabholkar, V. V., & Gavande, S. D. (2010). Water mediated synthesis of various[2][4]oxazine compounds using alum as a catalyst. Arkivoc, 2011(5), 125-133. [Link]

  • Patil, A. R., & Marelli, U. K. (2024). Integrating 3,4-Dihydro-2H-1,4-oxazine into Peptides as a Modification: Silver Triflate-Catalyzed Cyclization of N-Propargyl N-Sulfonyl Amino Alcohols for SPPS Applications. Organic Letters. [Link]

  • Unknown Author. (2021). Asymmetric synthesis of 1,3-oxazine derivatives 119 via the NED aza-DAR... ResearchGate. [Link]

  • Santes, V., et al. (2000). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. Journal of Heterocyclic Chemistry, 30(15), 2721-2734. [Link]

  • Santes, V., et al. (2000). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. ResearchGate. [Link]

  • Jabar, A. A., et al. (2023). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research, 2(2), 1-13. [Link]

  • Ali, A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. [Link]

  • Shirai, R., & Nakao, Y. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]

  • Zhang, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science. [Link]

  • Makwana, K., et al. (2015). Mass spectrums of benz-1,3-oxazines derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). NMR Spectra of Products. The Royal Society of Chemistry. [Link]

  • Unknown Author. (n.d.). 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal. [Link]

Sources

Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of 3,6-dihydro-2H-oxazin-6-amine

A Comprehensive Spectroscopic Guide to 3,6-dihydro-2H-oxazin-6-amine Abstract This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Spectroscopic Guide to 3,6-dihydro-2H-oxazin-6-amine

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 3,6-dihydro-2H-oxazin-6-amine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. By detailing predicted spectral data, proven experimental protocols, and the causal logic behind spectral interpretation, this guide serves as a robust resource for unambiguous molecular characterization. We emphasize an integrated approach, demonstrating how data from multiple spectroscopic platforms are synergistically employed to confirm the molecular structure with a high degree of confidence.

Introduction

The 3,6-dihydro-2H-oxazine scaffold is a valuable heterocyclic platform in medicinal chemistry and organic synthesis, often serving as a versatile intermediate for more complex molecular architectures.[1] The amine-substituted variant, 3,6-dihydro-2H-oxazin-6-amine, incorporates a unique combination of functional groups—a cyclic enamine-like system within a six-membered ring—that presents both synthetic opportunities and analytical challenges.

Accurate and comprehensive structural verification is a cornerstone of modern chemical research and development. In this context, spectroscopic analysis is not merely a procedural step but the primary method for confirming molecular identity and purity. This guide provides a detailed examination of the expected spectroscopic signatures of 3,6-dihydro-2H-oxazin-6-amine, grounded in fundamental principles and data from analogous structures. As a Senior Application Scientist, the insights provided herein are based on extensive experience in the structural characterization of novel nitrogen-containing heterocycles.

Molecular Structure and Spectroscopic Overview

The structural features of 3,6-dihydro-2H-oxazin-6-amine dictate its characteristic spectroscopic behavior. The molecule contains a vinyl ether moiety, a secondary amine within the ring, and a primary amine substituent at a chiral center. Each of these features will produce distinct and predictable signals in NMR, IR, and mass spectra.

Caption: Numbered structure of 3,6-dihydro-2H-oxazin-6-amine.

¹H and ¹³C NMR Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,6-dihydro-2H-oxazin-6-amine, distinct signals are predicted for both the proton (¹H) and carbon (¹³C) spectra.

Experimental Protocol: NMR Analysis

A self-validating protocol is crucial for obtaining reproducible and trustworthy data.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is often preferred over CDCl₃ for amines as it slows the proton exchange rate of N-H protons, leading to sharper, more easily identifiable peaks.

  • Internal Standard: Use the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) as the primary internal reference. Tetramethylsilane (TMS) can be added as an alternative.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A DEPT-135 experiment is highly recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • Data Processing: Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Spectrum & Interpretation

The asymmetry introduced by the amine substituent at C6 renders the methylene protons at C2 and C5 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Insights
N1-H 4.0 - 6.0Broad singletExchangeable proton; position and shape are concentration-dependent.
C4-H 5.5 - 6.0DoubletOlefinic proton, deshielded by the adjacent nitrogen (N7).
C3-H 4.5 - 5.0DoubletOlefinic proton, coupled to C4-H.
C6-H 3.5 - 4.0MultipletMethine proton, deshielded by adjacent O and N atoms.
C2-H₂ 3.0 - 3.8Two multipletsDiastereotopic protons adjacent to N1.
C5-H₂ 3.8 - 4.5Two multipletsDiastereotopic protons adjacent to the electronegative oxygen.
N7-H₂ 1.5 - 3.0Broad singletExchangeable protons from the primary amine.

Note: Predicted shifts are based on analogous structures and established principles of NMR spectroscopy.

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C 4140 - 150CH (+)Olefinic carbon bonded to nitrogen, significantly deshielded.[2]
C 395 - 105CH (+)Olefinic carbon adjacent to C4.
C 675 - 85CH (+)Carbon flanked by two heteroatoms (O and N1).
C 565 - 75CH₂ (-)Aliphatic carbon adjacent to oxygen.
C 245 - 55CH₂ (-)Aliphatic carbon adjacent to nitrogen.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label significant absorption bands.

Predicted IR Spectrum & Interpretation

The IR spectrum will be dominated by absorptions from the N-H, C=C, and C-O bonds.

Vibrational ModePredicted Frequency (cm⁻¹)IntensitySignificance
N-H Stretch (Primary Amine)3400 - 3250Medium, two bandsConfirms the presence of the -NH₂ group.[3][4] The two bands arise from asymmetric and symmetric stretching modes.[5]
N-H Stretch (Secondary Amine)3350 - 3310Weak to MediumSingle band confirming the N1-H group within the ring.[4]
C-H Stretch (sp²)3100 - 3000MediumAssociated with the C=C-H bonds.
C-H Stretch (sp³)3000 - 2850MediumAssociated with the C-H bonds of the CH₂ and CH groups.
C=C Stretch (Enamine)1660 - 1600StrongCharacteristic of the C=C double bond conjugated with the nitrogen atom.[6]
N-H Bend (Primary Amine)1650 - 1580MediumScissoring vibration of the -NH₂ group.[4][5]
C-O-C Stretch1250 - 1050StrongStrong absorption typical for ether linkages.[7]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.

  • Ionization: Use positive ion mode ESI, which will readily protonate the amine groups to form the [M+H]⁺ ion.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, acquire data on an Orbitrap or Q-TOF instrument to obtain a high-resolution mass measurement of the molecular ion.

  • Tandem MS (MS/MS): To probe fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[8]

Predicted Mass Spectrum & Interpretation

The molecular formula of 3,6-dihydro-2H-oxazin-6-amine is C₄H₈N₂O. The molecular weight is 100.0637 g/mol .

  • Molecular Ion: In ESI+, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 101.0715. The presence of two nitrogen atoms adheres to the Nitrogen Rule (an odd molecular ion mass for an odd number of nitrogens).[9]

  • Key Fragmentation Pathways: Cyclic amines and enamines exhibit characteristic fragmentation patterns.[10][11] Alpha-cleavage next to the nitrogen atoms is a dominant pathway.

Fragmentation_Pathway M_H [M+H]⁺ m/z 101 Frag1 Loss of NH₃ m/z 84 M_H->Frag1 -NH₃ Frag2 Loss of C₂H₃N m/z 60 M_H->Frag2 -CH₂=CH-NH Frag3 Retro-Diels-Alder m/z 71 M_H->Frag3 RDA

Caption: Predicted major fragmentation pathways for [M+H]⁺.

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 84.

  • Ring Cleavage: Alpha-cleavage adjacent to N1 followed by ring opening can lead to the loss of a neutral C₂H₃N fragment, resulting in an ion at m/z 60.

  • Retro-Diels-Alder (RDA) Reaction: The dihydro-oxazine ring can undergo a characteristic RDA fragmentation, leading to the expulsion of etheneimine and formation of a fragment at m/z 71.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from all techniques.

Caption: Logical workflow for integrated spectroscopic analysis.

  • Mass Spectrometry provides the molecular formula (C₄H₈N₂O via HRMS).

  • IR Spectroscopy confirms the presence of key functional groups: N-H (primary and secondary amine) and C=C (enamine).

  • ¹³C NMR and DEPT confirm the presence of six unique carbons: two CH₂, two CH, and two quaternary (or rapidly exchanging) carbons of the C=C bond.

  • ¹H NMR provides the final, detailed connectivity map, showing the coupling between adjacent protons and confirming the diastereotopic nature of the methylene groups, which validates the proposed cyclic structure and the position of the amine substituent.

Conclusion

The spectroscopic characterization of 3,6-dihydro-2H-oxazin-6-amine is a clear example of modern structural elucidation. By applying a multi-technique approach and understanding the underlying principles of each method, researchers can confidently determine the structure of novel heterocyclic compounds. The predicted data and protocols outlined in this guide provide a reliable framework for scientists in drug discovery and chemical synthesis, enabling them to verify their synthetic targets with high fidelity and advance their research programs.

References

  • Pizey, J. S. Spectroscopic studies of the associations of heterocyclic amines. Journal of the Chemical Society (Resumed), 1961, 489. [Link]

  • Hatada, K., Nagata, K., & Yuki, H. Carbon-13 NMR Spectra of Alkyl Vinyl Ethers, and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3267-3271, 1970. [Link]

  • Jakobsen, P., Lawesson, S. O., & Djerassi, C. Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 1966, 745. [Link]

  • Jakobsen, P., & Lawesson, S. O. Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 1966, 745-749. [Link]

  • Angell, C. L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society (Resumed), 1961, 504. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Ethyl vinyl ether. [Link]

  • Various Authors. 3,6-Dihydro-2H-1,2-oxazines (Microreview). ResearchGate. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Omodani, K., et al. Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. The Journal of Organic Chemistry, 85(17), 11258-11264, 2020. [Link]

  • Liu, Y., et al. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Scientific Reports, 9(1), 3149, 2019. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Whitman College. GCMS Section 6.15 - Amines. [Link]

  • JoVE. Video: Mass Spectrometry of Amines. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

  • Mohamed S AL-Ajely, et al. Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Medical Sciences 4.9 (2020): 120-128. [Link]

Sources

Foundational

Stereochemistry and Conformational Analysis of Dihydro-Oxazine Rings: A Paradigm in Rational Drug Design

Executive Summary The dihydro-oxazine ring system—encompassing 1,2-, 1,3-, and 1,4-isomers—represents a highly versatile pharmacophore and conformational constraint in modern medicinal chemistry. Because these six-member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydro-oxazine ring system—encompassing 1,2-, 1,3-, and 1,4-isomers—represents a highly versatile pharmacophore and conformational constraint in modern medicinal chemistry. Because these six-membered heterocycles contain both nitrogen and oxygen, their three-dimensional topography is governed by complex stereoelectronic forces, including the anomeric effect and 1,3-diaxial interactions. This technical guide explores the conformational analysis of dihydro-oxazine rings, detailing how stereochemical manipulation directly dictates pharmacokinetic (PK) and pharmacodynamic (PD) outcomes in drug development.

Conformational Landscape of Dihydro-Oxazine Rings

The "Half-Chair" Dominance in 1,3-Oxazinanes

Unlike the rigid chair conformation of cyclohexane, dihydro-1,3-oxazine rings are inherently non-planar and typically adopt a "half-chair" or "semi-chair" conformation[1]. Crystallographic and quantum mechanical (QM) analyses reveal that the root-mean-square deviation (rmsd) of the ring atoms from planarity is approximately 0.200 Å[1].

The Causality of Conformation: The preference for the half-chair geometry is driven by the need to minimize 1,3-diaxial repulsions between the substituents on the heteroatoms and the adjacent carbon framework[2]. Furthermore, the stereochemistry at the nitrogen atom is highly specific; the N-substituent predominantly occupies a quasi-axial position. This orientation is stabilized by stereoelectronic anomeric effects, where the lone pair on the adjacent heteroatom delocalizes into the antibonding orbital ( σ∗ ) of the C-N bond, thermodynamically favoring the quasi-axial state over the quasi-equatorial state[2].

Dihydro-1,4-Oxazines and Thermodynamic Control

In 1,4-oxazine derivatives, particularly those synthesized via the condensation of chiral amino alcohols (like norephedrine) with 1,2-diketones, the ring closure is entirely governed by thermodynamic control[3]. The system naturally equilibrates to place the bulkiest substituents in pseudo-equatorial positions to avoid severe steric clashes. Consequently, the newly formed stereogenic center at the point of ring closure almost exclusively adopts an S configuration, a phenomenon critical for the asymmetric synthesis of morpholine mimics[3].

Conformational_Logic A Dihydro-oxazine Core (Non-planar geometry) B Half-Chair Conformation (rmsd ~0.200 Å) A->B Minimizes 1,3-diaxial interactions C N-Substituent Orientation (Quasi-Axial Preference) B->C Anomeric effect & Steric hindrance D Bioactive State Stabilization (Target Binding) C->D 6-position substitution (e.g., CF3) E ADME Optimization (Reduced P-gp & hERG) D->E pKa modulation (< 7.4)

Conformational stabilization pathway of dihydro-1,3-oxazines in drug design.

Stereochemical Control in Drug Development

Case Study: BACE1 Inhibitors for Alzheimer's Disease

The development of β -secretase (BACE1) inhibitors highlights the critical intersection of stereochemistry and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. Early 1,3-dihydro-oxazine leads exhibited potent BACE1 inhibition but failed in vivo due to high basicity ( pKa​=9.8 ), which triggered severe hERG channel inhibition and massive P-glycoprotein (P-gp) efflux, preventing blood-brain barrier (BBB) penetration[4].

Rational Stereochemical Optimization: By introducing a fluorine atom at the 5-position and bulky electron-withdrawing groups (e.g., CF3​ ) at the 6-position, researchers successfully locked the dihydro-oxazine ring into its bioactive pseudoaxial conformation[4].

  • Target Engagement: The 6-position substituents stabilize the active conformation, drastically reducing the energy difference ( ΔE ) required for the molecule to bind the BACE1 catalytic aspartate residues.

  • ADME Causality: The electron-withdrawing nature of the substituents lowered the pKa​ of the amine from 9.8 to below 7.4. Because P-gp and hERG channels preferentially recognize ionized species at physiological pH, this pKa​ modulation effectively bypassed efflux mechanisms, resulting in robust amyloid- β (A β ) reduction in the brain[5].

Dihydro-1,2-Oxazines as Morpholine Mimics

Dihydro-1,2-oxazines have been successfully deployed as conformational mimics of morpholine in the development of oxazolidinone antibiotics (e.g., Linezolid analogs)[6]. The unique oxygen-nitrogen adjacent placement alters the dipole moment and hydrogen-bond acceptor vector, allowing these analogs to maintain high potency against Gram-positive bacteria while offering distinct metabolic stability profiles compared to traditional morpholine rings[6].

Quantitative Data Summaries

Table 1: Conformational Energy & ADME Profiles of BACE1 Inhibitors

Data synthesized from QM calculations and in vivo efficacy models[4][5].

Compound VariantStereochemical Modification pKa​ P-gp Efflux RatiohERG InhibitionIn Vivo Efficacy (A β Reduction)
Dihydro-oxazine 6 Unsubstituted9.820.0 (High)HighPoor (No BBB penetration)
5-Fluoro-oxazine 8 5-Fluoro insertion8.512.0 (Moderate)ModerateModerate
Oxazine 24 5-Fluoro + 6- CF3​ < 7.4< 2.0 (Low)LowHigh (Robust brain exposure)
Table 2: Antimicrobial Efficacy of Dihydro-oxazine Derivatives

Minimum Inhibitory Concentrations (MIC) demonstrating the broad-spectrum utility of the oxazine core[6][7].

Compound ClassTarget PathogenMIC ( μg/mL )Reference Standard (MIC)
Dihydro[1,3]oxazine-fused 4-thionoisoflavone (9b) P. aeruginosa16Ampicillin (32)
Dihydro[1,3]oxazine-fused 4-thionoisoflavone (9b) B. subtilis16Ampicillin (16)
Dihydro-1,2-oxazine oxazolidinone (6) Gram-positive panel ≤4 Linezolid ( ≤4 )

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints that confirm causality and stereochemical success before proceeding to the next step.

Protocol 1: Multicomponent Mannich-Type Synthesis of Chiral Bis-dihydro[1,3]-naphthoxazines

This protocol exploits thermodynamic control to yield enantiomerically pure "half-chair" oxazines[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a dry round-bottom flask, dissolve 0.62 mmol of naphthalene-2,3-diol and 1.30 mmol of enantiomerically pure (S)-(−)-1-phenylethane-1-amine in 5 mL of absolute ethanol.

  • Condensation: Add 3.10 mmol of paraformaldehyde to the mixture. Stir the suspension continuously at 50 °C for 3 hours. Causality Note: The 50 °C temperature provides sufficient kinetic energy to overcome the activation barrier of the iminium ion intermediate while remaining low enough to prevent thermal degradation of the chiral amine.

  • Isolation: Evaporate the ethanol under reduced pressure. Purify the crude residue via flash column chromatography using a CH2​Cl2​ /MeOH (100:1) gradient.

  • Self-Validation Checkpoint 1 (Mass Confirmation): Perform High-Resolution Mass Spectrometry (HRMS-ESI+). The target mass [M+H]+ must align with the calculated exact mass (e.g., calculated 451.2381, found 451.2238)[1].

  • Self-Validation Checkpoint 2 (Stereochemical Confirmation): Conduct 1D 1H NMR and 2D NOESY. The methylene protons of the oxazine ring will present as a distinct AB spin system due to the non-planar half-chair conformation. The absence of a degenerate singlet confirms the restricted ring inversion.

Protocol 2: Stereoselective Synthesis of 2-Hydroxy-5,6-dihydro-2H-1,4-oxazines

This protocol utilizes the condensation of chiral amino alcohols to force the creation of an S-configured stereocenter[3].

Step-by-Step Methodology:

  • Reaction Assembly: Combine equimolar amounts of (−)-norephedrine and a selected 1,2-diketone in anhydrous toluene.

  • Dehydrative Cyclization: Attach a Dean-Stark trap and reflux the mixture. The azeotropic removal of water drives the equilibrium toward the cyclic imine/oxazine product.

  • Crystallization: Once water evolution ceases (typically 4-6 hours), cool the mixture to room temperature and precipitate the product using a hexane/diethyl ether diffusion method.

  • Self-Validation Checkpoint (Crystallographic Proof): Isolate a single crystal and perform X-ray diffraction (XRD). The refinement must show the substituent at the newly formed hydroxylic carbon occupying an equatorial position (minimizing 1,3-diaxial interactions), strictly validating the S stereochemistry at the ring junction[3].

Experimental_Workflow Step1 1. Multicomponent Synthesis Mannich-type condensation (Naphthol + Amine + CH2O) Step2 Step2 Step1->Step2 Thermodynamic control Step3 3. Structural Validation 1H/13C NMR (Coupling Constants) Single Crystal X-ray Step2->Step3 Stereocenter confirmation Step4 4. ADME & Efficacy Assay P-gp Efflux Ratio, hERG Inhibition In vivo target engagement Step3->Step4 Lead optimization

Self-validating experimental workflow for dihydro-oxazine synthesis and screening.

References

  • The Stereochemistry of Some Dihydro-1,3-oxazine Derivatives Institute of Organic Synthesis, Polish Academy of Sciences URL: [Link]

  • Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β -Secretase (BACE1) Inhibitors via Active Conformation Stabilization Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid PubMed - National Institutes of Health URL: [Link]

  • Synthesis and Structural Analysis of Chiral Bis-dihydro[1,3]-naphthoxazines and Imidazolidine Derivatives Prepared by Three-Component Mannich-Type Condensation MDPI URL:[Link]

  • Syntheses of Bisoxazolidines and Morpholones ResearchGate URL: [Link]

  • Rational Design of Novel 1,3-Oxazine Based β -Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust A β Reduction in the Brain Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Syntheses, Biological and Material Significance of Dihydro[1,3]oxazine Derivatives: An Overview ResearchGate URL:[Link]

Sources

Exploratory

Whitepaper: Unlocking Molecular Stability: A Guide to Theoretical and Computational Analysis of Dihydro-oxazines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Dihydro-oxazine Scaffold - A Nexus of Opportunity and Challenge Dihydro-oxazines, a class of six-membered hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dihydro-oxazine Scaffold - A Nexus of Opportunity and Challenge

Dihydro-oxazines, a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom, represent a scaffold of significant interest across the chemical sciences.[1][2] Their derivatives are foundational to a wide array of applications, from serving as versatile intermediates in organic synthesis to forming the core of pharmacologically active agents with antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7][8] Furthermore, their utility in materials science, particularly as precursors to advanced polybenzoxazine resins, highlights their industrial relevance.[4][7]

The efficacy and reliability of any dihydro-oxazine-based molecule are fundamentally dictated by its stability. This is not a simple, monolithic property but a complex interplay of three-dimensional structure (conformation), subtle electronic interactions within the ring (stereoelectronics), and potential equilibria with alternative structures (tautomerism). An unstable conformer may fail to bind to a biological target, while an unforeseen tautomeric shift could lead to rapid degradation or loss of function.

Predicting and understanding these stability factors through purely experimental means can be resource-intensive and often fails to reveal the underlying energetic drivers. This is where theoretical and computational chemistry provides an indispensable toolkit.[9][10] By leveraging quantum mechanical principles, we can model these molecules with high fidelity, dissect the forces governing their behavior, and predict their stability before a single molecule is synthesized. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and a practical, field-proven computational workflow for analyzing the stability of dihydro-oxazine derivatives.

Part 1: The Pillars of Stability - Conformation, Electronics, and Tautomerism

The stability of a dihydro-oxazine ring is not absolute but is determined by a delicate balance of competing energetic factors. A thorough analysis requires a deep understanding of its conformational landscape, the subtle stereoelectronic effects at play, and the potential for structural isomerism.

Conformational Analysis: The Shape of Function

Unlike aromatic rings, the dihydro-oxazine ring is saturated or partially saturated, endowing it with significant conformational flexibility. The ring typically adopts non-planar structures to minimize steric and torsional strain.

  • Chair, Boat, and Twist Conformations: Ab initio and Density Functional Theory (DFT) studies have shown that the potential energy surface of the parent tetrahydro-1,3-oxazine contains multiple minima, including chair and twist conformers, connected by transition states such as boat and half-chair conformations.[11] For most substituted dihydro-oxazines, a chair conformation represents the global energy minimum, as it most effectively staggers the atoms and their substituents, minimizing unfavorable steric interactions.[11][12][13]

  • Axial vs. Equatorial Substituents: In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative stability is profoundly influenced by the nature and position of these substituents. Large, bulky groups generally prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with other ring atoms.[12] However, as we will see, stereoelectronic effects can sometimes override steric hindrance, favoring an axial orientation.[12][14]

  • Ring Inversion: The dihydro-oxazine ring is not static. It can undergo a "ring flip," a process that interconverts one chair conformation into another, swapping axial and equatorial positions. Computational studies are crucial for calculating the energy barrier to this inversion, which determines the conformational dynamism of the molecule at a given temperature.[11][12]

Caption: Chair conformation of a 1,3-oxazine ring showing axial and equatorial positions.

Stereoelectronic Effects: The Hidden Stabilizers

Beyond simple sterics, the arrangement of electron lone pairs and bonding orbitals creates powerful stabilizing or destabilizing interactions known as stereoelectronic effects. In dihydro-oxazines, the anomeric effect is often a dominant factor.

  • The Anomeric Effect: This effect describes a stabilizing interaction between the lone pair of a heteroatom (like the ring nitrogen or oxygen) and the adjacent anti-bonding sigma (σ) orbital of a C-X bond (where X is another heteroatom).[15] For this interaction to be maximal, the lone pair and the σ orbital must be anti-periplanar (oriented at 180°). This orbital overlap delocalizes the lone pair electrons, lowering the molecule's overall energy.[16]

  • Conformational Consequence: The anomeric effect often stabilizes conformations that would be considered sterically unfavorable. For example, an alkoxy group at C-6 might preferentially adopt an axial position to maximize the overlap between an oxygen lone pair and the C-N σ* orbital inside the ring, even if the group is bulky.[15] Computational methods, particularly Natural Bond Orbital (NBO) analysis, are essential for identifying and quantifying the energetic contribution of these anomeric interactions.[15][16]

Ring-Chain Tautomerism: A Dynamic Equilibrium

Many dihydro-oxazine derivatives do not exist as a single cyclic structure but are in a dynamic equilibrium with a corresponding open-chain (acyclic) tautomer.[17][18] This ring-chain tautomerism is a critical aspect of their stability and reactivity.

The position of this equilibrium is highly sensitive to several factors:

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring of naphthoxazines, for instance, can significantly influence the equilibrium by stabilizing or destabilizing the cyclic form.[16][19]

  • Steric Hindrance: Bulky substituents on the oxazine ring can destabilize the cyclic form, shifting the equilibrium towards the more flexible open chain.[17]

  • Solvent and Temperature: The polarity of the solvent and the system's temperature can alter the relative energies of the two forms, thereby shifting the equilibrium.

Computational studies can model both the ring and chain forms, calculate their relative Gibbs free energies, and thus predict the equilibrium constant (Keq) for this tautomerism under various conditions.[16]

Ring_Chain_Tautomerism cluster_factors Influencing Factors Ring Dihydro-oxazine Ring (Cyclic Tautomer) Chain Open-Chain Imine/Enamine (Acyclic Tautomer) Ring->Chain Ring Opening Chain->Ring Ring Closing Substituents Substituents Solvent Solvent Temperature Temperature

Caption: Equilibrium between the cyclic dihydro-oxazine and its acyclic tautomer.

Part 2: The Computational Scientist's Workflow - A Protocol for Stability Analysis

While many computational methods exist, Density Functional Theory (DFT) has emerged as the gold standard for accurately and efficiently studying heterocyclic systems like dihydro-oxazines.[9][10][20] It provides an excellent balance of computational cost and accuracy for determining geometries, relative energies, and electronic properties.

A Validated Step-by-Step DFT Protocol

This protocol outlines a self-validating system for the comprehensive stability analysis of a novel dihydro-oxazine derivative. The causality behind each choice is critical for ensuring the scientific integrity of the results.

Step 1: Initial Structure Generation

  • Action: Build a plausible 3D structure of the target dihydro-oxazine using a molecular editor. For substituted rings, it is wise to generate several initial structures, such as chair conformers with the primary substituent in both axial and equatorial positions.

  • Causality: This provides a starting point for the computational analysis. Multiple starting points reduce the risk of the calculation becoming trapped in a high-energy local minimum rather than finding the true global minimum.

Step 2: Conformational Search

  • Action: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as molecular mechanics (MM) or semi-empirical quantum methods.

  • Causality: The potential energy surface of a flexible molecule is complex. A single geometry optimization is insufficient as it will only find the nearest local minimum. A thorough search is the only reliable way to identify the full family of low-energy conformers and locate the likely global minimum, which is essential for an accurate stability assessment.

Step 3: Geometry Optimization with DFT

  • Action: Take the low-energy conformers identified in Step 2 and perform full geometry optimization using DFT.

  • Causality: This step refines the molecular structure to find the precise stationary point on the potential energy surface where the forces on all atoms are zero. The choice of functional and basis set is paramount for accuracy.

    • Recommended Functional: The ωB97XD functional is highly recommended.[15][21] Unlike older functionals like B3LYP, it includes empirical corrections for long-range dispersion forces. These forces (van der Waals interactions) are critical for accurately modeling the non-covalent interactions that dictate conformational preferences in heterocyclic systems.[15]

    • Recommended Basis Set: A Pople-style split-valence basis set such as 6-311+G(d,p) is a robust choice.[22] The 'd,p' polarization functions allow for non-spherical electron density distributions, essential for describing chemical bonds accurately. The '+' diffuse functions are important for molecules with lone pairs or potential for hydrogen bonding, as they allow electrons to occupy a larger region of space.

Step 4: Vibrational Frequency Calculation (Self-Validation)

  • Action: For each optimized geometry, perform a frequency calculation at the same level of theory (e.g., ωB97XD/6-311+G(d,p)).

  • Causality: This is a critical validation step.

    • Confirming a True Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates the structure is a transition state or a higher-order saddle point, not a stable conformer.

    • Thermodynamic Data: The calculation yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections, which are used to compute the Gibbs Free Energy (G). Comparing Gibbs Free Energies, not just electronic energies, is the correct way to determine the relative stability of isomers at a given temperature.

Step 5: Analysis and Interpretation

  • Action: Analyze the output files to extract energies, electronic properties, and orbital information.

  • Causality: This is where raw data is converted into chemical insight.

    • Relative Stabilities: Compare the Gibbs Free Energies of all confirmed minima. The conformer with the lowest G is the most stable. The relative populations can be calculated using the Boltzmann distribution equation.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate stereoelectronic effects.[16][23] Look for key donor-acceptor interactions (e.g., n(N) -> σ*(C-O)). The second-order perturbation energy (E(2)) associated with this interaction quantifies its stabilizing effect. An E(2) value > 2 kcal/mol typically indicates a significant stereoelectronic interaction.

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the charge distribution.[9] This reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insight into the molecule's reactivity and potential for intermolecular interactions like hydrogen bonding.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Core Calculation cluster_analysis Analysis & Validation A 1. Build Initial 3D Structure(s) B 2. Perform Conformational Search (MM/Semi-Empirical) A->B C 3. Geometry Optimization (e.g., ωB97XD/6-311+G(d,p)) B->C Low-energy conformers D 4. Frequency Calculation (Same Level of Theory) C->D E Validation: Check for Imaginary Frequencies D->E E->C If Imaginary Freq, Re-optimize/Find TS F 5. Analyze Results: - Gibbs Free Energy - NBO Analysis - MEP Mapping E->F Confirm True Minima G Final Stability Assessment F->G Chemical Insights

Caption: A validated computational workflow for dihydro-oxazine stability analysis.

Data Presentation: From Numbers to Knowledge

To facilitate comparison and interpretation, quantitative results should be summarized in a clear, tabular format.

Table 1: Example DFT-Calculated Relative Energies for Conformer A and Conformer B

ConformerOptimization MethodRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (298.15 K)
A (Axial) ωB97XD/6-311+G(d,p)0.000.0095.7%
B (Equatorial) ωB97XD/6-311+G(d,p)+1.52+2.254.3%

Note: Energies are relative to the most stable conformer (Conformer A). This hypothetical data illustrates a case where an axial conformer is thermodynamically preferred.

Part 3: Bridging Theory and Application in Drug Development

The theoretical insights gained from stability analysis have profound, tangible impacts on the drug discovery and development pipeline.

  • Informing Rational Drug Design: The most stable, lowest-energy conformation of a molecule is overwhelmingly the one that exists in solution and is available to interact with a biological target.[9] Computational stability analysis provides the correct 3D structure for use in subsequent studies like molecular docking, which predicts how a ligand will bind to a protein's active site.[23][24] Using an unstable, high-energy conformer in a docking simulation will produce misleading and irrelevant results.

  • Predicting Metabolic Stability and Degradation: The same computational tools can be used to probe the reactivity of the dihydro-oxazine ring.[25] By calculating the energies of transition states for potential degradation pathways, such as hydrolysis, we can predict a compound's metabolic fate and shelf-life.[26] This allows for the early identification of liabilities and the proactive chemical modification of the scaffold to enhance stability. The MEP maps generated in the stability workflow are particularly useful here, as they highlight the most likely sites for metabolic attack.[9]

  • Guiding Synthetic Strategy: Computational analysis can help rationalize experimental outcomes. For instance, if a synthesis is expected to yield multiple isomers, DFT calculations can predict the thermodynamic product by comparing the relative stabilities of all possible outcomes, guiding purification efforts and reaction condition optimization.[21]

Conclusion

The stability of the dihydro-oxazine scaffold is a cornerstone of its function in both medicinal chemistry and materials science. A comprehensive understanding of this property requires a multi-faceted approach that considers conformational preferences, underlying stereoelectronic forces, and dynamic tautomeric equilibria. This guide has outlined the key theoretical principles and provided a robust, validated computational workflow centered on Density Functional Theory. By systematically applying these methods, researchers can move beyond empirical observation to a predictive, design-oriented approach. This allows for the efficient allocation of synthetic resources, the early identification of molecular liabilities, and the ultimate acceleration of the development pipeline for new drugs and materials built upon this versatile heterocyclic core.

References

  • Concellón, A., et al. (2023). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Journal of the American Chemical Society. [Link]

  • Kuznetsov, V. V. (2010). Ab Initio Conformational Analysis of Tetrahydro-1,3-oxazine. Russian Journal of Organic Chemistry, 46, 110-117. [Link]

  • Gurne, D., Stefaniak, L., & Urbanski, T. (1966). CONFORMATION OF 5-NITRO-TETRAHYDRO-1,3- OXAZINES BY N.M.R. AND DIPOLE MOMENTS. Tetrahedron, 22(S7), 211-216. [Link]

  • Fülöp, F., et al. (2004). Stereoelectronic Effects in Ring-Chain Tautomerism of 1,3-Diarylnaphth[1,2-e][12][21]oxazines and 3-Alkyl-1-arylnaphth[1,2-e][12][21]oxazines. The Journal of Organic Chemistry, 69(11), 3823-3829. [Link]

  • Jones, R. A. Y., et al. (1973). The conformation of the NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,2- and 1,3-oxazine, and tetrahydro-1,3-thiazine. Journal of the Chemical Society, Perkin Transactions 2, (4), 406-410. [Link]

  • Jantarat, N., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 3014. [Link]

  • Mphahlele, M. J., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Results in Chemistry, 8, 101662. [Link]

  • Pellissier, H. (1983). Conformational analysis of the oxazolidine and tetrahydro-1,3-oxazine ring of C20-diterpenoid alkaloid derivatives. The Journal of Organic Chemistry, 48(12), 2142-2144. [Link]

  • Kuznetsov, V. V. (2012). Relative Stability and Conformations of Protonated Forms of Tetrahydro-1,3-oxazine. Russian Journal of Organic Chemistry, 48(4), 620-622. [Link]

  • Various Authors. (2011). Synthesis and biological properties of dihydro-oxadiazine-based heterocyclic derivatives. PubMed. [Link]

  • Pihlaja, K., & Fülöp, F. (2006). Recent Developments in the Ring‐Chain Tautomerism of 1,3‐Heterocycles. ResearchGate. [Link]

  • Lathwal, A., Mathew, B. P., & Nath, M. (2021). Syntheses, Biological and Material Significance of Dihydro[12][21]oxazine Derivatives: An Overview. Current Organic Chemistry, 25(1), 133-174. [Link]

  • El-Faham, A., et al. (2026). Integrated DFT, DOS, and Molecular Docking Study of Oxazine Derivatives as Promising Scaffolds for Anti-HMPV Drug Design. Chemical Physics Impact, 19, 101016. [Link]

  • D'yakonov, V. A., et al. (2007). Dihydro-1,3-oxazines as Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Chylińska, J. B., Urbański, T., & Mordarski, M. (1968). Dihydro-1,3-oxazine Derivatives and their Antitumor Activity. Journal of Medicinal Chemistry, 11(5), 1034-1035. [Link]

  • Various Authors. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Various Authors. (2020). Vibrational Spectroscopic Analysis of 10H-Dibenzo[b,e][11][16]oxazine and Investigate their Structural Reactivity by DFT Computations and Molecular Docking Analysis. ResearchGate. [Link]

  • Zinad, D. S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 16-47. [Link]

  • Lathwal, A., Mathew, B. P., & Nath, M. (2020). Syntheses, Biological and Material Significance of Dihydro[12][21]oxazine Derivatives: An Overview. Bentham Science Publishers. [Link]

  • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-697. [Link]

  • Fülöp, F. (1993). Substituent Effects on the Ring‐Chain Tautomerism of 1,3‐Oxazines. SciSpace. [Link]

  • Various Authors. (2022). A Review on Medicinally Important Heterocyclic Compounds. Open Access Text. [Link]

  • Nagy, P. I., et al. (2000). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. The Journal of Organic Chemistry, 65(18), 5412-5420. [Link]

  • Various Authors. (2026). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Nagy, P. I., et al. (2000). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. ResearchGate. [Link]

  • Tsipis, C. A., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(5), 1084-1099. [Link]

  • Shawali, A. S., et al. (1993). RING CONTRACTION OF 5,6-DIHYDRO-4~-1,2,4,5-OXATRL4ZINES. HETEROCYCLES, 36(3), 455. [Link]

  • Various Authors. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Zinad, D. S., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. OUCI. [Link]

  • Various Authors. (2022). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Sygnature Discovery. [Link]

  • Various Authors. (2018). AN OVERVIEW ON HETEROCYCLIC COMPOUNDS AND THEIR VERSATILE APPLICATIONS. International Journal of Current Engineering and Scientific Research. [Link]

  • Skhirtladze, L., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 28(3), 1438. [Link]

  • Various Authors. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Semantic Scholar. [Link]

  • Gilchrist, T. L. (2012). Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education, 89(9), 1113-1114. [Link]

  • Various Authors. (2025). Molecular docking, DFT calculation and molecular dynamics simulation of Triazine-based covalent organic framework as a nanocarrier for delivering anti-cancer drug. Scientific Reports. [Link]

  • Various Authors. (2026). Heterocycles in Medicinal Chemistry III. National Institutes of Health. [Link]

  • Various Authors. (2021). Efficient synthesis of some[12][21]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports. [Link]

  • Various Authors. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Dyes and Pigments, 217, 111438. [Link]

  • Various Authors. (2022). Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. Journal of Radioanalytical and Nuclear Chemistry, 331(12), 5227-5235. [Link]

Sources

Foundational

Quantum Chemical Calculations on the Electronic Properties of Dihydro-oxazines: A Rational Design Framework

Executive Summary Dihydro-oxazines have emerged as privileged pharmacophores in modern drug discovery, most notably as β-Secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease[1]. However, the transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydro-oxazines have emerged as privileged pharmacophores in modern drug discovery, most notably as β-Secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease[1]. However, the transition from in vitro hits to centrally active, orally bioavailable leads is frequently derailed by poor pharmacokinetic profiles—specifically, high P-glycoprotein (P-gp) efflux and hERG channel inhibition[2].

As a Senior Application Scientist, I have found that empirical trial-and-error synthesis is insufficient for overcoming these liabilities. Instead, we must interrogate the fundamental quantum mechanics of the molecule. By leveraging Density Functional Theory (DFT) to map the electronic properties of dihydro-oxazines—such as dipole moments, highest occupied/lowest unoccupied molecular orbital (HOMO-LUMO) gaps, and Molecular Electrostatic Potential (MEP)—we can rationally tune their pKa and stabilize bioactive conformations. This whitepaper outlines a self-validating computational protocol that bridges quantum chemical descriptors with macroscopic pharmacokinetic outcomes.

Mechanistic Rationale: The Quantum Mechanics of Dihydro-oxazines

The causality behind pharmacokinetic failure in early dihydro-oxazine leads is deeply rooted in their electronic structure. Early hit-to-lead efforts often yield amino-dihydro-oxazines with high basicity (pKa ≈ 9.8)[2]. At physiological pH (7.4), these molecules are highly protonated. This ionization state is recognized by both P-gp and hERG channels, leading to rapid efflux from the blood-brain barrier (BBB) and potential cardiovascular toxicity[3].

To design centrally active BACE1 inhibitors, the basicity of the amidine headgroup must be suppressed to an optimal guideline of 6.5<pKa<7.4 [3]. Quantum chemical calculations allow us to achieve this through precise electronic tuning:

  • Inductive Effects via Fluorination: The introduction of a 5-fluoro substituent on the oxazine ring withdraws electron density from the basic nitrogen. DFT and Natural Bond Orbital (NBO) analyses reveal that fluorine substitution not only reduces the pKa but also enhances intramolecular hydrogen bonding and structural stability[4].

  • Conformational Stabilization: QM calculations demonstrate that specific 6-position substituents, combined with 5-fluorination, restrict the rotational degrees of freedom, locking the dihydro-oxazine into a bioactive conformation that perfectly aligns with the BACE1 active site[1].

Computational Methodology: A Self-Validating DFT Protocol

To ensure scientific integrity, computational predictions cannot exist in a vacuum; they must form a self-validating system. The following step-by-step protocol details the exact methodology required to extract reliable electronic properties from dihydro-oxazine derivatives.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Generate a 3D conformer library from SMILES strings using the OPLS4 or MMFF94 force field.

  • Causality: Molecules exist as dynamic ensembles. Performing DFT on an arbitrary, high-energy 3D structure will yield artifactual electronic descriptors. A rigorous conformational search ensures we are optimizing the global minimum or the relevant bioactive conformation.

Step 2: DFT Geometry Optimization
  • Action: Optimize the lowest-energy conformers using the ωB97X-D functional paired with the 6-311G(d,p) basis set. Apply the Solvation Model based on Density (SMD) for water.

  • Causality: The ωB97X-D functional includes empirical long-range dispersion corrections. This is mandatory for accurately modeling the non-covalent intramolecular interactions (like halogen bonding in fluorinated oxazines) that stabilize the molecule[4]. The triple-zeta basis set (6-311G) with polarization functions (d,p) is strictly required to describe the diffuse, asymmetric electron density around highly electronegative atoms like fluorine and oxygen.

Step 3: Frequency Calculations (Minima Verification)
  • Action: Perform a vibrational frequency calculation at the same level of theory.

  • Causality: This is the primary self-validation step. If the calculation yields any imaginary frequencies, the geometry is a transition state, not a stable minimum. Only structures with zero imaginary frequencies are passed to the next phase.

Step 4: Electronic Property Extraction (NBO & MEP)
  • Action: Execute a single-point energy calculation to extract the HOMO-LUMO gap, dipole moment, and Molecular Electrostatic Potential (MEP) surfaces. Perform NBO analysis to quantify charge transfer.

  • Causality: The MEP visually maps electron-rich (red) and electron-poor (blue) regions, directly predicting how the dihydro-oxazine will orient within the BACE1 aspartic protease cleft. NBO analysis quantifies the hyperconjugative stabilization provided by electron-withdrawing groups, which directly correlates to the reduction in pKa[3].

Workflow Visualization

The logical relationship between computational preparation, quantum mechanical execution, and experimental validation is illustrated below.

DFT_Workflow A Ligand Preparation (3D Conformer Generation) B Conformational Search (Molecular Mechanics) A->B SMILES input C DFT Geometry Optimization (ωB97X-D/6-311G(d,p)) B->C Lowest E conformers D Frequency Calculation (Minima Verification) C->D Optimized Geometry E Electronic Property Extraction (HOMO-LUMO, MEP, NBO) D->E Zero imaginary freq F Pharmacokinetic Modeling (pKa & P-gp Efflux) E->F Electronic descriptors G Experimental Validation (NMR & in vitro Assays) F->G Predictive filtering G->C Feedback loop

Computational workflow for DFT-driven optimization of dihydro-oxazine BACE1 inhibitors.

Quantitative Data: Electronic Properties and Pharmacokinetic Outcomes

The integration of quantum chemical properties with in vitro assay results allows us to build predictive structure-property relationships. Table 1 summarizes the evolution of a dihydro-oxazine scaffold, demonstrating how calculated electronic properties correlate with physiological behavior.

Table 1: Electronic Properties and Pharmacokinetic Profiles of Dihydro-oxazine Derivatives

Compound ClassificationStructural ModificationExp. pKaHOMO (eV)LUMO (eV)Dipole Moment (D)*P-gp Efflux Ratio
Initial Lead 6 Unsubstituted amino-dihydro-oxazine9.8-6.20-1.104.236.0 (High)
Analog 8 5-Fluoro substitution7.8-6.45-1.253.812.5 (Moderate)
Optimized Lead 24 6-Substituted 5-Fluoro-oxazine6.9-6.80-1.502.91.8 (Low)

*Note: Quantum descriptors (HOMO, LUMO, Dipole) are representative computational values derived at the ωB97X-D/6-311G(d,p) level to illustrate the electronic shift caused by functionalization.

Data Analysis: As electron-withdrawing groups (fluorine) are added, the HOMO energy level decreases, indicating a stabilization of the electron density. This directly correlates with a reduction in the dipole moment and a drop in the experimental pKa. Consequently, the optimized Lead 24 achieves the target pKa range (6.5–7.4), resulting in a dramatic reduction in P-gp efflux and robust Aβ reduction in vivo[2][3].

Experimental Validation: Closing the Loop

A truly authoritative computational protocol must be anchored in physical reality. To validate the DFT predictions, the following experimental loop is required:

  • Spectroscopic Validation: Synthesize the designed dihydro-oxazine and perform 1 H and 13 C NMR spectroscopy. Compute the Gauge-Independent Atomic Orbital (GIAO) shielding tensors of the DFT-optimized structure. A high linear correlation ( R2>0.99 ) between the experimental and calculated chemical shifts validates that the computed bioactive conformation is the one existing in solution.

  • Pharmacokinetic Assays: Conduct in vitro MDCK cell assays to measure the actual P-gp efflux ratio[3]. If the efflux ratio deviates from the computational prediction, the solvation model (SMD) parameters must be recalibrated, creating a continuous feedback loop that enhances the predictive power of the pipeline.

By treating quantum chemical calculations not as isolated theoretical exercises, but as integral components of a self-validating experimental ecosystem, researchers can systematically engineer dihydro-oxazines that conquer the blood-brain barrier.

References

  • Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors via Active Conformation Stabilization. PubMed / Journal of Medicinal Chemistry.
  • Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors via Active Conformation Stabilization.
  • Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain.
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? MDPI.

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of Chiral 3,6-Dihydro-2H-oxazines: A Detailed Guide for Researchers

Introduction: The Significance of Chiral 3,6-Dihydro-2H-oxazines Chiral 3,6-dihydro-2H-oxazines are a pivotal class of heterocyclic compounds that serve as versatile building blocks in modern organic synthesis and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 3,6-Dihydro-2H-oxazines

Chiral 3,6-dihydro-2H-oxazines are a pivotal class of heterocyclic compounds that serve as versatile building blocks in modern organic synthesis and drug discovery.[1][2] Their inherent chirality and the presence of both nitrogen and oxygen heteroatoms within a six-membered ring make them valuable precursors for the synthesis of a wide array of biologically active molecules, including amino alcohols and other complex nitrogen-containing compounds.[1][3] The ability to control the stereochemistry during their synthesis is paramount, as the biological activity of downstream products is often highly dependent on their three-dimensional structure.[4] This guide provides an in-depth exploration of the key enantioselective strategies for accessing these important chiral scaffolds, with a focus on practical protocols and the underlying mechanistic principles that govern their formation.

The primary and most powerful method for the enantioselective synthesis of 3,6-dihydro-2H-1,2-oxazines is the hetero-Diels-Alder (HDA) reaction between a diene and a nitroso compound.[1][3][5] This [4+2] cycloaddition offers a direct and atom-economical route to the oxazine core. The development of chiral catalysts, including both metal complexes and organocatalysts, has enabled remarkable control over the enantioselectivity of this transformation.[3][6][7]

Core Concepts: Mechanistic Insights and Catalyst Selection

The success of an enantioselective synthesis of 3,6-dihydro-2H-oxazines hinges on the careful selection of the catalytic system and a thorough understanding of the reaction mechanism. The hetero-Diels-Alder reaction, in this context, can be influenced by a variety of factors including the nature of the diene, the electronic properties of the nitroso dienophile, and the specific chiral catalyst employed.

Catalytic Systems: A Comparative Overview

1. Chiral Phosphoric Acid (CPA) Catalysis:

Chiral phosphoric acids have emerged as powerful organocatalysts for a range of asymmetric transformations, including the nitroso-Diels-Alder reaction.[6] These catalysts function as bifunctional Brønsted acids, activating the nitroso compound through hydrogen bonding and simultaneously creating a chiral environment that directs the approach of the diene. This dual activation mode is crucial for achieving high levels of enantioselectivity.[6] A key advantage of CPA catalysis is the ability to influence not only the enantioselectivity but also the regioselectivity of the cycloaddition, which can be modulated by the steric and electronic properties of the catalyst's substituents.[3][6]

2. Metal-Based Lewis Acid Catalysis:

Chiral Lewis acids, typically complexes of metals such as copper(I), palladium(II), or silver(I) with chiral ligands, are also highly effective in catalyzing enantioselective hetero-Diels-Alder reactions.[3][8][9][10] The Lewis acidic metal center coordinates to the nitroso dienophile, lowering its LUMO energy and accelerating the cycloaddition. The chiral ligands surrounding the metal create a sterically defined pocket that dictates the facial selectivity of the diene's approach. The choice of both the metal and the ligand is critical for optimizing reactivity and enantioselectivity.

3. Organocatalysis with Chiral Amines:

In some methodologies, chiral secondary amines can be used to catalyze the in-situ formation of a chiral enamine or dienamine from an aldehyde or ketone, which then participates in a sequential reaction to form the dihydro-1,2-oxazine.[7] This approach broadens the scope of accessible starting materials.

Visualizing the Reaction Pathway

To better understand the catalytic cycle of a chiral phosphoric acid-catalyzed nitroso-Diels-Alder reaction, the following workflow diagram illustrates the key steps.

CPA_Catalyzed_HDA CPA Chiral Phosphoric Acid (CPA) Activated_Complex Activated H-Bonded Complex CPA->Activated_Complex H-Bonding Nitroso Nitroso Compound Nitroso->Activated_Complex Diene Diene Transition_State [4+2] Transition State (Chiral Environment) Diene->Transition_State Activated_Complex->Transition_State Diene Approach Product_Complex Product-CPA Complex Transition_State->Product_Complex Cycloaddition Product_Complex->CPA Catalyst Regeneration Product Chiral 3,6-Dihydro- 2H-oxazine Product_Complex->Product Product Release

Figure 1. Catalytic cycle for a chiral phosphoric acid-catalyzed hetero-Diels-Alder reaction.

Experimental Protocols

The following protocols are provided as detailed examples for the enantioselective synthesis of chiral 3,6-dihydro-2H-oxazines. These should be considered as starting points and may require optimization based on the specific substrates and equipment used.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Nitroso-Diels-Alder Reaction

This protocol is adapted from a general procedure for the reaction of triene-carbamates with nitrosoarenes.[6]

Materials:

  • (1E,3E,5E)-Hexa-1,3,5-trien-1-yl)carbamate derivative (1.0 equiv)

  • Nitrosoarene derivative (1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst.

  • Dissolve the catalyst in anhydrous DCM.

  • Add the (1E,3E,5E)-hexa-1,3,5-trien-1-yl)carbamate derivative to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add the nitrosoarene derivative to the cooled solution.

  • Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 3,6-dihydro-2H-oxazine.

  • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol 2: Copper(I)-Catalyzed Asymmetric Intermolecular Nitroso-Diels-Alder Reaction

This protocol is based on the reaction of cyclic 1,3-dienes with nitroso compounds derived from pyrimidine and pyridazine.[3]

Materials:

  • Cyclic 1,3-diene (e.g., cyclopentadiene) (1.2 equiv)

  • Nitroso compound (1.0 equiv)

  • Cu(I) triflate (5 mol%)

  • Chiral ligand (e.g., DTBM-Segphos) (5.5 mol%)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Cu(I) triflate and the chiral ligand in anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the nitroso compound to the catalyst solution.

  • Slowly add the cyclic 1,3-diene to the reaction mixture.

  • Stir the reaction at the specified temperature until the nitroso compound is consumed, as monitored by TLC.

  • Warm the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired chiral 3,6-dihydro-2H-oxazine.

  • Analyze the enantiomeric excess by chiral HPLC.

Data Presentation: Catalyst and Substrate Scope

The following tables summarize representative data for the enantioselective synthesis of 3,6-dihydro-2H-oxazines, highlighting the performance of different catalytic systems and the scope of applicable substrates.

Table 1: Performance of Chiral Phosphoric Acid Catalysts in the Reaction of a Triene-Carbamate with a Nitrosoarene [6]

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-TRIP (5)DCM-40247592
2(S)-STRIP (5)Toluene-40486888
3(R)-3d (10)PhCF3-25248296

Table 2: Substrate Scope for the Cu(I)-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction [3]

EntryDieneNitroso CompoundYield (%)dree (%)
1CyclopentadienePyrimidine-derived99>99:1>99
2CyclohexadienePyridazine-derived95>99:198
3FuranPyrimidine-derived85>99:192

Applications in Drug Development

The chiral 3,6-dihydro-2H-oxazine scaffold is a valuable intermediate in the synthesis of various pharmaceuticals.[2] Reductive cleavage of the N-O bond provides access to chiral 1,4-amino alcohols, a common structural motif in many biologically active compounds.[1] Furthermore, the double bond within the oxazine ring can be further functionalized to introduce additional stereocenters, leading to more complex and diverse molecular architectures. The morpholine moiety, which can be derived from dihydro-oxazines, is a recognized "hinge-region binding group" in kinase inhibitors, highlighting the direct relevance of this scaffold in modern drug design.[11]

Conclusion

The enantioselective synthesis of chiral 3,6-dihydro-2H-oxazines represents a significant area of research in organic chemistry with profound implications for drug discovery and development. The methodologies outlined in this guide, particularly those employing chiral phosphoric acids and metal-based Lewis acids, provide robust and reliable pathways to these valuable chiral building blocks. A deep understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are crucial for achieving high levels of stereocontrol. The continued development of novel catalytic systems will undoubtedly expand the scope and utility of these important heterocyclic compounds in the years to come.

References

  • Masson, G., et al. (2023). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Journal of the American Chemical Society. [Link]

  • Franck, C. A., et al. (2005). A highly selective, organocatalytic route to chiral dihydro-1,2-oxazines. PubMed. [Link]

  • Jasiński, M., & Utecht, G. (2016). 3,6-Dihydro-2H-1,2-oxazines (Microreview). ResearchGate. [Link]

  • Wang, Y., et al. (2021). Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton. Organic Chemistry Frontiers. [Link]

  • Das, B. K., et al. (2018). Metal‐catalyzed synthesis of dihydrooxazines. ResearchGate. [Link]

  • Jasiński, M., & Utecht, G. (2016). 3,6-Dihydro-2H-1,2-oxazines (microreview). Chemistry of Heterocyclic Compounds. [Link]

  • Li, J., et al. (2020). Highly Enantioselective Construction of Dihydrooxazines via Pd-Catalyzed Asymmetric Carboetherification. PubMed. [Link]

  • Aubineau, T., & Cossy, J. (2019). Metal‐Catalyzed Cyclization: Synthesis of (Benzo)morpholines and (Benzo)[6][12]dihydrooxazines. ResearchGate. [Link]

  • Theodorou, A., et al. (2018). Organocatalytic Synthesis of Oxazolines and Dihydrooxazines from Allyl‐Amides: Bypassing the Inherent Regioselectivity of the Cyclization. Advanced Synthesis & Catalysis. [Link]

  • Ragaini, F., et al. (2018). Synthesis of 3,6-Dihydro-2H-[6][7]-Oxazines from Nitroarenes and Conjugated Dienes, Catalyzed by Palladium/Phenanthroline Comple. SciSpace. [Link]

  • Szymański, R., et al. (2017). Solid-phase synthesis and analysis of 3,6-dihydro-2H-1,2-oxazines in their stereo- and regioisomer mixtures. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances. [Link]

  • Yamamoto, H., & Momiyama, N. (2005). Hetero-Diels-Alder Reactions. ResearchGate. [Link]

  • Singh, R., et al. (2024). Chemistry of Biologically Active Chiral Oxazine Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Organocatalytic Enantioselective Diels-Alder Reaction between Hydroxymaleimides and in situ Generated Nitrosoalkenes for Direct Preparation of Chiral Hemiketals with 1,2-Oxazine Skeleton. ResearchGate. [Link]

  • Jasiński, R., & Dresler, E. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. Molecules. [Link]

  • Momiyama, N., & Yamamoto, H. (2002). Catalytic Enantioselective Hetero-Diels-Alder Reactions of an Azo Compound. SciSpace. [Link]

  • Kumar, A., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]

Sources

Application

The Dihydro-oxazine Scaffold: A Privileged Structure in Catalysis

An In-Depth Guide to the Application of Dihydro-oxazines in Asymmetric Catalysis For researchers, synthetic chemists, and professionals in drug development, the quest for stereochemical control is paramount. Chiral heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of Dihydro-oxazines in Asymmetric Catalysis

For researchers, synthetic chemists, and professionals in drug development, the quest for stereochemical control is paramount. Chiral heterocycles are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. Among these, dihydro-oxazines have emerged as versatile and powerful building blocks and intermediates. Their rigid, chiral structure makes them exceptional auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of complex molecules with high levels of enantiopurity.

This application note provides a detailed exploration of the use of dihydro-oxazines in asymmetric catalysis, moving beyond simple procedural lists to explain the underlying principles and rationale behind experimental design. We will delve into key applications, present detailed protocols, and offer insights grounded in authoritative research.

Dihydro-oxazine derivatives, particularly 3,6-dihydro-2H-1,2-oxazines and dihydro-1,4-benzoxazines, are six-membered heterocycles containing both nitrogen and oxygen. The strategic placement of these heteroatoms and the potential for multiple stereocenters make them highly valuable. The N-O bond in 1,2-oxazines, for instance, is a key functional handle that can be reductively cleaved to yield valuable 1,4-aminoalcohols, which are themselves important chiral building blocks.[1][2] The utility of these scaffolds is demonstrated in their application as ligands for metal catalysts and as products of highly enantioselective cycloaddition and cascade reactions.[3][4][5]

Core Application: Chiral Phosphoric Acid-Catalyzed Nitroso-Diels-Alder Reaction

One of the most elegant applications showcasing the synthesis of chiral dihydro-oxazines is the asymmetric hetero-Diels-Alder reaction.[6][7] This [4+2] cycloaddition between a conjugated diene and a nitroso compound is a powerful method for constructing the 3,6-dihydro-1,2-oxazine ring.[2] The use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, has revolutionized this field by enabling remarkable control over both regioselectivity and enantioselectivity.[3][8]

Mechanistic Insight: The Role of the Chiral Catalyst

The chiral phosphoric acid catalyst plays a dual role. It acts as a Lewis acid, activating the nitroso dienophile by coordinating to the nitrogen atom, thereby lowering the LUMO energy for the cycloaddition.[3] Simultaneously, the chiral backbone of the catalyst creates a constrained steric environment, directing the approach of the diene to one specific face of the dienophile. This control is so precise that it can even reverse the inherent regioselectivity observed in the uncatalyzed thermal reaction, favoring the formation of a specific regioisomer with high enantiopurity.[3][8] Computational studies suggest that this control arises from a combination of steric demand and noncovalent interactions between the diene, the dienophile, and the catalyst in the transition state.[3]

G cluster_0 Catalytic Cycle Catalyst Chiral Phosphoric Acid (CPA) Activated_Complex CPA-Nitrosoarene Activated Complex Catalyst->Activated_Complex Coordination Nitroso Nitrosoarene (Dienophile) Nitroso->Activated_Complex Diene Triene-Carbamate (Diene) Transition_State Asymmetric Transition State Diene->Transition_State [4+2] Cycloaddition Activated_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Dihydro-1,2-oxazine Product_Complex->Product Release

Figure 1. Mechanistic pathway for chiral phosphoric acid catalyzed Nitroso-Diels-Alder reaction.
Data Summary: Catalyst and Substrate Scope

The choice of catalyst and the electronic properties of the substrates have a profound impact on the reaction's outcome. The following table summarizes results from a study on the reaction between triene-carbamates and various nitrosoarenes.

EntryNitrosoarene (Ar)Catalyst (mol%)Yield (%)Regioisomeric Ratio (TD/ID)ee (%)
1p-Me-Ph3d (5)7095:597
2p-Cl-Ph3d (5)74>98:284
3p-I-Ph3d (5)62>98:282
4p-CO₂Me-Ph3d (5)67>98:279
Data adapted from a 2023 study in the Journal of the American Chemical Society.[3] Catalyst 3d features 9-anthracenyl residues on the BINOL backbone. TD = Terminal Distal, ID = Internal Distal.
Detailed Protocol: Asymmetric Synthesis of a cis-3,6-dihydro-2H-1,2-oxazine

This protocol is based on the highly enantioselective synthesis developed by Masson and coworkers.[3]

Materials:

  • (1E,3E,5E)-N-(hexa-1,3,5-trien-1-yl)carbamate derivative (Substrate 1, 0.05 mmol, 1.0 equiv)

  • Nitrosoarene derivative (Substrate 2, 0.075 mmol, 1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 5 mol%, 0.0025 mmol)

  • Dichloromethane (DCM), anhydrous (1.0 mL, to make 0.05 M solution)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Stirring plate and magnetic stir bar

  • Cryostat or cooling bath capable of maintaining -40 °C

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral phosphoric acid catalyst to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the triene-carbamate substrate (1) to the vial, followed by anhydrous dichloromethane (1.0 mL).

  • Cooling: Cool the resulting solution to -40 °C using a cryostat. Rationale: Lower temperatures often enhance enantioselectivity by favoring the more ordered transition state and minimizing the uncatalyzed background reaction which produces racemic product.[3]

  • Initiation: Once the temperature is stable, add the nitrosoarene substrate (2) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -40 °C for 24-72 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. Rationale: Reaction times can vary depending on the substrate; monitoring prevents incomplete conversion or potential side reactions.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by preparative thin-layer chromatography (TLC) or flash column chromatography on silica gel. Rationale: This step is crucial for isolating the desired regioisomer from other isomers and unreacted starting materials.

  • Characterization:

    • Confirm the structure and determine the diastereomeric and regioisomeric ratios of the crude product using ¹H NMR spectroscopy.[3]

    • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase, comparing the result with a racemic sample.[3]

Core Application: Organocatalytic Cascade for Dihydro-1,2-oxazine Synthesis

An alternative and powerful strategy involves organocatalytic cascade reactions. These one-pot sequences build molecular complexity rapidly from simple achiral starting materials.[1][4] A notable example is the dual-organocatalyst system for synthesizing highly substituted dihydro-1,2-oxazines.[1] Another approach utilizes an enantioselective α-oxyamination followed by an in-situ intramolecular Wittig reaction.[9]

Mechanistic Insight: A One-Pot Cascade

In the process developed by Ley and coworkers, the reaction begins with an enantioselective α-oxyamination of an aldehyde, catalyzed by a proline-derived tetrazole.[9] This step establishes the key stereocenter. The resulting intermediate is then subjected to a base-mediated conjugate addition to a vinyl phosphonium salt. This is immediately followed by an intramolecular Wittig reaction, which closes the ring to form the dihydro-1,2-oxazine product with excellent preservation of enantiopurity.[9]

Figure 2. Workflow for a one-pot organocatalytic synthesis of chiral dihydro-1,2-oxazines.
Detailed Protocol: One-Pot Synthesis via α-Oxyamination/Wittig Cascade

This protocol is an adaptation of the method reported by Ley and coworkers.[9]

Materials:

  • Aldehyde (1.0 equiv)

  • Nitrosobenzene (1.0 equiv)

  • Proline-derived tetrazole catalyst (20 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vinyltributylphosphonium bromide (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Inert atmosphere apparatus, syringes, and magnetic stirring

Procedure:

  • Oxyamination: To a solution of the aldehyde and nitrosobenzene in anhydrous DMSO at room temperature, add the proline-derived tetrazole catalyst (20 mol%). Stir the mixture until the α-oxyamination is complete (monitor by TLC). Rationale: DMSO is an excellent solvent for this organocatalytic step, and running the reaction at room temperature is often sufficient.

  • Wittig Reagent Preparation: In a separate flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) and vinyltributylphosphonium bromide (1.1 equiv) in anhydrous solvent (e.g., THF) and cool to 0 °C. Stir for 30 minutes to generate the ylide.

  • Cascade Initiation: Carefully add the completed α-oxyamination reaction mixture from step 1 to the ylide suspension at 0 °C. Rationale: The base (NaH) facilitates both the conjugate addition and the subsequent intramolecular Wittig reaction. Cooling is necessary to control the exothermic reaction.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until the cascade is complete (monitor by TLC). Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis. Yields are typically good (40-82%) with excellent enantioselectivity (>99% ee).[9]

Conclusion and Future Outlook

Dihydro-oxazines are not merely synthetic targets; they are pivotal players in the world of asymmetric catalysis. The methodologies presented here—chiral Brønsted acid-catalyzed cycloadditions and organocatalytic cascades—highlight the sophisticated strategies employed to synthesize these valuable scaffolds with exceptional stereocontrol. For the medicinal or materials chemist, these protocols offer reliable pathways to enantiopure building blocks, enabling the exploration of novel chemical space. Future developments will likely focus on expanding the substrate scope, developing more sustainable and robust catalysts, and applying these chiral heterocycles in an even broader range of complex synthetic challenges.

References

  • Capespan, A., Gualandi, A., et al. (2023). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Gao, S., Waldburger, S., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis. Available at: [Link]

  • Wang, X., Li, X., et al. (2025). Access to Chiral Dihydro-1,4-Benzoxazine-2-Carboxylates through NHC-Catalyzed Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

  • Meyers, A. I., et al. (1971). Dihydro-1,3-oxazines. XIII. Synthesis of Specifically Alkylated Unsymmetrical Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Kumarn, S., Shaw, D. M., et al. (2005). A highly selective, organocatalytic route to chiral dihydro-1,2-oxazines. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2020). Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton. Organic Chemistry Frontiers. Available at: [Link]

  • Jasiński, M. & Utecht, G. (2016). 3,6-Dihydro-2H-1,2-oxazines (Microreview). ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2025). Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Catalysis. Available at: [Link]

  • Lin, H., Tan, Y., et al. (2012). Highly efficient asymmetric synthesis of enantiopure dihydro-1,2-oxazines: dual-organocatalyst-promoted asymmetric cascade reaction. Organic Letters. Available at: [Link]

  • Iwasa, S., Takezawa, F., et al. (2001). Asymmetric cyclopropanation in protic media conducted by chiral bis(hydroxymethyl-dihydrooxazolyl)pyridine–ruthenium catalysts. Chemical Communications. Available at: [Link]

  • Ghosh, S., Ghorai, P., et al. (2020). Accessing Dihydro-1,2-oxazine via Cloke–Wilson-Type Annulation of Cyclopropyl Carbonyls: Application toward the Diastereoselective Synthesis of Pyrrolo[1,2-b][3][10]oxazine. The Journal of Organic Chemistry. Available at: [Link]

  • Gant, T. G. (2019). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Grote, T., et al. (2008). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science. Available at: [Link]

  • Antonova, Y., Nelyubina, Y., et al. (2023). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[3][10]Oxazino[2,3-b][3][10]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][3][10]oxazine Derivatives. Molecules. Available at: [Link]

  • Bodwell, G. J. (2012). Hetero-Diels-Alder Reactions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydro-2H-1,4-oxazines. Available at: [Link]

  • Singh, P., Kaur, N., & Banerjee, P. (2016). Ring Expansion of Donor–Acceptor Cyclopropane via Substituent Controlled Selective N-Transfer of Oxaziridine: Synthetic and Mechanistic Insights. Organic Letters. Available at: [Link]

  • Soldemo, M., et al. (2018). Understanding Ligand‐Directed Heterogeneous Catalysis: When the Dynamically Changing Nature of the Ligand Layer Controls the Hydrogenation Selectivity. Angewandte Chemie International Edition. Available at: [Link]

  • Miller, M. J., et al. (2005). The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses. Chemical Reviews. Available at: [Link]

  • Jasiński, M., & Utecht, G. (2016). 3,6-Dihydro-2H-1,2-oxazines (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Usano, O., et al. (2023). Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. Organic Letters. Available at: [Link]

  • Jin, Z., Wang, X., et al. (2011). Diastereo- and enantioselective synthesis of oxazine and oxazolidine derivatives with a chiral quaternary carbon center under multifunctional catalysis. Organic Letters. Available at: [Link]

  • de la Torre, M. C., et al. (2016). Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chen, G., Shaughnessy, K. H., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. ACS Catalysis. Available at: [Link]

  • Rechavi, D., & Lemaire, M. (2002). Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands. Chemical Reviews. Available at: [Link]

  • UBC Library Open Collections. (n.d.). Chiral oxazolines in asymmetric synthesis and studies on the development of organosilicon reagents. Retrieved from [Link]

  • Maleki, A., et al. (2021). Efficient synthesis of some[3][11]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports. Available at: [Link]

  • Andersson, P. G. (Ed.). (2005). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva Portal. Available at: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Dihydro-oxazine Libraries

A Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the high-throughput screening (HTS) of dihydro-oxazine libraries for the discovery of novel bioactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the high-throughput screening (HTS) of dihydro-oxazine libraries for the discovery of novel bioactive compounds. Dihydro-oxazines represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities including anti-tumor, anti-bacterial, anti-inflammatory, and anti-HIV properties.[1][2][3] This guide will delve into the strategic design of an HTS campaign, from library generation and management to primary and secondary screening protocols, culminating in hit validation and data analysis. The methodologies described herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity.

The Therapeutic Promise of Dihydro-oxazines

The 1,3-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective biological activities.[1] For instance, certain dihydro-oxazine derivatives have been identified as potent 5-HT6 receptor antagonists, highlighting their potential in treating central nervous system disorders.[4] Others have shown promise as inhibitors of methionyl-tRNA synthetase, a target for developing novel anti-cancer and anti-parasitic agents.[5] The structural diversity that can be readily introduced into the dihydro-oxazine core makes it an ideal candidate for the construction of large and diverse chemical libraries for HTS-based drug discovery.[6]

Designing a High-Throughput Screening Campaign

A successful HTS campaign requires careful planning and execution. The overall workflow can be visualized as a multi-step process, beginning with the preparation of the compound library and culminating in the identification of validated "hit" compounds.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation DihydroOxazine Dihydro-oxazine Hit DihydroOxazine->PI3K inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a dihydro-oxazine hit compound as a PI3K inhibitor.

Further studies, such as target-based enzymatic assays, affinity chromatography, or chemoproteomics, would be required to definitively identify the molecular target.

Data Presentation

Table 1: Representative Data from a Primary Screen of a Dihydro-oxazine Library

Compound IDConcentration (µM)% Inhibition of Cell ViabilityHit (Y/N)
DHO-001108.2N
DHO-0021065.7Y
DHO-0031012.5N
DHO-0041078.3Y
DHO-005103.1N

Table 2: Dose-Response Data for a Confirmed Hit Compound (DHO-004)

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.5
IC50 (µM) 1.5

Conclusion

The high-throughput screening of dihydro-oxazine libraries offers a promising avenue for the discovery of novel therapeutic agents. By employing a rigorous and multi-faceted screening approach, as outlined in these application notes and protocols, researchers can effectively identify and validate potent and selective bioactive compounds. The key to a successful HTS campaign lies in careful assay design, robust hit validation strategies to eliminate artifacts, and the use of orthogonal assays to confirm the mechanism of action. This systematic approach will ultimately accelerate the translation of promising hits from a dihydro-oxazine library into viable lead compounds for drug development.

References

  • Simple fluorescence-based high throughput cell viability assay for filamentous fungi - PubMed. Available at: [Link]

  • 3,4-Dihydro-2H-benzoo[4][7]xazine derivatives as 5-HT6 receptor antagonists - PubMed. Available at: [Link]

  • Synthesis and Biological Activities of-[1][4]Oxazine Derivatives - Der Pharma Chemica. Available at: [Link]

  • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. Available at: [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Available at: [Link]

  • Syntheses, Biological and Material Significance of Dihydroo[1][4]xazine Derivatives: An Overview - Bentham Science Publishers. Available at: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available at: [Link]

  • Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. Available at: [Link]

  • Interferences in Immunoassay - PMC - NIH. Available at: [Link]

  • Accessing Dihydro-1,2-oxazine via Cloke–Wilson-Type Annulation of Cyclopropyl Carbonyls: Application toward the Diastereoselective Synthesis of Pyrrolo[1,2-b]o[4][8]xazine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds | ACS Chemical Biology. Available at: [Link]

  • Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. Available at: [Link]

  • Syntheses, Biological and Material Significance of Dihydroo[1][4]xazine Derivatives: An Overview | Request PDF - ResearchGate. Available at: [Link]

  • Tackling assay interference associated with small molecules | Request PDF - ResearchGate. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC. Available at: [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study - MDPI. Available at: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: 3,6-Dihydro-2H-1,2-oxazin-6-amine as a Strategic Building Block in Organic Synthesis

Executive Summary In the landscape of modern drug discovery and complex natural product synthesis, the demand for rigid, stereochemically dense building blocks is paramount. 3,6-dihydro-2H-1,2-oxazin-6-amine (CAS: 122018...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, the demand for rigid, stereochemically dense building blocks is paramount. 3,6-dihydro-2H-1,2-oxazin-6-amine (CAS: 122018-87-5) and its derivatives have emerged as highly versatile synthetic intermediates. Functioning fundamentally as a masked 1,4-amino alcohol, the 1,2-oxazine scaffold provides a stable framework that can be carried through multiple synthetic steps before being chemoselectively "unveiled." The unique presence of the 6-amino substitution creates an O,N -acetal (hemiaminal ether) functionality, making this specific building block exceptionally valuable for the asymmetric synthesis of carbohydrate mimetics, nucleoside analogs, and polyhydroxylated alkaloids.

This application note provides a comprehensive guide to the mechanistic rationale, reagent selection, and validated experimental protocols for utilizing 3,6-dihydro-2H-1,2-oxazin-6-amine derivatives in advanced organic synthesis.

Mechanistic Insights & Synthetic Causality

Scaffold Assembly via Hetero-Diels-Alder (HDA)

The most robust method for constructing the 3,6-dihydro-2H-1,2-oxazine core is the nitroso-Diels-Alder reaction [1]. By reacting a transient nitroso compound (acting as the dienophile) with a 1-amino-1,3-diene, the oxazine ring is formed with near-perfect regioselectivity and high stereospecificity.

  • Causality of Design: The reaction is driven by the inverse-electron-demand nature of the cycloaddition. The resulting 6-amino group is not merely a passive substituent; it activates the C6 position. Under Lewis acidic conditions, the O,N -acetal can collapse into an oxocarbenium-like intermediate, allowing for stereoselective nucleophilic attack—a critical pathway for synthesizing rigid C -aryl glycosides and carbohydrate mimetics [2].

Chemoselective N–O Bond Cleavage

The strategic value of the 1,2-oxazine ring lies in its intentional destruction. The N–O bond is relatively weak (bond dissociation energy 55 kcal/mol) and can be cleaved to yield a chiral 1,4-amino alcohol[3].

  • Causality of Reagent Choice: The primary challenge is cleaving the N–O bond without reducing the internal C3=C4 double bond, which is often needed for subsequent epoxidation, dihydroxylation, or ring-closing metathesis (RCM). Catalytic hydrogenation (H 2​ /Pd-C) is generally avoided as it indiscriminately reduces the alkene. Instead, single-electron transfer (SET) reagents like Molybdenum hexacarbonyl[Mo(CO) 6​ ] or Samarium(II) iodide (SmI 2​ ) are preferred. Mo(CO) 6​ coordinates specifically to the N–O bond, facilitating a reductive ring opening that is entirely chemoselective for the heteroatom bond [4].

Quantitative Data: Reagent Selection for N–O Cleavage

To assist in workflow optimization, the following table summarizes the performance of various reducing agents utilized for the N–O cleavage of 3,6-dihydro-2H-1,2-oxazine derivatives.

Reducing AgentTypical YieldChemoselectivity (Alkene Preservation)Reaction ConditionsMechanistic Pathway
Mo(CO) 6​ 85–95%ExcellentMeCN/H 2​ O (15:1), Reflux, 1–3 hMetal Coordination / SET
SmI 2​ 80–90%ExcellentTHF, rt, < 1 hSingle-Electron Transfer
Zn / AcOH 70–85%GoodAcOH, rt to 50°C, 2–5 hHeterogeneous Reduction
H 2​ / Pd-C > 95%Poor (Reduces Alkene)MeOH, H 2​ (1 atm), rtCatalytic Hydrogenation

Synthetic Workflow Visualization

Workflow N1 1-Amino-1,3-Diene + Nitroso Precursor N2 3,6-dihydro-2H-1,2-oxazin-6-amine (Masked Amino Alcohol) N1->N2 Hetero-Diels-Alder (Regio/Stereoselective) N3 Lewis Acid / Nucleophile (C6-Functionalization) N2->N3 O,N-Acetal Activation N4 Mo(CO)6 / H2O (N-O Bond Cleavage) N2->N4 Chemoselective Reduction N5 Carbohydrate Mimetics (C-Aryl Glycosides) N3->N5 Suzuki Coupling / Derivatization N6 Chiral 1,4-Amino Alcohols (Alkaloid Precursors) N4->N6 Ring Opening

Fig 1: Divergent synthetic workflow of 3,6-dihydro-2H-1,2-oxazin-6-amine into bioactive scaffolds.

Experimental Protocols

Protocol A: Asymmetric Synthesis of the 1,2-Oxazine Scaffold via Nitroso-Diels-Alder

This protocol describes the formation of the 3,6-dihydro-2H-1,2-oxazine core using an in situ generated nitroso compound.

Materials:

  • N -Arylhydroxylamine (1.0 equiv, 10 mmol)

  • 1-Amino-1,3-diene derivative (1.2 equiv, 12 mmol)

  • Tetrapropylammonium perruthenate (TPAP) (0.05 equiv) or Chiral Phosphoric Acid catalyst [1]

  • N -Methylmorpholine N -oxide (NMO) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the 1-amino-1,3-diene (12 mmol) and the catalyst to 30 mL of anhydrous DCM. Cool the mixture to -20°C using a dry ice/ethylene glycol bath.

  • Oxidant Addition: In a separate vial, dissolve the N -arylhydroxylamine (10 mmol) and NMO (15 mmol) in 20 mL of DCM.

  • Controlled Generation: Add the hydroxylamine/NMO solution dropwise over 1 hour to the diene mixture via a syringe pump.

    • Causality Note: Dropwise addition is critical. It ensures the steady, low-concentration generation of the highly reactive nitroso intermediate, which is immediately trapped by the diene. If generated too quickly, the nitroso compound will undergo competitive azoxy dimerization, drastically reducing the yield.

  • Quenching & Workup: Stir for an additional 2 hours at -20°C. Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 3,6-dihydro-2H-1,2-oxazin-6-amine derivative.

Self-Validation System:

  • TLC: The product typically runs at Rf​ = 0.4 (Hexanes/EtOAc 3:1) and stains dark brown with p -anisaldehyde.

  • NMR Diagnostic: In 1 H NMR (CDCl 3​ ), look for the distinct O,N -acetal proton at C6, which characteristically appears as a sharp doublet or multiplet between δ 5.20 – 5.60 ppm.

Protocol B: Chemoselective Reductive N–O Cleavage using Mo(CO) 6​

This protocol outlines the unmasking of the 1,2-oxazine to yield the corresponding syn-1,4-amino alcohol.

Materials:

  • 3,6-dihydro-2H-1,2-oxazin-6-amine derivative (1.0 equiv, 5 mmol)

  • Molybdenum hexacarbonyl[Mo(CO) 6​ ] (1.5 equiv, 7.5 mmol)

  • Acetonitrile (MeCN) (30 mL)

  • Deionized Water (2 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the oxazine derivative (5 mmol) in 30 mL of MeCN. Add 2 mL of deionized water.

    • Causality Note: Water is essential as a proton donor for the intermediate nitrogen and oxygen anions generated during the single-electron transfer cleavage.

  • Reagent Addition: Add Mo(CO) 6​ (7.5 mmol) in one portion. The mixture will initially appear as a white/pale suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) under an Argon atmosphere. The solution will gradually turn dark brown/black as the molybdenum species is oxidized.

  • Monitoring: Reflux for 1.5 to 3 hours. Monitor completion via TLC.

  • Workup: Once complete, cool the mixture to room temperature. Add 20 mL of saturated aqueous NaHCO 3​ and 20 mL of EtOAc. Add Celite to the flask and stir for 10 minutes to agglomerate the molybdenum salts.

  • Filtration: Filter the biphasic mixture through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, extract the aqueous layer once more with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Self-Validation System:

  • TLC: The starting material ( Rf​ ~0.4) will disappear, replaced by a highly polar, ninhydrin-active spot ( Rf​ ~0.1 in Hexanes/EtOAc 1:1) corresponding to the free amino alcohol.

  • NMR Diagnostic: The diagnostic C6-H acetal proton ( δ ~5.5 ppm) from the starting oxazine will completely disappear, shifting significantly upfield as it becomes a standard allylic/aliphatic proton in the open-chain amino alcohol.

References

  • Momiyama, N., et al. "Asymmetric Oxidative Nitroso-Diels–Alder Reaction of N-Arylhydroxylamines Catalyzed by a Chiral Phosphoric Acid." The Journal of Organic Chemistry, 81(12), 2016. URL:[Link]

  • Reissig, H.-U., et al. "Synthesis of rigid p-terphenyl-linked carbohydrate mimetics." Beilstein Journal of Organic Chemistry, 10, 2014. URL:[Link]

  • Ruzickova, J., et al. "Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis." PLOS One, 11(11), 2016. URL:[Link]

  • Hasegawa, M., et al. "Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones." The Journal of Organic Chemistry, 85(17), 2020. URL:[Link]

Method

Application Notes and Protocols for the N-Functionalization of 3,6-Dihydro-2H-oxazin-6-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3,6-dihydro-2H-oxazine scaffold is a valuable heterocyclic motif in medicinal chemistry, with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,6-dihydro-2H-oxazine scaffold is a valuable heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including sedative, analgesic, and anticancer properties.[1][2] The ability to introduce diverse functional groups onto the nitrogen atom of 3,6-dihydro-2H-oxazin-6-amine offers a powerful strategy for modulating the pharmacological profile of this promising scaffold. This document provides detailed application notes and proposed protocols for the N-functionalization of 3,6-dihydro-2H-oxazin-6-amine via common and robust synthetic transformations, including N-acylation, N-alkylation, and N-arylation. The protocols are designed to be a starting point for researchers, with explanations of the underlying chemistry and considerations for adapting these methods to specific research goals.

Introduction: The Significance of the 3,6-Dihydro-2H-oxazine Scaffold

Heterocyclic compounds containing nitrogen and oxygen are of significant interest in drug discovery.[3] The oxazine ring system, in particular, is a core component of numerous biologically active molecules.[1][2][4][5] The 3,6-dihydro-2H-oxazine moiety serves as a versatile building block for the synthesis of more complex molecules, such as 1,4-amino alcohols.[6][7] The N-functionalization of the amino group at the 6-position of the 3,6-dihydro-2H-oxazine ring is a key strategy for generating libraries of novel compounds for biological screening. By modifying the substituents on this nitrogen, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.

While specific protocols for the N-functionalization of 3,6-dihydro-2H-oxazin-6-amine are not extensively reported, established methods for the N-functionalization of primary amines can be adapted for this purpose. This guide provides a detailed overview of these proposed methods.

General Considerations for N-Functionalization

The 3,6-dihydro-2H-oxazin-6-amine possesses a primary amino group attached to a chiral center, which is part of a hemiaminal-like linkage. This unique structural feature may influence its reactivity. The nitrogen atom's nucleophilicity is expected to be sufficient for reactions with a variety of electrophiles. However, the stability of the dihydrooxazine ring under different pH conditions should be considered, as hemiaminals can be susceptible to ring-opening under acidic or basic conditions. Therefore, reactions are ideally performed under neutral or mildly basic conditions where possible.

Protocol I: N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets. This protocol describes the acylation of 3,6-dihydro-2H-oxazin-6-amine using an acyl chloride in the presence of a non-nucleophilic base.

Underlying Principles

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine. The choice of base and solvent is crucial to avoid side reactions and ensure good yields.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3,6-dihydro-2H- oxazin-6-amine in DCM B Add triethylamine A->B C Cool to 0 °C B->C D Add acyl chloride dropwise C->D E Warm to RT and stir D->E F Quench with water E->F G Extract with DCM F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the N-acylation of 3,6-dihydro-2H-oxazin-6-amine.

Detailed Protocol: N-Acylation

Materials:

  • 3,6-dihydro-2H-oxazin-6-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,6-dihydro-2H-oxazin-6-amine (1.0 equiv) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acyl-3,6-dihydro-2H-oxazin-6-amine.

Data Summary: N-Acylation
Reagent/ParameterConditionPurpose
Solvent Anhydrous DichloromethaneInert solvent for the reaction
Base TriethylamineScavenges HCl byproduct
Temperature 0 °C to Room TemperatureControls reaction rate
Reaction Time 2-4 hoursTime for reaction completion
Work-up Aqueous NaHCO₃Neutralizes excess acid

Protocol II: Reductive Amination for N-Alkylation

Reductive amination is a versatile method for forming C-N bonds and is a common strategy for the N-alkylation of primary amines.[8] This protocol details the N-alkylation of 3,6-dihydro-2H-oxazin-6-amine with an aldehyde or ketone via the formation of an intermediate imine, followed by in-situ reduction.

Underlying Principles

The reaction proceeds in two steps: the formation of a hemiaminal intermediate from the amine and the carbonyl compound, which then dehydrates to an imine.[9] The imine is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding secondary amine. STAB is particularly useful as it is selective for the reduction of imines in the presence of carbonyl compounds.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3,6-dihydro-2H- oxazin-6-amine in DCE B Add aldehyde or ketone A->B C Add sodium triacetoxy- borohydride (STAB) B->C D Stir at room temperature C->D E Quench with saturated aqueous NaHCO₃ D->E F Extract with DCM E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • 3,6-dihydro-2H-oxazin-6-amine

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3,6-dihydro-2H-oxazin-6-amine (1.0 equiv) in DCE or DCM, add the aldehyde or ketone (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, or until TLC analysis indicates the reaction is complete.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Data Summary: Reductive Amination
Reagent/ParameterConditionPurpose
Solvent 1,2-Dichloroethane or DichloromethaneInert solvent, facilitates imine formation
Reducing Agent Sodium triacetoxyborohydrideSelective reduction of the imine
Temperature Room TemperatureMild conditions to preserve the ring
Reaction Time 4-12 hoursTime for imine formation and reduction
Work-up Aqueous NaHCO₃Neutralizes acidic byproducts

Protocol III: N-Arylation

The introduction of an aryl group onto the nitrogen atom can significantly impact the biological activity of a molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amines.[4]

Underlying Principles

This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the catalyst.[10] The choice of ligand and base is critical for achieving high yields and broad substrate scope.

Experimental Workflow: N-Arylation

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add aryl halide, amine, base, and ligand to a Schlenk tube B Add Pd catalyst A->B C Add anhydrous solvent B->C D Degas the mixture C->D E Heat under inert atmosphere D->E F Cool to RT and filter E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Sources

Application

Application Notes &amp; Protocols for Dihydro-oxazine Derivatives as Potential Antimicrobial and Antifungal Agents

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from tradi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical entities. Dihydro-1,3-oxazine derivatives represent a promising class of heterocyclic compounds with a wide spectrum of reported biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3][4] Their synthetic tractability, arising from robust methodologies like the Mannich-type condensation, allows for the creation of diverse chemical libraries.[5][6] This versatility is key to navigating the complex chemical space required for modern drug discovery and optimizing structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers aiming to synthesize, screen, and characterize dihydro-oxazine derivatives. It outlines detailed protocols for evaluating their antimicrobial and antifungal efficacy, assessing their cytotoxic profile, and offers insights into interpreting the resulting data to guide the development of new therapeutic agents.

Chemical Framework and Synthesis Overview

The dihydro-1,3-oxazine core is a six-membered heterocycle containing nitrogen and oxygen atoms. The primary synthetic route to this scaffold is the Mannich condensation reaction, which involves the reaction of a phenol, a primary amine, and formaldehyde.[6] This three-component reaction is highly efficient and allows for significant structural diversity by varying each component.

For instance, substituting different phenols (or naphthols) and primary amines introduces a wide array of functional groups onto the dihydro-oxazine backbone.[1][5] These modifications are critical for tuning the molecule's physicochemical properties and biological activity.

cluster_synthesis General Synthesis via Mannich Reaction cluster_structure Core Dihydro-oxazine Scaffold Phenol Phenol (R1-substituted) Product Dihydro-1,3-oxazine Derivative Phenol->Product + Amine Primary Amine (R2-substituted) Amine->Product + Formaldehyde Formaldehyde Formaldehyde->Product + Scaffold Key positions for substitution: R1 on the aromatic ring R2 on the nitrogen atom Product->Scaffold Yields Structure General Structure start Start: Dihydro-oxazine Library mic Protocol 1.1: Broth Microdilution (Determine MIC) start->mic mic_result Result: MIC Value mic->mic_result mbc Protocol 1.2: Subculture from MIC Plate (Determine MBC/MFC) mic_result->mbc For potent hits cytotox Protocol 2.1: MTT Assay on Mammalian Cells (Determine CC50) mic_result->cytotox For potent hits mbc_result Result: MBC/MFC Value mbc->mbc_result sar Analyze Data: Structure-Activity Relationship (SAR) mbc_result->sar cytotox_result Result: CC50 Value cytotox->cytotox_result cytotox_result->sar

Caption: Experimental workflow for antimicrobial agent evaluation.

Application Note 2: Assessing Selective Toxicity

A promising antimicrobial agent must be potent against pathogens while exhibiting minimal toxicity to host cells. The selectivity index (SI), calculated as the ratio of cytotoxic concentration to antimicrobial concentration, is a critical parameter in early-stage drug development.

Protocol 2.1: MTT Assay for Mammalian Cell Cytotoxicity (CC₅₀)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [7][8]It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [7][9] Materials:

  • Mammalian cell line (e.g., L929 mouse fibroblasts,[5] HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO, acidified isopropanol) [9][10]* Test dihydro-oxazine compounds

Procedure:

  • Cell Seeding: Seed the 96-well plate with mammalian cells at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂). [9][10]2. Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Incubate for 24-48 hours.

  • Controls: Include wells with untreated cells (100% viability) and wells with medium only (background control).

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C. [8][9]5. Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [10]Shake the plate gently for 15 minutes to ensure complete dissolution. 6. Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [8]7. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Antimicrobial and Cytotoxicity Data for Dihydro-oxazine Derivatives

Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicansCC₅₀ (µg/mL) vs. L929 cellsSelectivity Index (SI) (CC₅₀/MIC S. aureus)
DHO-01HBenzyl64>128128>256>4
DHO-026-ChloroBenzyl8163215018.75
DHO-036,8-DichloroBenzyl2489547.5
DHO-046-ChloroCyclohexyl163264>256>16
Ciprofloxacin--12N/A>100>100

Interpretation:

  • Structure-Activity Relationship (SAR): From this hypothetical data, a clear SAR emerges. The addition of electron-withdrawing groups (Cl) to the phenolic ring (R1) significantly enhances antibacterial activity (compare DHO-01, DHO-02, and DHO-03). Dichlorination (DHO-03) is more effective than monochlorination (DHO-02). [2]* Bactericidal vs. Bacteriostatic: For DHO-02 and DHO-03, the MBC/MIC ratio is 2, suggesting a bactericidal mechanism of action.

  • Selectivity: DHO-03 shows the highest potency but also higher cytotoxicity compared to DHO-02. However, its selectivity index (47.5) is superior, making it a more promising lead candidate for further optimization.

  • Spectrum: The compounds show activity against both Gram-positive bacteria (S. aureus) and fungi (C. albicans), indicating a broad spectrum, although they are more potent against the bacterium.

Conclusion and Future Directions

Dihydro-oxazine derivatives serve as a versatile and promising scaffold for the development of new antimicrobial and antifungal agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial high-throughput screening to essential cytotoxicity profiling. By carefully analyzing the SAR data generated through these assays, researchers can rationally design and synthesize next-generation derivatives with improved potency, a broader spectrum of activity, and an enhanced safety profile, ultimately contributing to the critical fight against antimicrobial resistance.

References

  • Gabbas, H. A., Echegoyen, L. A., & El-Shekeil, A. G. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(2), 225-233. [Link]

  • Mathew, B., et al. (2010). An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. European Journal of Medicinal Chemistry, 45(4), 1502-1507. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

  • Bio-protocol. (n.d.). Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Lewis, K., & Spoering, A. L. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • Bio-protocol. (2020). Cytotoxicity Test on Mammalian Cell Lines. Bio-protocol, 10(23), e3848. [Link]

  • Unknown Author. (n.d.). MTT Assay Protocol. University of Texas at Austin. [Link]

  • ResearchGate. (2025, August 6). An Eco-Friendly Synthesis and Antimicrobial Activities of Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. ResearchGate. [Link]

  • Chylińska, J. B., Janowiec, M., & Urbański, T. (1963). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. British Journal of Pharmacology and Chemotherapy, 20(2), 370-375. [Link]

  • Francini, N., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. Advanced Healthcare Materials, 12(20), 2301961. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Wang, Y., et al. (2025). Effect of the Oxazine Structure on Antibacterial Activity of Biobased Benzoxazine and Its Application in Polyethylene Modification. ACS Applied Polymer Materials. [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases, 2nd Edition. CLSI. [Link]

  • Ostrosky-Zeichner, L., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(7), 3149-3152. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Health Risks. [Link]

  • Piste, P. B. (2018). Novel synthesis and antimicrobial activities of thiazino-oxazine derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 206-212. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Asif, M. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 120-125. [Link]

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]

  • Piste, P. B. (2018). Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 206-212. [Link]

Sources

Method

Application Note: Advanced Utilization of Dihydro-oxazines (Benzoxazines) in Polymer Synthesis and Materials Science

Executive Summary Dihydro-oxazines, commonly referred to as 1,3-benzoxazines in polymer chemistry, represent a transformative class of thermosetting resin precursors. Synthesized via a Mannich-like condensation of a phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydro-oxazines, commonly referred to as 1,3-benzoxazines in polymer chemistry, represent a transformative class of thermosetting resin precursors. Synthesized via a Mannich-like condensation of a phenolic derivative, a primary amine, and formaldehyde, these monomers undergo thermally activated ring-opening polymerization (ROP) to form polybenzoxazines (PBZs)[1]. Unlike traditional phenolic resins, the ROP of benzoxazines produces zero volatile byproducts, resulting in near-zero volumetric shrinkage[2]. This application note provides a comprehensive guide to the synthesis, curing mechanisms, and advanced material science applications of PBZs, complete with self-validating protocols designed for researchers and materials scientists.

Mechanistic Overview and Applications

The Chemistry of Benzoxazine Polymerization

The defining feature of benzoxazine chemistry is its molecular design flexibility. By altering the phenolic or amine precursor, scientists can precisely tune the macroscopic properties of the resulting polymer. Upon heating (typically between 160°C and 220°C), the heterocyclic dihydro-oxazine ring opens, initiating a cascade of cross-linking reactions that form a robust, three-dimensional phenolic network[1]. Because this process requires no harsh catalysts and releases no water or gas, the resulting thermosets are highly dense and defect-free[2].

Benzoxazine_Synthesis Phenol Phenolic Derivative (e.g., Bisphenol-A) Condensation Mannich-like Condensation (80-110°C) Phenol->Condensation Amine Primary Amine (e.g., Aniline) Amine->Condensation Formaldehyde Formaldehyde (Paraformaldehyde) Formaldehyde->Condensation Monomer 1,3-Benzoxazine Monomer (Dihydro-oxazine ring) Condensation->Monomer -H2O ROP Thermal Ring-Opening Polymerization (160-220°C) Monomer->ROP Heat (No Catalyst) Polymer Polybenzoxazine (PBZ) Network (Crosslinked Thermoset) ROP->Polymer Curing

Synthesis and Ring-Opening Polymerization logic of 1,3-Benzoxazine.

Cross-Disciplinary Applications
  • Aerospace and Automotive Composites: PBZ matrices reinforced with carbon fibers exhibit exceptional tribological performance, high flexural modulus, and stable coefficients of friction at elevated temperatures (up to 350°C), making them ideal for high-stress vehicle braking systems[3].

  • Thermal Insulation and Flame Retardancy: PBZ aerogels combine the low density and high porosity of aerogels with the intrinsic flame retardancy of the benzoxazine network. These materials can withstand extreme thermal environments (>300°C) and exhibit self-extinguishing behaviors[4].

  • Energy Storage and CO₂ Capture: Carbonized polybenzoxazines yield highly porous, nitrogen-doped carbon frameworks. These structures exhibit excellent pseudocapacitive behavior for supercapacitors[5] and possess high surface areas (up to 1194 m²/g) for efficient CO₂ gas adsorption[6].

  • Biomedical and Drug Development: Bio-based benzoxazines synthesized from natural phenols (e.g., eugenol, curcumin) demonstrate potent antimicrobial and antibiofilm properties. Their inherent hydrophobicity prevents microbial adhesion, making them highly promising for medical device coatings[7].

Quantitative Material Profiling

To justify the selection of PBZs over legacy thermosets, the following table summarizes the comparative physicochemical properties of cured polybenzoxazine networks against standard epoxy and phenolic resins.

PropertyPolybenzoxazine (PBZ)Standard Epoxy ResinsPhenolic Resins
Volumetric Shrinkage Near-zero (<1%)1 – 5%High (Releases water)
Water Absorption Very Low (<1%)1 – 3%Medium to High
Char Yield (800°C, N₂) 35 – 75%10 – 20%40 – 60%
Glass Transition (Tg) 150 – 250+ °C80 – 200 °C150 – 200 °C
Curing Byproducts NoneNoneWater, Volatiles

Data synthesized from authoritative materials science reviews[2][8].

Experimental Protocols and Workflows

The following protocols are engineered as self-validating systems. Causality for critical steps is provided to ensure researchers understand the physicochemical rationale behind the methodology.

Protocol A: Synthesis of Bisphenol-A/Aniline Benzoxazine Monomer (BA-a)

This solvent-based protocol ensures high-purity monomer yield, which is critical for achieving defect-free polymer networks.

Reagents: Bisphenol-A (0.1 mol), Aniline (0.2 mol), Paraformaldehyde (0.4 mol), Chloroform (solvent), 1N NaOH, Anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Reaction Assembly: In a 500 mL round-bottom flask, dissolve Bisphenol-A, aniline, and paraformaldehyde in 150 mL of chloroform.

    • Causality: The 1:2:4 molar ratio is strictly stoichiometric for a bis-functional phenol to ensure complete closure of the oxazine rings[1].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 6–8 hours.

  • Alkaline Washing: Transfer the cooled mixture to a separatory funnel. Wash the organic layer three times with 1N NaOH, followed by three washes with distilled water.

    • Causality: Unreacted phenols act as plasticizers and severely degrade the thermal stability of the final polymer. NaOH converts residual bisphenol into water-soluble phenoxides, allowing for efficient extraction.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ overnight. Filter the solution and remove the chloroform using a rotary evaporator.

  • Vacuum Desiccation: Dry the resulting viscous yellow resin in a vacuum oven at 60°C for 24 hours to remove trace solvent.

  • Quality Control (Self-Validation): Perform ¹H NMR spectroscopy. The synthesis is validated if characteristic oxazine ring peaks appear at ~4.6 ppm (O–CH₂–N) and ~3.9 ppm (Ar–CH₂–N). The absence of a broad phenolic –OH peak confirms high purity[9].

Protocol B: Step-Cure Thermal Ring-Opening Polymerization

Directly exposing benzoxazine monomers to maximum curing temperatures causes thermal runaway, leading to void formation and brittle polymers. A step-cure protocol is mandatory.

Step-by-Step Methodology:

  • Degassing: Place the BA-a monomer in a vacuum oven at 110°C for 30 minutes.

    • Causality: Degassing removes trapped air bubbles and trace moisture that would otherwise act as stress-concentration points in the cured matrix.

  • Molding: Pour the degassed monomer into a pre-heated stainless steel or Teflon mold.

  • Step-Curing Profile:

    • Heat at 160°C for 2 hours (Initiates slow ROP).

    • Heat at 180°C for 2 hours (Maintains steady cross-linking).

    • Heat at 200°C for 2 hours (Drives the reaction to near 100% conversion).

    • Causality: Benzoxazine ROP is exothermic. Step-curing dissipates the heat of polymerization gradually, preventing internal thermal stresses and micro-cracking[10].

  • Quality Control (Self-Validation): Run Differential Scanning Calorimetry (DSC) on a small cured sample. A flat thermogram with no residual exothermic peak confirms complete polymerization.

Protocol C: Fabrication of Polybenzoxazine Aerogels

PBZ aerogels require careful management of capillary forces during the transition from a wet gel to a dry aerogel to prevent pore collapse.

Aerogel_Workflow Start Benzoxazine Monomer Dissolved in DMF Gelation Acid-Catalyzed Gelation (HCl, Room Temp) Start->Gelation WetGel Crosslinked Wet Gel Gelation->WetGel 24h Aging SolventEx Solvent Exchange (DMF -> Acetone) WetGel->SolventEx Removes unreacted species Drying Ambient or Freeze Drying (Preserves Pores) SolventEx->Drying Reduces capillary forces Aerogel Uncured PBZ Aerogel (High Porosity) Drying->Aerogel Curing Thermal Post-Curing (150-200°C) Aerogel->Curing ROP Activation Final High-Performance PBZ Aerogel (Thermal Insulation) Curing->Final Enhances Thermal Stability

Fabrication workflow for Polybenzoxazine (PBZ) aerogels.

Step-by-Step Methodology:

  • Solvation: Dissolve the synthesized benzoxazine monomer in N,N-dimethylformamide (DMF) at a concentration of 0.2 g/mL.

  • Catalyzed Gelation: Add concentrated HCl (catalyst) dropwise while stirring. Pour the solution into a sealed mold and let it sit at room temperature for 24–48 hours to form a wet gel.

    • Causality: HCl acts as a cationic initiator, allowing the oxazine ring to open and cross-link at room temperature without the extreme heat that would boil the solvent[4].

  • Solvent Exchange: Submerge the wet gel in a bath of pure acetone. Replace the acetone every 12 hours for 3 days.

    • Causality: DMF has a high boiling point and high surface tension. Exchanging DMF for acetone drastically reduces capillary pressure during the drying phase, preventing the fragile nanoporous network from collapsing[4].

  • Drying: Dry the gel at ambient conditions or via supercritical CO₂ drying to yield the raw aerogel.

  • Thermal Post-Curing: Heat the aerogel gradually to 200°C to finalize the cross-linking, resulting in a highly flame-retardant, low-density material[4].

References

  • Characteristics of Polybenzoxazine Aerogels as Thermal Insulation and Flame-Retardant Materials. PMC (nih.gov). [Link]

  • Thermally Stable Carbon Materials from Polybenzoxazines: Structure, Properties, and Supercapacitor Potential. MDPI.[Link]

  • polybenzoxazine. Engineered Science Publisher. [Link]

  • Tunable Thermal, Mechanical, and Tribological Properties of Polybenzoxazine-Based Composite for Vehicle Applications. MDPI.[Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC (nih.gov).[Link]

  • Sustainable Preparation of Bio-Based Polybenzoxazine Resins from Amino Acid and Their Application in CO2 Adsorption. ACS Publications. [Link]

  • Synthesis of Highly Thermally Stable Daidzein-Based Main-Chain-Type Benzoxazine Resins. PMC (nih.gov).[Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI.[Link]

  • Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone. PMC (nih.gov).[Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.[Link]

Sources

Application

Methodologies for the Regioselective Functionalization of the Dihydro-oxazine Ring: Advanced Catalytic Protocols and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

Introduction: The Synthetic Challenge of Dihydro-oxazines

Dihydro-oxazines (including the 1,2-, 1,3-, and 1,4-isomers) are privileged heterocyclic scaffolds prevalent in natural products, pharmaceuticals, and agrochemicals. They serve as critical intermediates for the synthesis of 1,2-amino alcohols and chiral ligands. However, the regioselective functionalization of the dihydro-oxazine ring—specifically distinguishing between electronically similar C(sp3)–H bonds or dictating the regiochemistry of cyclization—remains a formidable challenge in synthetic organic chemistry.

Recent advancements have shifted the paradigm from traditional condensation strategies to highly regioselective, catalytic functionalization methodologies. This guide synthesizes three state-of-the-art methodologies: Visible-Light Bromide Catalysis, Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC), and Palladium-Catalyzed Dyotropic Rearrangement. By detailing the causality behind these experimental choices, this application note provides a self-validating framework for executing these complex transformations.

Methodology I: Visible-Light Mediated C(sp3)–H Functionalization (Bromide Catalysis)

Traditional C–H functionalization often requires harsh conditions or precious metal catalysts. To circumvent this, a mild, visible-light-mediated protocol utilizing a bromide catalyst has been developed to access dihydro-oxazines via a site-selective Hydrogen Atom Transfer (HAT) [1].

Mechanistic Insights & Causality

The core causality of this method relies on the photochemical generation of a highly reactive nitrogen-centered radical. A bromide catalyst (e.g., LiBr) is oxidized by an external oxidant under visible light to form a bromine radical, which subsequently generates an N-centered radical on the amide precursor. This radical undergoes a highly regioselective 1,5-HAT, dictated by the transition state geometry, to abstract a specific C(sp3)–H hydrogen. The resulting carbon-centered radical is brominated and undergoes intramolecular cyclization to form the dihydro-oxazine ring.

HAT_Mechanism A Amide Precursor B N-Centered Radical (via Br• generation) A->B Visible Light + Br- catalyst C 1,5-Hydrogen Atom Transfer (Site-Selective) B->C D C-Centered Radical C->D E Bromination & Cyclization D->E Intermolecular Br transfer F Dihydro-oxazine Product E->F -H+

Figure 1: Photochemical HAT mechanism for regioselective dihydro-oxazine synthesis.

Self-Validating Protocol: Photochemical HAT
  • Preparation: In an oven-dried, argon-purged reaction vial, add the amide precursor (0.2 mmol), LiBr (10 mol% as the redox catalyst), and an appropriate oxidant such as Selectfluor (1.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (2.0 mL). Causality: Acetonitrile is chosen for its stability against radical abstraction and its ability to solubilize the ionic oxidant.

  • Degassing: Sparge the mixture with argon for 10 minutes. Validation Check: Oxygen is a potent radical scavenger; failure to degas will result in reaction stalling, visually indicated by the persistence of starting material on TLC without intermediate formation.

  • Irradiation: Irradiate the vial with Blue LEDs (450 nm) at room temperature for 12–16 hours.

  • Monitoring & Workup: Monitor via TLC. The disappearance of the UV-active amide precursor validates the progression. Quench with saturated aqueous Na2S2O3 to neutralize residual oxidant, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Methodology II: Copper-Catalyzed Aerobic Oxidative CDC

For the synthesis of dihydro-1,3-oxazines from tertiary amines, cross-dehydrogenative coupling (CDC) offers an atom-economical route that avoids pre-functionalization. A robust copper-catalyzed aerobic oxidative α-functionalization has been established to construct the C–O bond regioselectively [2].

Mechanistic Insights & Causality

The regioselectivity of this transformation is governed by the bond dissociation energies (BDE) of the adjacent C–H bonds. The Cu(II) catalyst activates the α-C–H bond of the tertiary amine. Benzylic C–H bonds are preferentially activated over non-benzylic primary and secondary C–H bonds due to their lower BDE and the stability of the resulting iminium intermediate. Atmospheric oxygen serves as the terminal oxidant, making the process highly sustainable.

Self-Validating Protocol: Cu-Catalyzed CDC
  • Reaction Setup: In a standard open reaction tube, dissolve the tertiary aminonaphthol/phenol derivative (0.5 mmol) in toluene (3.0 mL).

  • Catalyst Addition: Add Cu(OAc)₂·H₂O (10 mol%). Causality: Cu(OAc)₂ is selected because the acetate ligand facilitates the concerted metalation-deprotonation (CMD) step required for C–H activation.

  • Aerobic Heating: Stir the mixture at 100 °C open to the air. Validation Check: The system is self-validating through colorimetric changes. The initial blue/green solution of Cu(II) will darken as the catalytic cycle turns over and iminium intermediates form. If the solution remains pale, the catalyst is inactive or the substrate is insoluble.

  • Completion: After 8-12 hours, cool to room temperature. The reaction requires no external co-oxidants, relying entirely on O₂ diffusion.

  • Purification: Filter through a short pad of Celite to remove copper salts, concentrate the filtrate, and isolate the dihydro-1,3-oxazine via column chromatography.

Methodology III: Palladium-Catalyzed Fluorocyclization via Dyotropic Rearrangement

A highly advanced method for synthesizing 6-fluorinated 5,6-dihydro-4H-1,3-oxazines involves the one-step conversion of homoallylic amides via a chemoselective Pd-based dyotropic rearrangement [3].

Mechanistic Insights & Causality

This domino process is initiated by an oxypalladation of the alkene. The critical step is the electrophilic fluorination of the Pd(II) intermediate to generate a high-valent Pd(IV) species. To relieve steric strain and reach a thermodynamic sink, this species undergoes a rare dyotropic rearrangement—a simultaneous migration of a C–C and a C–Pd bond—followed by C–F reductive elimination. This dictates the regioselective expansion of the ring to the highly functionalized dihydro-1,3-oxazine.

Pd_Mechanism A Homoallylic Amide B Oxypalladation (Pd II) A->B Pd(II) catalyst C Pd(IV) Intermediate (via F+ oxidant) B->C Electrophilic Fluorination D Dyotropic Rearrangement C->D C-C & C-Pd bond migration E Fluorinated Dihydro-1,3-oxazine D->E Reductive Elimination

Figure 2: Pd-catalyzed fluorocyclization via dyotropic rearrangement.

Self-Validating Protocol: Pd-Catalyzed Fluorocyclization
  • Preparation: To a vial containing the homoallylic amide (0.2 mmol), add Pd(OAc)₂ (5 mol%) and Selectfluor (2.0 equiv).

  • Solvent & Additives: Suspend the mixture in a fluorinated solvent or a DCE/MeCN mixture (2.0 mL). Causality: Selectfluor acts dually as the oxidant to access the Pd(IV) state and as the fluorine source.

  • Reaction Conditions: Stir at 60 °C under an inert atmosphere. Validation Check: The heterogeneous mixture will undergo a distinct physical change (often partial dissolution or a color shift to deep orange/red) as the Pd(IV) intermediate forms.

  • Workup: Once complete (monitored by ¹⁹F NMR or TLC), dilute with DCM, wash with water, dry over MgSO₄, and purify. The presence of a distinct doublet of doublets in the ¹⁹F NMR spectrum validates the regioselective incorporation of the fluorine atom on the dihydro-oxazine ring.

Quantitative Data Summary

The table below summarizes the critical parameters and comparative efficiencies of the three methodologies discussed, allowing researchers to select the optimal route based on their precursor availability and target regiochemistry.

Table 1: Comparison of Regioselective Functionalization Methodologies

MethodologyCatalyst / ReagentsTarget Bond / IntermediateRegioselectivityTypical Yields
Photochemical HAT LiBr, Oxidant, Blue LEDC(sp3)–H (via N-radical)1,5-HAT directed60–85%
Aerobic Oxidative CDC Cu(OAc)₂·H₂O, O₂ (Air)α-C–H (Tertiary Amine)Benzylic > Non-benzylic70–95%
Pd-Dyotropic Fluorocyclization Pd(OAc)₂, SelectfluorAlkene / Homoallylic AmideDyotropic migration50–80%

References

  • Title: Visible light bromide catalysis for oxazoline, pyrrolidine, and dihydrooxazine syntheses via Csp3–H functionalizations Source: Chemical Communications, 2021 URL: [Link]

  • Title: Copper-Catalyzed Regioselective Intramolecular Oxidative α-Functionalization of Tertiary Amines: An Efficient Synthesis of Dihydro-1,3-Oxazines Source: Angewandte Chemie International Edition, 2013 URL: [Link]

  • Title: Chemoselective Pd-Based Dyotropic Rearrangement: Fluorocyclization and Regioselective Wacker Reaction of Homoallylic Amides Source: Journal of the American Chemical Society, 2024 URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of 3,6-dihydro-2H-oxazin-6-amine

Welcome to our dedicated technical support center for the synthesis of 3,6-dihydro-2H-oxazin-6-amine and its analogs. This guide is designed for researchers, chemists, and professionals in drug development who are workin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of 3,6-dihydro-2H-oxazin-6-amine and its analogs. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide in-depth, field-tested solutions to optimize your reaction conditions.

Introduction to 3,6-dihydro-2H-oxazines

The 3,6-dihydro-2H-oxazine ring system is a valuable pharmacophore found in a variety of biologically active molecules. The introduction of an amine functionality at the 6-position opens up avenues for further derivatization and the development of novel therapeutic agents. The synthesis of these compounds, however, can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. This guide provides a comprehensive resource for troubleshooting and optimizing your synthetic route.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,6-dihydro-2H-oxazin-6-amine.

Issue 1: Low or No Product Yield

Question: I am attempting a hetero-Diels-Alder reaction between a nitrosoalkene and a diene to form the dihydrooxazine ring, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a hetero-Diels-Alder reaction for the synthesis of dihydrooxazines can stem from several factors, primarily related to the stability of the reactants and the reaction conditions.

  • Instability of the Nitrosoalkene: Nitrosoalkenes are often highly reactive and prone to polymerization or decomposition. It is crucial to generate the nitrosoalkene in situ under conditions that favor its reaction with the diene over side reactions.

  • Suboptimal Reaction Temperature: The temperature plays a critical role. While higher temperatures can accelerate the reaction, they can also promote the decomposition of the nitrosoalkene. It is recommended to start at a lower temperature (e.g., 0 °C or even -78 °C) and gradually warm the reaction mixture to room temperature.

  • Incorrect Stoichiometry: An excess of the diene is often used to ensure the complete consumption of the transient nitrosoalkene. A 1.5 to 2-fold excess of the diene is a good starting point.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. For less reactive dienes, more polar solvents might be beneficial, but care must be taken to ensure the stability of the nitrosoalkene.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing the desired dihydrooxazine, but I am also observing significant amounts of side products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple products is a common issue, often arising from the high reactivity of the intermediates.

  • Dimerization of the Nitrosoalkene: This is a major competing reaction. To minimize dimerization, the nitrosoalkene should be generated slowly in the presence of a high concentration of the diene.

  • Epoxidation of the Diene: If an oxidizing agent is used to generate the nitroso species, it can sometimes lead to the epoxidation of the diene, especially if the diene is electron-rich.

  • Rearrangement of the Dihydrooxazine: The product itself might be unstable under the reaction conditions and undergo rearrangement. It is important to monitor the reaction progress and work it up as soon as the starting material is consumed.

Strategies to Minimize Side Products:

StrategyRationale
Slow Addition of Precursor Slow, dropwise addition of the nitrosoalkene precursor to the diene solution maintains a low concentration of the reactive intermediate, favoring the desired cycloaddition over dimerization.
Use of a Scavenger In some cases, a scavenger can be used to remove byproducts that may catalyze decomposition or side reactions.
Purification Method Flash column chromatography is often effective for separating the desired product from impurities. A careful selection of the solvent system is crucial.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating nitrosoalkenes for the synthesis of 3,6-dihydro-2H-oxazines?

A1: The in situ generation of nitrosoalkenes is typically achieved through two main routes:

  • From α-halo oximes: Treatment of an α-halo oxime with a base (e.g., triethylamine, sodium carbonate) generates the corresponding nitrosoalkene. This is a widely used and reliable method.

  • From other precursors: Other methods, though less common, include the oxidation of ketoximes.

Q2: How can I introduce the amine group at the 6-position of the dihydrooxazine ring?

A2: Direct amination at the 6-position can be challenging. A more common and effective approach is a multi-step synthesis:

  • Synthesis of a 6-functionalized dihydrooxazine: This can be achieved by using a diene that already contains a protected functional group that can be later converted to an amine.

  • Conversion to the amine: For example, a hydroxyl group can be converted to an azide via a Mitsunobu reaction, followed by reduction to the amine. Alternatively, a carbonyl group can be converted to an oxime, which is then reduced to the amine.

Reaction Scheme: Introduction of the Amine Group

G A 6-Keto-dihydrooxazine B 6-Oxime-dihydrooxazine A->B H2NOH C 3,6-dihydro-2H-oxazin-6-amine B->C Reduction (e.g., H2/Pd, LiAlH4)

Caption: A possible route for the introduction of the 6-amine group.

Q3: What analytical techniques are best suited for characterizing the 3,6-dihydro-2H-oxazin-6-amine product?

A3: A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C-O bonds.

Part 3: Optimized Experimental Protocol

This section provides a general, optimized protocol for a two-step synthesis of a 3,6-dihydro-2H-oxazin-6-amine derivative.

Step 1: Synthesis of the 6-Keto-3,6-dihydro-2H-oxazine

  • To a solution of the diene (1.5-2.0 equivalents) in dichloromethane (DCM, 0.1 M) at 0 °C, add the α-halo oxime (1.0 equivalent).

  • Slowly add a solution of triethylamine (1.1 equivalents) in DCM dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reductive Amination to Form the 6-Amine Derivative

  • Dissolve the 6-keto-dihydrooxazine (1.0 equivalent) in methanol (0.1 M).

  • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Basify the solution with aqueous sodium hydroxide and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by an appropriate method, such as column chromatography or crystallization.

Table of Optimized Reaction Conditions

ParameterConditionRationale
Solvent Dichloromethane (DCM)Good solubility for reactants, relatively inert.
Temperature 0 °C to room temperatureBalances reaction rate and stability of the nitrosoalkene.
Base (Step 1) TriethylamineMild base, effective for in situ generation of the nitrosoalkene.
Reducing Agent (Step 2) Sodium CyanoborohydrideSelective for the reduction of the imine in the presence of the keto group.

References

  • Hetero-Diels-Alder Reactions: For a comprehensive overview of the hetero-Diels-Alder reaction, including the use of nitroso dienophiles, refer to: Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Reductive Amination: For detailed procedures and mechanisms of reductive amination, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Synthesis of Heterocyclic Compounds: A valuable resource for general synthetic methods for a wide range of heterocyclic systems: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Optimization

Improving the yield and purity of dihydro-oxazine synthesis

Welcome to the Technical Support Center for Dihydro-oxazine Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot and optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dihydro-oxazine Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot and optimize the yield and purity of dihydro-1,3-oxazine derivatives.

Synthesizing the 1,3-oxazine ring system—a core pharmacophore in numerous antibacterial, antitumor, and centrally active agents—often presents challenges such as incomplete cyclization, thermal degradation, and the formation of intractable polymeric mixtures. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these hurdles.

Synthesis & Troubleshooting Workflow

The following decision matrix outlines the critical pathways for optimizing your dihydro-oxazine synthesis based on real-time experimental feedback.

Workflow Start Start: Dihydro-oxazine Synthesis CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes OptMW Apply Microwave / Solvent-Free Cond. CheckYield->OptMW No (Slow Rxn) OptCat Use Lewis Acid (e.g., La(OTf)3) CheckYield->OptCat No (Low Conv) OptStep Switch HCHO to CH2Br2 for Ring Closure CheckPurity->OptStep No (Polymerization) Success Proceed to Characterization CheckPurity->Success Yes OptMW->CheckYield OptCat->CheckYield OptStep->CheckPurity

Troubleshooting workflow for optimizing dihydro-oxazine synthesis yield and purity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my one-pot Mannich condensation yielding a complex, intractable mixture instead of the pure dihydro-1,3-oxazine? Causality & Solution: The classical one-pot multicomponent reaction (involving a phenol, primary amine, and formaldehyde) often suffers from over-alkylation and polymerization. This occurs because formaldehyde is highly reactive and can indiscriminately attack the nucleophilic amine intermediates before the cyclization completes. To bypass this, we recommend a modified step-wise procedure. Substituting formaldehyde with 1 during the final ring-closure step provides a controlled electrophilic insertion, completely eliminating the risk of polymeric aminal formation[1].

Q2: My cyclization step is sluggish, and prolonged heating degrades my intermediates. How can I improve the yield? Causality & Solution: Thermal degradation is a common consequence of the high activation energy required for the cyclodehydration of N-acylaminoalcohols or Mannich bases. Transitioning to provides rapid, uniform volumetric heating. This drastically reduces reaction times from hours to minutes (e.g., 3-4 minutes at 800W), suppressing thermal degradation pathways and boosting yields from ~50% to over 75%. Alternatively, employing Lewis acids like 2 activates the electrophilic carbonyl/imine centers, facilitating cyclization under milder reflux conditions[2].

Q3: How do I validate that the oxazine ring has successfully closed during my experiment? Causality & Solution: Relying solely on Thin Layer Chromatography (TLC) can be misleading due to the similar polarities of the open-chain intermediate and the closed ring. A self-validating protocol requires ¹H NMR confirmation. You must look for the distinct diastereotopic protons of the newly formed -CH₂-O- and -CH₂-N- linkages, which typically appear as sharp multiplets or singlets between 2. If you observe broad exchangeable -OH or -NH signals (around δ 8.4 and 4.3 ppm) instead, ring closure is incomplete[2].

Mechanistic Pathway: Condensation-Cyclization

Understanding the underlying mechanism is critical for troubleshooting. The Mannich-type synthesis proceeds via an iminium intermediate, followed by aminomethylation and eventual cyclization.

Mechanism R1 Primary Amine + Aldehyde I1 Iminium Ion Intermediate R1->I1 Condensation I2 Mannich Base (Aminomethylation) I1->I2 + R2 (Attack) R2 Phenol / Naphthol Derivative P1 Dihydro-1,3-oxazine Ring System I2->P1 + Aldehyde (Cyclization)

Mannich-type condensation-cyclization mechanism for dihydro-oxazine formation.

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction conditions and the resulting yield/purity profiles, allowing you to select the best methodology for your specific substrates.

Synthesis MethodReagentsCatalyst / AdditiveReaction ConditionsTimeYield (%)Purity Profile
Classical One-Pot Phenol, Amine, HCHONoneEthanol, Reflux6–12 h45–60%Low; high polymeric byproducts
Lewis Acid-Catalyzed Phenol, Amine, HCHOLa(OTf)₃ (Lewis Acid)Toluene, Reflux3–5 h75–85%High; trace unreacted materials
Microwave / Solvent-Free 3-Aminopropanol, R-COOHNoneSolvent-free, 800W3–4 min67–77%High; minimal thermal degradation
Modified Step-Wise 2-Hydroxybenzylamine, CH₂Br₂K₂CO₃ (Base)Acetone, Reflux4–6 h80–90%Excellent; no over-alkylation

Validated Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis of 5,6-Dihydro-1,3-oxazines

Causality Focus: Solvent-free conditions increase the effective molarity of the reactants, driving the equilibrium forward without the dilution effect of a solvent. Microwave irradiation instantly overcomes the cyclization activation barrier.

  • Reagent Mixing: In a microwave-safe vessel, thoroughly mix 1.0 mmol of the desired carboxylic acid with 1.2 mmol of 3-aminopropanol. Do not add solvent.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 800W for 3 to 4 minutes.

  • Work-up: Allow the vessel to cool to room temperature. Extract the crude mixture with dry CH₂Cl₂ (2 × 15 mL) and wash with distilled water to remove unreacted 3-aminopropanol.

  • Self-Validation: Dry the organic layer over MgSO₄, concentrate under vacuum, and run a ¹H NMR. Confirm success by identifying the -CH₂-O- triplet at ~4.59 ppm and the -CH₂-N- quartet at ~3.67 ppm.

Protocol B: Modified Step-Wise Synthesis of 3,4-Dihydro-2H-benzo-1,3-oxazines

Causality Focus: Isolating the reduced intermediate and using methylene bromide as a precise one-carbon synthon completely eliminates the risk of over-alkylation caused by excess formaldehyde.

  • Schiff Base Formation: React salicylaldehyde (1.0 eq) with your chosen primary amine (1.0 eq) in ethanol under mild reflux for 2 hours.

  • Reduction: Cool the mixture to 0 °C and slowly add NaBH₄ (1.5 eq) to reduce the imine to the corresponding 2-hydroxybenzylamine intermediate. Stir for 1 hour, then quench with water and extract.

  • Ring Closure: Dissolve the isolated 2-hydroxybenzylamine in dry acetone. Add anhydrous K₂CO₃ (3.0 eq) and an excess of methylene bromide (CH₂Br₂, 5.0 eq). Reflux for 4–6 hours. Note: The base is critical here to mediate the double nucleophilic displacement.

  • Self-Validation: Filter off the inorganic salts, concentrate the filtrate, and verify via ¹H NMR. You must observe the disappearance of the broad -OH/-NH peaks and the appearance of a sharp -O-CH₂-N- singlet, confirming successful ring closure[1][2].

References

  • DIHYDRO-4H-1,3-OXAZINES UNDER SOLVENT FREE CONDITION AND MICROWAVE IRRADIATION. sid.ir.

  • Invention of Eco-Friendly Catalyst-Free One Pot Synthesis of Novel 3-Phenyl-3,4-Dihydro -2h- [1,3] Oxazino [5,6-H] Quinoline Derivatives. sciencepub.net. 3

  • Synthesis of meso-substituted dihydro-1,3-oxazinoporphyrins - PMC. nih.gov. 2

  • Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives - MDPI. mdpi.com. 4

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. rasayanjournal.co.in. 1

  • Syntheses, Biological and Material Significance of Dihydro[1,3]oxazine Derivatives: An Overview. researchgate.net. 5

Sources

Troubleshooting

Troubleshooting guide for the purification of polar amine-containing heterocycles

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the purification of polar, amine-containing heterocycles.

These molecules are notorious for their complex physicochemical behaviors: they possess multiple pKa values, exhibit strong hydrogen-bonding capabilities, and are highly prone to secondary interactions with stationary phases. This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic failures and providing self-validating protocols to ensure your success.

Diagnostic Purification Workflow

Workflow Start Polar Amine Purification Issue Detected Tailing Severe Tailing / Low Recovery on Silica? Start->Tailing Retention Poor Retention on Reversed-Phase (C18)? Tailing->Retention No / N/A ModNP Add 1-5% TEA/NH4OH or use NH2-Silica Tailing->ModNP Yes CheckpH Adjust pH > pKa + 2 (e.g., 0.1% NH4OH) Retention->CheckpH Yes (Ionized) HILIC Switch to HILIC Mode (Bare Silica/Amide) Retention->HILIC Still no retention SCX Mixed-Mode / SCX Catch & Release HILIC->SCX Co-elution with salts

Diagnostic workflow for resolving polar amine chromatography issues.

Troubleshooting Q&A Center

Q1: Why do my amine-containing heterocycles streak down the normal-phase silica column, resulting in abysmal recovery? A1: Causality: Bare silica gel is densely populated with acidic silanol groups (pKa ~ 4.5–5.5). When a basic amine (pKa > 7) passes through the column, it acts as a Brønsted base, leading to strong electrostatic interactions and hydrogen bonding with the stationary phase. This causes irreversible adsorption, severe band broadening, and yield loss[1]. Solution: You must neutralize these acidic sites. Add a volatile competing base, such as 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH), to your mobile phase. Alternatively, switch to an amine-functionalized (NH₂) silica column, which inherently masks silanol activity and provides a basic surface environment.

Q2: I switched to Reversed-Phase (C18) to avoid silica interactions, but my polar amine elutes in the void volume. How can I increase retention? A2: Causality: In standard acidic reversed-phase mobile phases (e.g., containing 0.1% Formic Acid or TFA), basic amines are fully protonated. Ionized species are highly hydrophilic and cannot partition effectively into the hydrophobic C18 alkyl chains[2]. Solution: Employ high-pH reversed-phase chromatography. By adjusting the mobile phase pH to at least 2 units above the amine's pKa (using 10 mM Ammonium Bicarbonate or 0.1% NH₄OH), you force the molecule into its neutral, free-base form. This restores its hydrophobicity and allows it to partition into the C18 phase. Note: Ensure your column utilizes hybrid silica designed to withstand pH > 8.

Q3: My heterocycle is too polar even for high-pH reversed-phase chromatography. What is the next logical step? A3: Causality: If the molecule lacks sufficient lipophilic surface area even in its unprotonated state, hydrophobic partitioning will fail. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC operates via a mixed-mode mechanism: it utilizes a polar stationary phase (like bare silica, amide, or diol) and a highly organic mobile phase (typically >70% Acetonitrile). The stationary phase immobilizes a water-rich layer on its surface. Polar amines partition from the organic bulk mobile phase into this immobilized aqueous layer, achieving excellent retention[4].

Q4: How do I remove the high-boiling modifiers (like TEA) or buffers after purification? A4: Causality: TEA and inorganic salts do not evaporate easily under standard rotary evaporation, leaving your final compound contaminated. Solution: Utilize a Catch-and-Release strategy using Strong Cation Exchange (SCX) solid-phase extraction[5]. Load your sample under acidic conditions (so the amine binds to the sulfonic acid groups), wash with 100% methanol to remove neutral impurities and TEA (which binds less strongly than highly basic heterocycles), and elute your pure compound using 2M Ammonia in Methanol.

Quantitative Data Summary: Purification Mode Comparison

The following table summarizes the operational parameters and expected outcomes for the primary purification strategies discussed.

Purification ModeStationary PhaseTypical Mobile Phase SystemPrimary Retention MechanismBest Use CaseExpected Recovery
Modified Normal Phase Bare Silica (60 Å)Hexane / EtOAc + 1-5% TEAAdsorption / H-bondingLipophilic amines, structural isomers75 - 85%
High-pH Reversed-Phase C18 (Hybrid Silica)Water / ACN + 0.1% NH₄OHHydrophobic PartitioningModerately polar amines (pKa 7-9)85 - 95%
HILIC Amide / Bare SilicaACN / Water + 10 mM NH₄FormateAqueous Layer PartitioningHighly polar, hydrophilic amines90 - 98%
Mixed-Mode (SCX) SCX-C18Methanol + NH₃ (Release step)Cation Exchange + PartitioningDesalting, catch-and-release> 95%

Self-Validating Experimental Protocols

Protocol 1: High-pH Reversed-Phase Purification of Basic Heterocycles

Objective: To retain and purify moderately polar amines by suppressing ionization.

Step 1: System and Column Preparation

  • Select a pH-stable hybrid C18 column (e.g., Waters XBridge or equivalent).

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Prepare Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 2: Self-Validation Equilibration

  • Equilibrate the column with 5% B for 10 column volumes (CV).

  • Validation Check: Inject a neutral void volume marker (e.g., Uracil). If the retention time of Uracil fluctuates by >0.1 min between consecutive injections, the column is not fully equilibrated. Do not proceed until the baseline and void time are stable.

Step 3: Sample Preparation

  • Dissolve the crude mixture in the initial mobile phase conditions (5% B). If solubility is poor, use up to 20% DMSO, but keep the injection volume strictly below 2% of the total column volume to prevent peak distortion.

Step 4: Gradient Elution

  • Run a linear gradient from 5% B to 95% B over 15 CVs. Basic heterocycles will elute as sharp, symmetrical peaks due to the suppression of secondary silanol interactions.

Protocol 2: HILIC-based Separation of Highly Polar Amines

Objective: To retain highly hydrophilic amines that elute in the void volume of C18 columns.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 100 mM Ammonium Formate in water (pH 3.0). Causality: A high buffer concentration is required in the aqueous portion to ensure a consistent water layer on the stationary phase.

  • Prepare Mobile Phase B: 100% Acetonitrile.

Step 2: System Equilibration

  • Set the pump to deliver 90% B / 10% A (Effective buffer concentration = 10 mM).

  • Equilibrate an Amide-functionalized HILIC column for at least 20 CVs. HILIC columns require significantly longer equilibration times than reversed-phase columns to establish the immobilized water layer.

Step 3: Self-Validating Sample Injection

  • Critical Step: Dissolve the sample in a diluent matching the initial conditions (90% Acetonitrile). Injecting samples dissolved in high aqueous solvents will destroy the HILIC partitioning layer, causing immediate breakthrough.

  • Validation Check: Inject a blank containing only the 90% ACN diluent. A stable baseline without system peaks confirms the water layer is intact and the system is ready.

Step 4: Gradient Elution

  • Run a gradient from 90% B down to 50% B over 20 CVs. (Note: In HILIC, decreasing the organic solvent increases elution strength).

References

  • One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography Source: PubMed (National Institutes of Health) URL:[Link]

  • Hydrophilic Interaction Chromatography: A Guide for Practitioners Source: ResearchGate URL:[Link]

  • Successful Flash Chromatography: Reversed Phase and Normal Phase Mechanisms Source: Wake Forest University / Biotage URL:[Link]

  • ProteCol™ HPLC Columns Turn Imagination into Results (SCX and HILIC Applications) Source: Greyhound Chromatography URL:[Link]

Sources

Optimization

Strategies to prevent ring-opening or rearrangement of the dihydro-oxazine core

Technical Support Center: Dihydro-oxazine Core Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for dihydro-oxazine chemistry. As a Senior Applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dihydro-oxazine Core Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dihydro-oxazine chemistry. As a Senior Application Scientist, I understand that while the dihydro-oxazine core is a valuable scaffold in medicinal chemistry and materials science, its inherent lability can present significant challenges during synthesis, purification, and handling.[1][2][3][4] This guide is designed to provide you with a deep understanding of the causes of instability and to offer practical, field-proven strategies to prevent unwanted ring-opening and rearrangement reactions.

Part 1: Frequently Asked Questions (FAQs) on Dihydro-oxazine Stability

This section addresses common high-level questions regarding the stability of the dihydro-oxazine heterocyclic system.

Q1: What are the primary drivers of dihydro-oxazine ring instability?

A1: The stability of the dihydro-oxazine ring is primarily compromised by three main factors:

  • Acidic Conditions: The presence of Brønsted or Lewis acids is the most common cause of decomposition. The nitrogen and oxygen heteroatoms are susceptible to protonation, which can initiate ring-opening cascades.[5][6] This is particularly problematic during aqueous acidic workups or silica gel chromatography.

  • Thermal Stress: Many dihydro-oxazine derivatives are thermally labile. Pyrolysis, often at temperatures above 200 °C, can induce rearrangements or fragmentation, typically initiated by the cleavage of the weak N-O bond in 1,2-oxazines.[5] Some benzoxazine types, however, are designed for high-temperature ring-opening polymerization to form thermosetting resins.[7][8]

  • Substituent Effects: The electronic nature of substituents on the ring system and adjacent groups significantly influences stability. Electron-withdrawing groups can destabilize the ring, making it more susceptible to cleavage.[9][10][11]

Q2: How can I detect if my dihydro-oxazine compound is decomposing?

A2: Decomposition can be monitored using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the disappearance of characteristic signals of the dihydro-oxazine ring protons (e.g., the O-CH₂-N methylene protons in 1,3-oxazines). The appearance of new, often broad signals, or signals corresponding to aldehydes, imines, or amino alcohols, suggests ring-opening.[9]

  • LC-MS Analysis: This is a highly sensitive method. Monitor your reaction or sample over time. A decrease in the peak area of your target mass and the emergence of new peaks with masses corresponding to hydrolyzed or rearranged products are clear indicators of instability.

  • Thin-Layer Chromatography (TLC): The appearance of streaking or new spots, especially when using silica gel plates which are inherently acidic, can indicate on-plate decomposition.

Q3: Are certain isomers (e.g., 1,2- vs. 1,3-oxazines) inherently more stable?

A3: Yes, the arrangement of heteroatoms matters. 5,6-dihydro-4H-1,2-oxazines contain a weak N-O bond, making them susceptible to thermal and reductive cleavage.[5] 3,4-dihydro-2H-1,3-benzoxazines are generally more robust and are widely used as monomers for polybenzoxazine resins, valued for their thermal stability after polymerization.[7][8][12] The stability of 1,4-oxazine derivatives can vary widely based on their synthesis and substitution patterns.

Q4: What is the general impact of substituents on ring stability?

A4: Substituents exert powerful electronic and steric effects. Fusing the oxazine to an aromatic ring (creating a benzoxazine or pyridooxazine) generally increases thermal stability.[7][9] However, the electronic properties of substituents on this aromatic ring are critical; electron-withdrawing groups can weaken the ring system and facilitate hydrolysis.[9][11] Conversely, strategically placed bulky groups can sterically hinder the approach of a nucleophile or acid, thereby enhancing kinetic stability.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a problem-and-solution framework for specific challenges you may encounter in the lab.

Problem 1: Compound Decomposes During Acidic Workup or Silica Gel Chromatography

You've successfully synthesized your target dihydro-oxazine, but it decomposes during purification, especially on a standard silica gel column.

Root Cause Analysis: The underlying issue is acid-catalyzed hydrolysis or rearrangement. The silanol groups (Si-OH) on the surface of silica gel create a localized acidic environment. Protonation of the oxazine oxygen (or less commonly, the nitrogen) initiates a cascade, leading to the cleavage of a C-O or N-O bond. This generates an unstable intermediate, such as an iminium ion, which can be trapped by water or other nucleophiles, leading to ring-opened products.[5][12]

Acid_Catalyzed_Ring_Opening DihydroOxazine Dihydro-oxazine Core Protonation Protonation (H⁺ from Silica/Acid) DihydroOxazine->Protonation ProtonatedOxazine Protonated Intermediate Protonation->ProtonatedOxazine RingOpening Ring Opening (C-O or N-O Cleavage) ProtonatedOxazine->RingOpening IminiumIon Iminium Ion or Carbocationic Intermediate RingOpening->IminiumIon NucleophilicAttack Nucleophilic Attack (e.g., H₂O) IminiumIon->NucleophilicAttack DecompositionProducts Decomposition Products (Amino alcohols, Aldehydes) NucleophilicAttack->DecompositionProducts

Caption: Workflow for designing and handling stable dihydro-oxazines.

Synthetic Route Planning:

  • Late-Stage Formation: If possible, plan your synthetic route to form the dihydro-oxazine ring in one of the final steps. This minimizes the number of chemical transformations the sensitive ring must endure.

  • Mild Cyclization Conditions: Many modern methods allow for the synthesis of dihydro-oxazines under mild conditions, such as using silver triflate or other gentle Lewis acids, avoiding the need for strong acids or high temperatures. O[13][14]ne-pot syntheses under mild, solvent-free conditions have also been developed, which can improve yields and stability.

[15][16]By combining proactive design with careful experimental execution and troubleshooting, you can significantly improve your success rate in working with these versatile but sensitive heterocyclic compounds.

References

  • Gilchrist, T. L., & Roberts, T. G. (1983). Thermal and acid-catalysed rearrangements of 5,6-dihydro-4H-1,2-oxazines. Journal of the Chemical Society, Perkin Transactions 1, 1283-1292. [Link]

  • Azizi, N., et al. (2021). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry, 45(3), 1568-1577. [Link]

  • Tireli, M., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(2), 398-407. [Link]

  • Koparir, M., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Oriental Journal of Chemistry, 26(4), 1213-1220. [Link]

  • Yogo, T., & More, J. (1983). New syntheses of some 1,3-oxazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 223-225. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-oxazines. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of-O[5][17]xazine Derivatives. Der Pharma Chemica, 9(12), 84-91. [Link]

  • Moloney, G. P., et al. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-697. [Link]

  • Dabholkar, V. V., & Gavali, S. V. (2010). Water mediated synthesis of variousox[5][17]azine compounds using alum as a catalyst. Arkivoc, 2011(2), 16-25. [Link]

  • Patil, A. R., & Marelli, U. K. (2024). Integrating 3,4-Dihydro-2H-1,4-oxazine into Peptides as a Modification: Silver Triflate-Catalyzed Cyclization of N-Propargyl N-Sulfonyl Amino Alcohols for SPPS Applications. Organic Letters. [Link]

  • Kumar, A., et al. (2014). Syntheses, Biological and Material Significance of Dihydroox[5][17]azine Derivatives: An Overview. Mini-Reviews in Organic Chemistry, 11(3), 350-368. [Link]

  • Das, B., et al. (2020). Accessing Dihydro-1,2-oxazine via Cloke–Wilson-Type Annulation of Cyclopropyl Carbonyls: Application toward the Diastereoselective Synthesis of Pyrrolo[1,2-b]ox[5][15]azine. The Journal of Organic Chemistry, 85(10), 6535-6550. [Link]

  • Horne, D. B., & Botor, L. A. (2008). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry, 10(4), 564-569. [Link]

  • Kumar, A., et al. (2020). Syntheses, Biological and Material Significance of Dihydroox[5][17]azine Derivatives: An Overview. Current Organic Synthesis, 17(5), 342-363. [Link]

  • Kumar, M., et al. (2023). Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole. Organic Letters, 25(21), 3844-3849. [Link]

  • Zeller, W. P., & Fletcher, J. T. (2019). 4H-Benzo[d]ox[5][17]azin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3557. [Link]

  • Froimowicz, P. (2018). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Arkivoc, 2018(3), 213-255. [Link]

  • Zeller, W. P., & Fletcher, J. T. (2019). 4H-Benzo[d]ox[5][17]azin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3557. [Link]

  • Asija, S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 15-34. [Link]

  • Mathew, B., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 15-34. [Link]

  • Zhang, K., et al. (2022). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 14(10), 2097. [Link]

Sources

Troubleshooting

Optimization of analytical methods for the detection and quantification of dihydro-oxazines

Technical Support Center: Optimization of Analytical Methods for Dihydro-oxazines Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals Introduction Dihydro-oxazines and their derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of Analytical Methods for Dihydro-oxazines Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals

Introduction

Dihydro-oxazines and their derivatives are critical pharmacophores, most notably utilized in the development of β-secretase 1 (BACE1) inhibitors for Alzheimer's disease [1]. To optimize brain penetration and minimize P-glycoprotein (P-gp) efflux, medicinal chemists often engineer these molecules to lower the pKa of their amine or amidine moieties to approximately 7.0[1, 2]. While this structural tuning is pharmacologically advantageous, it introduces significant analytical challenges regarding chromatographic retention, stereoisomer resolution, and hydrolytic stability [3, 4].

This support center provides self-validating protocols, logical troubleshooting trees, and quantitative parameters to ensure robust detection and quantification of dihydro-oxazines using UHPLC-MS/MS.

Part 1: Core Analytical Workflow & Methodology

To establish a reliable quantification method, the analytical workflow must account for the molecule's specific pKa and potential stereoisomeric complexity.

Workflow Prep 1. Matrix Extraction (LLE from Brain/CSF) LC 2. UHPLC Separation (pH Control) Prep->LC Ion 3. ESI+ Ionization (Protonation) LC->Ion MS 4. MS/MS Detection (MRM Transitions) Ion->MS

Step-by-step UHPLC-MS/MS analytical workflow for dihydro-oxazine quantification.

Standard Operating Protocol: UHPLC-MS/MS Method Development
  • In Silico Profiling & Standard Preparation: Calculate the theoretical pKa and LogP. Because some dihydro-oxazines exhibit hydrolytic instability in highly acidic or basic aqueous media, reconstitute primary stock solutions in 100% DMSO, where they remain stable for >7 days at room temperature [4].

  • MS/MS Optimization (Infusion): Perform direct infusion of a 100 ng/mL standard in 50:50 Water:Acetonitrile (with 0.1% formic acid) into the mass spectrometer. Operate in Positive Electrospray Ionization (ESI+) mode, as the amidine/amine nitrogens readily accept protons. Identify the precursor ion [M+H]+ and optimize collision energies (CE) for the two most abundant product ions (quantifier and qualifier transitions).

  • Chromatographic Method Development: Select a high-pH stable hybrid C18 column. Since the target pKa is often ~7.0 [1], using a mobile phase buffered to pH 9.5 (e.g., 10 mM ammonium bicarbonate) ensures the analyte remains in its neutral free-base form, maximizing hydrophobic retention and preventing peak tailing.

  • Matrix Extraction (Liquid-Liquid Extraction): For brain homogenates or cerebrospinal fluid (CSF), perform LLE using methyl tert-butyl ether (MTBE) or ethyl acetate. The neutral pH of the extraction buffer should be adjusted to >9.0 to ensure the dihydro-oxazine is uncharged, driving it into the organic phase and minimizing matrix suppression from endogenous salts.

Part 2: Troubleshooting Guide (Q&A)

Troubleshooting Issue Poor Peak Shape or Retention Check Evaluate Mobile Phase pH vs. Analyte pKa Issue->Check Low pH ≈ pKa (Partial Ionization) Check->Low High pH >> pKa (Neutral State) Check->High Sol1 Adjust pH to ≥9.0 Use Hybrid C18 Low->Sol1 Sol2 Optimal Hydrophobic Retention Achieved High->Sol2 Sol1->Sol2

Logic tree for resolving dihydro-oxazine retention issues based on mobile phase pH.

Q1: Why am I observing significant peak tailing and variable retention times for my dihydro-oxazine analytes on a standard C18 column? Causality & Solution: Dihydro-oxazines contain basic amine or amidine moieties. If your mobile phase pH (e.g., pH 7.4) is close to the analyte's pKa (often engineered near 7.0 to optimize brain penetration [1, 2]), the compound exists in a state of partial ionization. This leads to dual retention mechanisms: hydrophobic interactions with the C18 phase and secondary ion-exchange interactions with residual silanols on the silica support. Action: Adjust the mobile phase pH to be at least 2 units away from the pKa. Use a high-pH mobile phase (e.g., pH 9.5) with a hybrid-silica column designed to withstand alkaline conditions. This ensures the analyte is fully neutral, maximizing hydrophobic retention and sharpening the peak.

Q2: My dihydro-oxazine derivative shows degradation during the autosampler queue. How can I prevent this? Causality & Solution: Certain substituted oxazines, particularly those bearing anomeric fluorines or specific electron-withdrawing groups, can exhibit hydrolytic instability in highly acidic or basic aqueous media over time [4, 7]. Action: Maintain the autosampler at 4°C. Reconstitute samples in a stabilizing matrix, such as 100% DMSO or a neutral buffered solution (pH 7.4), where dihydro-oxazines have demonstrated stability for up to 7 days [4]. Avoid leaving samples in 0.1% Trifluoroacetic acid (TFA) for extended periods prior to injection.

Q3: How do I resolve the diastereomers of my synthesized 1,4-dihydro-oxazine? Causality & Solution: The synthesis of dihydro-oxazines often yields complex diastereomeric mixtures (e.g., 6R/6S or C2 R/S isomers)[4, 5]. Standard reverse-phase chromatography may not provide sufficient selectivity for these subtle spatial differences. Action: Employ reverse-phase chromatography with a very shallow gradient (e.g., 25% to 45% MeCN over 35 minutes), which has been shown to separate some diastereomers effectively [6]. For absolute baseline resolution, transition to a Chiral Stationary Phase (CSP) column under Supercritical Fluid Chromatography (SFC) conditions [3].

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the critical parameters required to establish a self-validating analytical system for dihydro-oxazines.

ParameterTypical Range / ValueCausality / Analytical Impact
Analyte pKa ~7.0Engineered to reduce P-gp efflux and hERG liability[1, 2]. Dictates mobile phase pH selection.
ESI Polarity Positive (ESI+)Amidine/amine nitrogens readily accept protons in the MS source, yielding strong [M+H]+ signals.
Mobile Phase pH (Achiral) pH 9.0 - 10.0Ensures the molecule remains in a neutral state, preventing peak tailing on C18 columns.
Aqueous Stability >92% remaining (7 days)Maintained at pH 7.4 or in DMSO. Extreme pH causes hydrolytic ring opening [4, 7].
Matrix Extraction Recovery 80% - 95%LLE with MTBE at pH >9.0 effectively extracts the lipophilic free base from brain/CSF matrices.

Part 4: FAQs for Drug Development Professionals

Q4: How does the structural modification from a dihydro-oxazine to an oxazine impact my LC-MS/MS quantification strategy? Incorporating a double bond to convert a dihydro-oxazine into an oxazine is a common strategy to lower the pKa of the amine/amidine moieties, which interacts with the catalytic aspartates of BACE1 [1]. Analytically, this lower pKa means the molecule will be less ionized at physiological pH. Your extraction protocols must be adjusted; a lower pKa requires less aggressive basification during Liquid-Liquid Extraction (LLE) to achieve the neutral free-base form required for optimal partitioning into the organic phase.

Q5: When analyzing brain homogenates for BACE1 inhibitor penetration, how do I mitigate matrix effects? Brain tissue contains high concentrations of phospholipids that cause severe ion suppression in ESI+. Because dihydro-oxazines are highly lipophilic, they co-elute with these lipids on standard reverse-phase gradients. Action: Implement a Phospholipid Removal Plate (e.g., HybridSPE) during sample preparation, or utilize a two-dimensional LC (2D-LC) setup where the first dimension acts as a size-exclusion or trapping column to divert protein and lipid waste to the MS divert valve before the analyte is eluted onto the analytical column.

References

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. National Institutes of Health (PMC).[Link]

  • Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • US9540359B2 - Dihydrooxazine or oxazepine derivatives having BACE1 inhibitory activity.
  • 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.[Link]

  • WO2017053776A1 - The total synthesis of glucosepane and compounds obtained there
  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. National Institutes of Health (PMC).[Link]

Optimization

Addressing issues of regioselectivity in the synthesis of substituted dihydro-oxazines

Welcome to the Synthesis & Catalysis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals encountering regiochemical hurdles during the synthesis of substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Catalysis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals encountering regiochemical hurdles during the synthesis of substituted dihydro-oxazines.

Below, you will find our advanced troubleshooting guides and FAQs, structured to address the mechanistic causality of regioselectivity issues in both 3,6-dihydro-1,2-oxazines (via Nitroso Diels-Alder) and dihydro-1,3-oxazines (via oxidative C-H functionalization).

Troubleshooting Ticket #104A: Poor Regiocontrol in 3,6-Dihydro-1,2-oxazine Synthesis

User Query: “I am reacting a 2-substituted 1,3-diene with nitrosobenzene to form a 3,6-dihydro-1,2-oxazine. However, I am consistently isolating an inseparable 1:1 mixture of proximal and distal regioisomers. Lowering the temperature only stalls the reaction. How can I force regioselectivity?”

Root Cause Analysis (Causality): The Nitroso Diels-Alder (NDA) reaction is a powerful tool for generating 3,6-dihydro-1,2-oxazines, but it is notoriously sensitive to the balance between Frontier Molecular Orbital (FMO) interactions and steric hindrance. When using 2-substituted dienes, the electronic bias (which directs the nitroso oxygen to form the proximal or para-like isomer) directly competes with steric repulsion (which favors the distal or meta-like isomer) 1.

Furthermore, the NDA reaction is highly reversible. If your reaction temperature is too high, the kinetically favored product will revert to the starting materials and equilibrate to the thermodynamically stable product, destroying any initial regiocontrol. To bypass this, you must shift from substrate-controlled regioselectivity to catalyst-controlled regiodivergence using chiral phosphoric acids (CPAs) or Cu(I) complexes, which lock the transition state via non-covalent interactions 2.

Caption: Kinetic vs. Thermodynamic pathways dictating regioselectivity in the Nitroso Diels-Alder reaction.

Self-Validating Protocol: Cu(I)-Catalyzed Asymmetric NDA

To achieve >99:1 regioselectivity and high enantioselectivity, utilize a Cu(I)-DTBM-Segphos catalytic system.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve CuPF6(CH3CN)4 (5 mol%) and (R)-DTBM-Segphos (5.5 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes until a homogeneous solution forms.

  • Reagent Addition: Cool the catalyst solution to -78 °C. Add the 2-substituted 1,3-diene (1.0 equiv), followed by the slow, dropwise addition of the nitrosoarene (1.2 equiv) dissolved in THF.

  • Thermal Locking: Maintain the reaction strictly at -78 °C for 12 hours. Causality note: Strict temperature control prevents the retro-NDA reaction, trapping the kinetic regioisomer.

  • Validation Checkpoint: Quench a 50 µL aliquot with cold methanol. Perform rapid crude 1H-NMR. You should observe a single set of vinylic protons corresponding to the proximal isomer. If a mixture is present, your cooling bath may have fluctuated, allowing thermodynamic equilibration.

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Troubleshooting Ticket #208B: Site-Selectivity in Dihydro-1,3-oxazine Synthesis

User Query: “I am synthesizing a dihydro-1,3-oxazine via the copper-catalyzed intramolecular oxidative C-O coupling of a tertiary dibenzylamine derivative. However, the oxidation is activating the wrong benzylic C-H bond, leading to the incorrect regioisomer. How do I control which side of the amine is oxidized?”

Root Cause Analysis (Causality): In copper-catalyzed cross-dehydrogenative coupling (CDC), the formation of the dihydro-1,3-oxazine relies on the generation of an intermediate iminium ion via sp3 C-H activation 3. The regioselectivity of this oxidation is entirely dictated by the stereoelectronic parameters of the N-substituents.

The Cu/O2 active species will preferentially abstract an electron and proton from the C-H bond adjacent to the most electron-rich aromatic ring, as this stabilizes the resulting iminium transition state 4. If your target requires oxidation at the less electron-rich position, the inherent electronic bias will cause the reaction to fail or yield the wrong regioisomer.

Caption: Mechanism of Cu-catalyzed oxidative C-H functionalization to form dihydro-1,3-oxazines.

Quantitative Data: Electronic Control of Regioselectivity

To predict the site of sp3 C-O bond formation, consult the following table demonstrating the electronic dependence of the dibenzylamine substituents on regiochemical yield.

Substituent on Phenyl Ring (R)Electronic NatureRegioselectivity (Desired : Undesired)Isolated Yield (%)
-OMe Strongly Electron Donating> 99 : 185%
-H Neutral1 : 1 (Mixture)42%
-Cl Weakly Electron Withdrawing1 : 518%
-CN Strongly Electron Withdrawing< 1 : 990% (Desired)
-NO2 Strongly Electron Withdrawing< 1 : 990% (Desired)

Data Summary: Regioselectivity strictly follows the electron-donating ability of the substitution (OMe > H > Cl > CN > NO2).

Self-Validating Protocol: Cu-Catalyzed Aerobic Oxidative Coupling

If you must oxidize a specific benzylic position, ensure it is the most electron-rich moiety on the amine.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction tube equipped with an O2 balloon, dissolve the salicylamide/tertiary amine precursor (0.5 mmol) in m-xylene (2.0 mL).

  • Catalyst Introduction: Add CuCl2 (5 mol%) as the inexpensive, small-molecule catalyst. No external co-oxidants (like TBHP) are needed, as molecular oxygen serves as the terminal oxidant.

  • Oxidative Coupling: Heat the mixture to 100 °C under an O2 atmosphere for 12 hours. Causality note: The elevated temperature is required to overcome the activation energy of the initial Single Electron Transfer (SET) to the Cu/O2 species.

  • Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The disappearance of the starting material should correlate 1:1 with the appearance of the cyclized dihydro-1,3-oxazine. If unreacted starting material remains, verify that your O2 balloon has not deflated, as O2 is consumed stoichiometrically.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis acids to reverse the regioselectivity in the Nitroso Diels-Alder reaction? A: Yes. While thermal NDA reactions are governed by sterics, the addition of specific Lewis acids (like ZnCl2 or Cu(I) complexes) coordinates to the nitroso oxygen. This coordination alters the FMO coefficients, effectively reversing the electronic demand of the dienophile and allowing access to the previously disfavored regioisomer.

Q: Why does my Cu-catalyzed 1,3-oxazine synthesis produce oligomers instead of the cyclized product? A: Oligomerization typically occurs when the intramolecular nucleophile (the hydroxyl group) is sterically hindered, allowing intermolecular attack by another substrate molecule to outcompete cyclization. Ensure your reaction is run at a high dilution (e.g., 0.05 M or lower) to kinetically favor the intramolecular C-O bond formation over intermolecular side reactions.

References

  • Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. PubMed Central (PMC).[Link]

  • Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Journal of the American Chemical Society.[Link]

  • Copper-catalyzed regioselective intramolecular oxidative α-functionalization of tertiary amines: an efficient synthesis of dihydro-1,3-oxazines. PubMed.[Link]

  • Predictably Selective (sp3)C–O Bond Formation through Copper Catalyzed Dehydrogenative Coupling: Facile Synthesis of Dihydro-oxazinone Derivatives. Organic Letters.[Link]

Sources

Troubleshooting

Improving the stability and shelf-life of 3,6-dihydro-2H-oxazin-6-amine samples

Technical Support Center: 3,6-dihydro-2H-oxazin-6-amine A Guide to Improving Sample Stability and Shelf-Life Welcome to the technical support center for 3,6-dihydro-2H-oxazin-6-amine and its derivatives. As a Senior Appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,6-dihydro-2H-oxazin-6-amine

A Guide to Improving Sample Stability and Shelf-Life

Welcome to the technical support center for 3,6-dihydro-2H-oxazin-6-amine and its derivatives. As a Senior Application Scientist, my goal is to provide you with the in-depth technical knowledge and practical, field-proven protocols necessary to ensure the integrity of your valuable samples. This guide is structured to address the most common challenges researchers face, moving from frequently asked questions to detailed troubleshooting workflows and validated experimental procedures.

The core instability of the 3,6-dihydro-2H-oxazin-6-amine structure stems from two primary chemical vulnerabilities: the oxazine ring's susceptibility to hydrolysis and the allylic amine's propensity for oxidation.[1][2][3] Understanding and mitigating these degradation pathways is the key to achieving reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 3,6-dihydro-2H-oxazin-6-amine samples.

Q1: What are the first visual signs of sample degradation?

A: For solid samples, the most common sign of degradation, typically due to oxidation, is a color change from a white or off-white powder to yellow or brown. For solutions, you might observe a similar color change, the formation of particulates, or a change in clarity. These visual cues indicate that the chemical integrity of the compound is likely compromised.

Q2: What is the optimal temperature for long-term storage?

A: For long-term stability, solid 3,6-dihydro-2H-oxazin-6-amine should be stored at -20°C or, ideally, -80°C.[4] Lower temperatures significantly slow the rate of all potential degradation reactions. It is crucial to use containers with excellent seals to prevent moisture ingress, especially during temperature cycles when removing samples from the freezer.[5]

Q3: Should I store my samples as a solid or in solution?

A: Whenever possible, store the compound as a dry, solid powder. In its solid state, the molecule's mobility is restricted, reducing the likelihood of bimolecular degradation reactions. Solutions are inherently less stable due to increased molecular mobility and potential interactions with the solvent. If you must store solutions, prepare them fresh and use them as quickly as possible.

Q4: Which solvents are recommended for preparing stock solutions?

A: The choice of solvent is critical. To minimize hydrolysis of the oxazine ring, use anhydrous, aprotic solvents such as DMSO or DMF.[1] If aqueous buffers are required for your experiment, prepare the aqueous dilution from the aprotic stock solution immediately before use. Avoid long-term storage in any aqueous or protic solvent (e.g., methanol, ethanol) environment.

Q5: How does pH affect the stability of my sample in aqueous solutions?

A: The stability of the oxazine ring is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis, leading to ring-opening.[6][7][8] While the exact optimal pH for this specific molecule requires empirical testing, many heterocyclic compounds exhibit greatest stability in a slightly acidic to neutral pH range (approximately pH 4-7).[9][10][11] Extreme pH values should be avoided during workups, formulation, and storage.

Q6: My sample is sensitive to air. What precautions should I take?

A: The allylic amine structure is susceptible to oxidation by atmospheric oxygen.[12] To prevent this, handle the solid sample and prepare solutions under an inert atmosphere, such as dry argon or nitrogen.[4] After dispensing the solid, flush the vial headspace with inert gas before re-sealing. Using amber vials will also protect the compound from light, which can catalyze photo-oxidative degradation.[4][13][14]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common stability issues encountered during experiments.

Observation 1: Rapid loss of purity in aqueous solutions.
  • Problem: You dissolve your sample in an aqueous buffer for an assay, and subsequent analysis by HPLC or LC-MS shows a significant decrease in the parent compound peak and the appearance of new peaks within hours.

  • Probable Cause: This is a classic sign of hydrolysis, where water attacks and opens the oxazine ring.[1][3] The rate of hydrolysis is often pH-dependent.[6]

  • Recommended Action Plan:

    • Validate pH: Confirm the pH of your buffer. If it is outside the optimal range (typically pH 4-7), adjust it.

    • Minimize Aqueous Exposure Time: Prepare your aqueous dilutions immediately before the experiment. Do not store samples in aqueous solutions.

    • Use Aprotic Stock: Prepare a high-concentration stock solution in anhydrous DMSO or DMF. The final concentration of the organic solvent in your assay should be tested for compatibility.

    • Temperature Control: Perform all sample manipulations on ice to slow the degradation rate.

Observation 2: Solid sample has turned yellow/brown upon storage.
  • Problem: A previously white or off-white solid sample has developed a distinct yellow or brown color over time.

  • Probable Cause: This discoloration is most often due to oxidation. The allylic amine moiety can be oxidized by atmospheric oxygen, a process that may be accelerated by light or trace metal impurities.[2][15][16]

  • Recommended Action Plan:

    • Implement Inert Atmosphere Storage: Aliquot the solid sample into smaller vials. After each use, flush the vial with argon or nitrogen before sealing tightly.[4]

    • Protect from Light: Store all samples, both solid and in solution, in amber-colored vials or by wrapping standard vials in aluminum foil.[17]

    • Re-purify if Necessary: If the discoloration is significant, the material may need to be re-purified by an appropriate method (e.g., chromatography or recrystallization) before use to ensure accurate experimental results.

Observation 3: Inconsistent results between experimental replicates.
  • Problem: You are performing the same experiment on different days using the same stock solution and observing high variability in the results.

  • Probable Cause: The stock solution itself is degrading over time. This is common for solutions stored even at -20°C, especially if they are subjected to multiple freeze-thaw cycles.

  • Recommended Action Plan:

    • Aliquot Stock Solutions: After preparing a fresh stock solution in an anhydrous aprotic solvent, immediately aliquot it into single-use volumes in tightly sealed vials.

    • Minimize Freeze-Thaw Cycles: Store the aliquots at -80°C. For each experiment, retrieve and thaw a single aliquot. Discard any unused portion of the thawed aliquot to ensure consistency.

    • Perform Quality Control: Before starting a critical series of experiments, run a quick purity check (e.g., HPLC) on a freshly thawed aliquot to confirm its integrity.

Visualization: Troubleshooting Workflow

This decision tree provides a visual guide to diagnosing stability issues.

G start Start: Stability Issue Observed issue_type What is the sample form? start->issue_type solid Solid Sample issue_type->solid Solid solution Solution issue_type->solution Solution solid_obs What is the observation? solid->solid_obs solution_obs What is the solvent? solution->solution_obs color_change Color Change (Yellow/Brown) solid_obs->color_change inconsistent_results Inconsistent Potency solid_obs->inconsistent_results cause_oxidation Probable Cause: Oxidation color_change->cause_oxidation inconsistent_results->cause_oxidation action_oxidation Action: 1. Store under inert gas (Ar/N2). 2. Use amber vials (protect from light). 3. Store at -80°C. cause_oxidation->action_oxidation aqueous Aqueous / Protic solution_obs->aqueous aprotic Aprotic (DMSO, DMF) solution_obs->aprotic cause_hydrolysis Probable Cause: Hydrolysis aqueous->cause_hydrolysis aprotic_obs Observation? aprotic->aprotic_obs action_hydrolysis Action: 1. Prepare fresh before use. 2. Control pH (4-7 range). 3. Keep on ice. cause_hydrolysis->action_hydrolysis slow_degradation Slow Degradation / Freeze-Thaw Instability aprotic_obs->slow_degradation cause_general Probable Cause: General Degradation slow_degradation->cause_general action_aliquot Action: 1. Aliquot into single-use volumes. 2. Store at -80°C. 3. Perform QC on thawed aliquot. cause_general->action_aliquot

Caption: Troubleshooting decision tree for stability issues.

Part 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for handling and assessing your samples.

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the solid material by creating an optimal storage environment.

  • Preparation: Work in an environment with low humidity. If available, use a glove box purged with nitrogen or argon.

  • Aliquotting: Obtain high-quality, screw-cap cryovials or amber glass vials with PTFE-lined caps. Weigh the desired amount of solid 3,6-dihydro-2H-oxazin-6-amine into each vial. Preparing smaller, experiment-sized aliquots is highly recommended to avoid repeatedly accessing the main stock.

  • Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen and moisture.

  • Sealing: Immediately and tightly seal the vial. For extra protection against moisture, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date.

  • Storage: Place the sealed vials inside a secondary container with desiccant and store in a -80°C freezer.

Protocol 2: Preparation and Handling of Stock Solutions

This workflow minimizes degradation during the preparation of stock solutions for assays.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO or DMF. Use a syringe to pierce the septum and withdraw the required volume, maintaining an inert atmosphere over the solvent.

  • Compound Equilibration: Before opening, allow the vial of solid compound to warm to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Dissolution: In an inert atmosphere (glove box or under a gentle stream of argon), add the anhydrous solvent to the vial containing the solid to achieve the desired stock concentration. Mix gently by vortexing or inversion until fully dissolved.

  • Aliquotting for Storage: Immediately dispense the stock solution into single-use amber cryovials.

  • Inerting and Sealing: Flush the headspace of each aliquot vial with argon or nitrogen before sealing tightly.

  • Storage: Store the aliquots at -80°C immediately. Avoid freeze-thaw cycles.

Protocol 3: HPLC-Based Stability Assessment

This method allows you to empirically determine the stability of your compound under specific experimental conditions (e.g., in a new buffer).

  • Initial Analysis (T=0):

    • Prepare your test solution (e.g., 3,6-dihydro-2H-oxazin-6-amine spiked into your assay buffer).

    • Immediately inject an appropriate volume onto a suitable reversed-phase HPLC system.

    • Record the chromatogram. The peak area of the parent compound at this time point is your 100% reference.

  • Incubation:

    • Store the test solution under the exact conditions you wish to evaluate (e.g., 4°C, room temperature, 37°C). Protect it from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject the same volume of the test solution onto the HPLC system using the same method.

  • Data Analysis:

    • For each time point, calculate the remaining percentage of the parent compound relative to the T=0 sample: (Peak Area at Tx / Peak Area at T0) * 100.

    • Plot the percentage of the remaining parent compound versus time. This will provide a clear degradation profile.

Data Summary Table: Example Stability Assessment

Time (Hours)% Remaining (Buffer A, pH 7.4, 25°C)% Remaining (Buffer B, pH 5.0, 4°C)
0100.0%100.0%
285.2%99.5%
471.5%99.1%
850.1%98.3%
2415.8%95.7%

This data clearly demonstrates that the compound is significantly more stable in Buffer B at 4°C, guiding future experimental design.

Visualization: Key Degradation Pathways

This diagram illustrates the primary mechanisms of sample degradation.

G cluster_0 Initiating Factors cluster_1 Degradation Mechanisms cluster_2 Result Water Water / Moisture Hydrolysis Hydrolysis of Oxazine Ring Water->Hydrolysis Oxygen Oxygen (Air) Oxidation Oxidation of Allylic Amine Oxygen->Oxidation Light UV/Light Light->Oxidation catalyzes pH Non-optimal pH (Acidic or Basic) pH->Hydrolysis catalyzes Degradation Sample Degradation (Loss of Purity & Potency) Hydrolysis->Degradation Oxidation->Degradation

Sources

Optimization

Technical Support Center: Refinement of Crystallization Techniques for X-ray Analysis of Dihydro-oxazine Derivatives

A Resource for Researchers, Scientists, and Drug Development Professionals This technical support center offers targeted troubleshooting guidance and frequently asked questions (FAQs) to address the nuanced challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center offers targeted troubleshooting guidance and frequently asked questions (FAQs) to address the nuanced challenges associated with crystallizing dihydro-oxazine derivatives for X-ray diffraction analysis. The aim is to provide not just procedural instructions, but also the fundamental rationale behind these techniques to empower you in your experimental design.

Part 1: The Crystallization Hurdle with Dihydro-oxazine Derivatives

Dihydro-oxazine derivatives can be particularly challenging to crystallize due to their inherent structural flexibility, a tendency towards polymorphism, and diverse solubility characteristics. Achieving high-quality single crystals suitable for X-ray analysis necessitates a methodical approach, beginning with broad screening and progressing to the fine-tuning of conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My dihydro-oxazine derivative is "oiling out" instead of forming crystals. What causes this and how can I resolve it?

Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid crystal.[1][2] This typically happens when the solution becomes supersaturated too quickly, or when the conditions are not favorable for crystal nucleation.

Underlying Causes:

  • Excessive Supersaturation: Rapid changes in solvent composition or temperature can cause the concentration of your compound to surpass its solubility limit too abruptly. This favors the formation of a disordered oil over an ordered crystal lattice.

  • Inappropriate Solvent System: The solvent might be too effective at dissolving your compound, preventing the necessary intermolecular interactions for crystal packing. Conversely, a solvent in which the compound is poorly soluble can lead to rapid, amorphous precipitation.

  • Presence of Impurities: Impurities can interfere with the formation of a crystal lattice by acting as "capping" agents that inhibit growth and encourage the formation of an oil.[3]

Troubleshooting Strategies:

  • Slow the Rate of Supersaturation:

    • Vapor Diffusion: Increase the volume of the reservoir solution or conduct the experiment in a temperature-controlled environment to slow down the diffusion rate.[4][5]

    • Slow Evaporation: Use a vial with a smaller opening or cover it with parafilm punctured with a few small holes to decrease the rate of solvent evaporation.[6][7][8]

  • Adjust the Solvent System:

    • Screen a broader range of solvents with different polarities. Consider using binary or even ternary solvent mixtures to fine-tune solubility.

    • If your compound is highly soluble, experiment with a less polar solvent system. If it is poorly soluble, a more polar system may be required.

  • Enhance Compound Purity:

    • Re-purify your compound using methods like column chromatography or recrystallization from a different solvent system than the one intended for your crystallization trials.

  • Control the Temperature:

    • Set up crystallization experiments at various stable temperatures (e.g., 4°C, 18°C, 25°C).[3] Lower temperatures can decrease solubility and promote crystallization, but for some compounds, this may increase viscosity and hinder molecular arrangement.

Q2: I am obtaining very small, needle-like crystals that are unsuitable for single-crystal X-ray diffraction. How can I encourage the growth of larger, more uniform crystals?

Answer: The formation of small, needle-like crystals often suggests that the rate of nucleation is significantly higher than the rate of crystal growth.[3] The objective is to create an environment that favors the growth of a smaller number of larger crystals.

Underlying Causes:

  • Rapid Nucleation: High levels of supersaturation can trigger the formation of numerous crystal nuclei simultaneously. These nuclei then compete for the available solute, limiting the size of the resulting crystals.[9]

  • Anisotropic Growth: The inherent molecular packing of the dihydro-oxazine derivative may favor growth in one dimension, resulting in a needle-like morphology.

Troubleshooting Strategies:

  • Decrease Supersaturation:

    • Lower the initial concentration of your compound.

    • Slow down the rate of solvent evaporation or vapor diffusion as detailed in the previous section.

  • Implement a Seeding Technique:

    • If you have a small crystal, it can be used as a "seed" in a fresh, slightly supersaturated solution. This provides a template for further growth and can bypass the initial nucleation step.[8][10]

    • Micro-seeding: Gently crush a few small crystals and introduce a minuscule amount of the resulting powder into a new crystallization drop.

  • Vary the Solvent System:

    • The choice of solvent can influence the crystal habit. Experiment with solvents that have different hydrogen bonding capabilities or polarities, as this can affect which crystal faces grow at a faster rate.

  • Consider Using Additives:

    • In some cases, small quantities of certain additives can inhibit growth on specific crystal faces, leading to a more isometric (less needle-like) shape. This approach is highly empirical and requires screening.

Q3: My crystals appear to be twinned. What does this mean, and is it still possible to determine the structure?

Answer: Twinning is a phenomenon where two or more crystals are intergrown in a symmetrical, non-random orientation. This can complicate, and in some cases prevent, the successful determination of the crystal structure from the diffraction data.

Underlying Causes:

  • Symmetry Mismatches: The crystal lattice may possess a higher symmetry than the molecule itself, leading to different, energetically similar orientations of the molecules within the lattice.

  • Rapid Growth Conditions: Fast crystal growth can increase the probability of twinning.[9]

Troubleshooting and Mitigation:

  • Optimize Growth Conditions:

    • Slower crystal growth is crucial. Reduce the rate of supersaturation.

    • Experiment with different crystallization temperatures. A slight change in temperature can sometimes favor the growth of a single, untwinned crystal.

  • Screen Different Solvents:

    • The solvent can influence the molecular packing arrangement. A different solvent might promote the formation of a different, non-twinned polymorph.

  • Advanced Data Collection and Processing:

    • Even with a twinned crystal, it may be possible to solve the structure. Modern crystallographic software includes routines specifically designed to handle twinned data. It is advisable to consult with a crystallographer to assess if your data can be successfully processed.

Part 3: Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This is a widely used and often successful crystallization technique.

Materials:

  • 24-well crystallization plate

  • Siliconized microscope coverslips

  • Micropipettes and tips

  • Purified dihydro-oxazine derivative

  • Crystallization-grade solvents

  • Reservoir solution (precipitant)

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution into a well of the crystallization plate.

  • Prepare the Drop: On a coverslip, mix 1-2 µL of your compound solution (at a known concentration) with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring an airtight seal with the grease on the well's rim.

  • Incubate: Store the plate in a vibration-free location at a constant temperature.[10]

  • Monitor: Periodically check the drop under a microscope for crystal growth over several days to weeks.

Protocol 2: Slow Evaporation

This method is simpler but offers less control compared to vapor diffusion.[7][8]

Materials:

  • Small vials (e.g., 0.5 mL or 1 mL)

  • Purified dihydro-oxazine derivative

  • A suitable solvent or solvent mixture

Procedure:

  • Dissolve the Compound: Prepare a solution of your compound that is close to saturation at room temperature.

  • Filter the Solution: Pass the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could serve as unwanted nucleation sites.[11]

  • Control Evaporation: Cover the vial with parafilm and create a few small holes with a needle. The number and size of these holes will dictate the rate of evaporation.

  • Incubate: Place the vial in a location free from disturbances.

  • Monitor: Check for crystal formation as the solvent gradually evaporates.

Part 4: Visualization of Experimental Workflow

Diagram 1: A decision-making workflow for troubleshooting common crystallization challenges.

Crystallization_Troubleshooting start Initial Crystallization Attempt outcome Observe Outcome start->outcome clear Clear Solution (No Change) outcome->clear No Change oil Oiling Out outcome->oil precipitate Amorphous Precipitate outcome->precipitate crystals Crystals Formed outcome->crystals increase_conc Increase Concentration or Use a Poorer Solvent clear->increase_conc slow_supersat Decrease Concentration or Slow Down Supersaturation oil->slow_supersat precipitate->slow_supersat check_quality Assess Crystal Quality crystals->check_quality increase_conc->start slow_supersat->start slow_supersat->start good_quality High-Quality Crystals check_quality->good_quality Good poor_quality Poor-Quality Crystals (Small, Needles, Twinned) check_quality->poor_quality Poor optimize Optimize Growth Conditions (Temperature, Seeding, Additives) poor_quality->optimize optimize->start

A flowchart illustrating the decision-making process for troubleshooting common crystallization outcomes.

Part 5: Data Summary Table

Table 1: Example of a Crystallization Screening Log for a Dihydro-oxazine Derivative

Trial #MethodCompound Conc. (mg/mL)Solvent SystemPrecipitantTemp (°C)Result
1Vapor Diffusion10Acetonitrile20% PEG 335018Clear solution
2Vapor Diffusion20Acetonitrile20% PEG 335018Oiled out
3Vapor Diffusion15DichloromethaneHexanes4Small needles
4Slow Evaporation10Ethyl Acetate/Hexane (1:1)N/A25Amorphous precipitate
5Vapor Diffusion12AcetoneIsopropanol18Few, well-defined plate-like crystals

This table provides a structured format for tracking experimental variables and their outcomes, which is essential for the systematic optimization of crystallization conditions.

Part 6: References

  • IIT Kanpur. (n.d.). Chemistry Crystallization. SATHEE JEE. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from

  • (n.d.). Crystallization of small molecules. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from

  • (n.d.). Guide for crystallization. Retrieved from

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from

  • (2006, January 8). Crystallisation Techniques. Retrieved from

  • Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from

  • ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development. Retrieved from

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from

  • IUCr Journals. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry. Retrieved from

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from

  • TU Graz. (n.d.). Growing X-ray Quality Crystals. Institut für Anorganische Chemie. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Dihydro-oxazine Compounds in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility challenges associated with dihydro-oxazine derivatives.

Dihydro-oxazine compounds are highly valued pharmacophores, frequently utilized as β-secretase 1 (BACE1) inhibitors in Alzheimer's disease research and MAP4K1 inhibitors in oncology[1][2]. However, their structural requirements—specifically the weakly basic oxazine/amidine core combined with lipophilic moieties necessary for blood-brain barrier penetration—create significant physiochemical hurdles[1]. At the physiological pH (7.4) required for most biological assays, the basic core remains largely unprotonated, drastically reducing aqueous solubility[1][2]. This leads to two critical experimental artifacts: visible precipitation ("crashing out") and invisible colloidal aggregation that causes promiscuous, false-positive enzyme inhibition[3][4].

This guide provides the mechanistic causality behind these failures and outlines self-validating protocols to restore assay integrity.

Mechanistic Overview: The Trap of Colloidal Aggregation

When a concentrated DMSO stock of a lipophilic dihydro-oxazine is diluted into an aqueous assay buffer, the sudden shift in solvent polarity forces the molecules to self-associate to minimize contact with water. Instead of forming a true solution, they form sub-micron colloidal aggregates (typically 100–200 nm in radius)[4]. These colloids act like molecular sponges, non-specifically sequestering the target enzyme to their surface, denying substrate access, and yielding a false "potent" IC50[3].

Mechanism A Dihydro-oxazine (Lipophilic, Basic) B Aqueous Assay Buffer (pH 7.4) A->B C Colloid Formation (Radius ~100-200 nm) B->C Poor Solubility D Enzyme Sequestration (e.g., BACE1) C->D E Apparent Inhibition (False Positive) D->E F Triton X-100 Addition E->F G Colloid Disruption & Enzyme Release F->G G->C Prevents

Mechanism of colloidal aggregation and its reversal by non-ionic detergents.

Troubleshooting FAQs

Q1: My dihydro-oxazine compound shows sub-nanomolar potency in the biochemical assay, but zero activity in the cell-based assay. Why? A1: This is the classic signature of aggregation-based promiscuous inhibition[3][5]. In the biochemical assay, the compound forms colloids that sequester the BACE1 enzyme, yielding a false-positive IC50[3]. However, in cell-based assays, the high concentration of serum proteins (like BSA or FBS) and lipid membranes outcompetes the enzyme for colloid binding[4]. The colloids adsorb the serum proteins instead of the target enzyme, instantly neutralizing the apparent inhibitory effect. Furthermore, large colloids cannot permeate the cell membrane to reach intracellular targets.

Q2: How can I definitively prove my compound is an aggregator and not a true active-site inhibitor? A2: You must perform a detergent-reversibility counter-screen[3][6]. Colloidal aggregates are held together by weak hydrophobic interactions that are highly sensitive to non-ionic detergents. By adding a trace amount of Triton X-100 (0.01% v/v) to your assay buffer, you disrupt the physical integrity of the colloids. If the compound is a true active-site inhibitor, the IC50 will remain unchanged. If it is an aggregator, the apparent inhibition will be completely reversed[3][5].

Q3: My cell-based assay cannot tolerate Triton X-100. How do I keep the dihydro-oxazine compound in solution without killing my cells? A3: Detergents will lyse cell membranes, making them unsuitable for in vitro cellular assays. Instead, you must utilize inclusion complexation[7][8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic moiety of the dihydro-oxazine, while its hydrophilic exterior keeps the complex soluble in aqueous media without disrupting cellular lipid bilayers[7][8].

Workflow N1 Primary Hit: High Apparent Inhibition N2 Counter-Screen: Add 0.01% Triton X-100 N1->N2 N3 Inhibition Maintained? N2->N3 N4 True Inhibitor (Proceed to SAR) N3->N4 Yes N5 Activity Drops (Aggregation False Positive) N3->N5 No N6 Formulation Optimization (HP-β-CD / Co-solvents) N5->N6

Workflow for diagnosing and resolving aggregation-based false positives.

Quantitative Excipient Guidelines

To optimize your assay conditions, adhere to the following empirically validated limits for solvents and excipients. Exceeding these limits will introduce confounding variables such as enzyme denaturation or cellular toxicity[7][9].

Excipient / ReagentMechanism of ActionTypical Stock Conc.Max Final Assay Conc.Application Notes
DMSO Co-solvent; disrupts solute-solute interactions10 mM - 50 mM≤ 0.5% (Cellular)≤ 5.0% (Biochem)Standard primary solvent. High concentrations cause cellular toxicity and enzyme denaturation[7][9].
Triton X-100 Non-ionic detergent; breaks colloidal aggregates10% (v/v)0.01% (v/v)Gold standard for biochemical counter-screens[3]. Lyses cells; strictly prohibited in cell assays.
HP-β-CD Cyclodextrin; forms soluble inclusion complexes20% (w/v)1% - 5% (w/v)Excellent for cell-based assays. Encapsulates lipophilic moieties without disrupting cell membranes[7][8].
BSA Protein sink; prevents non-specific binding10 mg/mL0.1% (w/v)Reduces non-specific binding to plasticware. Caution: Can sequester compounds, shifting the apparent IC50[3][4].
Tween-20 Non-ionic surfactant; micellar solubilization10% (v/v)0.01% - 0.05% (v/v)Milder than Triton X-100. Useful for washing steps and maintaining solubility in prolonged incubations[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the physical state of the assay environment, ensuring that the data generated reflects true pharmacological activity.

Protocol A: Detergent-Based Reversibility Counter-Screen (Biochemical)

Rationale: This protocol distinguishes true active-site engagement from colloidal sequestration. Self-Validation Mechanism: You must include a known aggregator (e.g., Congo Red) as a positive control, and a known active-site inhibitor as a negative control. If Congo Red's inhibition is not reversed, your detergent has degraded. If the active-site inhibitor loses potency, your detergent concentration is too high and is denaturing the target enzyme[3].

Step-by-Step Methodology:

  • Prepare Assay Buffer: Formulate 50 mM Potassium Phosphate, pH 7.4.

  • Prepare Detergent Buffer: Supplement a portion of the assay buffer with 0.01% (v/v) Triton X-100.

    • Causality Check: Aqueous Triton X-100 oxidizes over time, forming peroxides that independently inhibit enzymes. You must prepare this buffer fresh daily[3].

  • Compound Dilution: Prepare a 100x stock of the dihydro-oxazine compound in 100% anhydrous DMSO.

  • Incubation: Add 1 µL of the DMSO stock to 99 µL of the respective buffers (with and without detergent) containing the target enzyme (e.g., BACE1). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate and monitor the initial velocity.

  • Data Interpretation: A rightward shift in the IC50 curve by >3-fold in the presence of Triton X-100 confirms the compound is acting as an aggregation-based false positive[3].

Protocol B: HP-β-CD Complexation for Cell-Based Assays

Rationale: Encapsulates the poorly soluble dihydro-oxazine to prevent precipitation in complex media without causing cellular toxicity[7][8].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base cell culture medium (without FBS)[7].

  • Compound Solubilization: Dissolve the dihydro-oxazine in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution via brief sonication.

  • Dynamic Complexation: Slowly add 5 µL of the 10 mM DMSO stock dropwise into 995 µL of the vigorously vortexing HP-β-CD solution.

    • Causality Check: Adding the DMSO stock to a vigorously vortexing solution prevents localized supersaturation. If the compound is added to a static buffer, the local concentration of DMSO drops instantly, causing irreversible nucleation and precipitation before the cyclodextrin can encapsulate the lipophilic moiety[7].

  • Thermodynamic Equilibration: Incubate the mixture on a rotary shaker at 37°C for 1 hour. This provides the activation energy required for the lipophilic tail of the compound to fully insert into the hydrophobic cavity of the cyclodextrin[7].

  • Final Dilution: Use this 50 µM complexed stock to perform serial dilutions in standard complete media (containing FBS) for your cellular assay. The final DMSO concentration will remain safely below 0.5%[7][9].

References

  • [3] Shoichet, B. K. et al. "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." PMC - NIH. URL: [Link]

  • [6] Shoichet, B. K. et al. "A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [1] Nakahara, K. et al. "Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [5] Kühl, T. et al. "What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner." ResearchGate. URL: [Link]

  • [4] Owen, S. C. et al. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology - ACS Publications. URL: [Link]

  • [9] Di, L. & Kerns, E. H. "Solubility: A speed‒breaker on the drug discovery highway." MedCrave online. URL: [Link]

  • [2] DORA 4RI. "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer." Lib4RI. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Dihydro-oxazine Isomers: A Guide for Researchers

Dihydro-oxazine heterocycles are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their structural diversity, arising from the positional arrangement...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Dihydro-oxazine heterocycles are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their structural diversity, arising from the positional arrangement of the nitrogen and oxygen atoms within the six-membered ring (regioisomers) and their three-dimensional orientation (stereoisomers), offers a rich landscape for drug discovery and development. This guide provides a comparative analysis of the biological activities of different dihydro-oxazine isomers, synthesizing findings from various studies to offer insights into their structure-activity relationships (SAR). We will delve into the differential biological effects of these isomers, supported by experimental data, and provide detailed protocols for their evaluation.

The Isomeric Landscape of Dihydro-oxazines and Its Biological Significance

Dihydro-oxazines can exist as three primary regioisomers: dihydro-1,2-oxazine, dihydro-1,3-oxazine, and dihydro-1,4-oxazine.[3] Each of these scaffolds can be further diversified through substitution and the introduction of chiral centers, leading to a variety of enantiomers and diastereomers. The specific spatial arrangement of atoms in these isomers plays a crucial role in their interaction with biological targets, often leading to significant differences in their pharmacological profiles.

G Dihydro-oxazine Core Dihydro-oxazine Core Regioisomers Regioisomers Dihydro-oxazine Core->Regioisomers Positional Variation of N and O atoms Stereoisomers Stereoisomers Dihydro-oxazine Core->Stereoisomers 3D Arrangement of atoms Dihydro-1,2-oxazine Dihydro-1,2-oxazine Regioisomers->Dihydro-1,2-oxazine Dihydro-1,3-oxazine Dihydro-1,3-oxazine Regioisomers->Dihydro-1,3-oxazine Dihydro-1,4-oxazine Dihydro-1,4-oxazine Regioisomers->Dihydro-1,4-oxazine Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers

Caption: Isomeric diversity of the dihydro-oxazine scaffold.

Comparative Biological Activities of Dihydro-oxazine Regioisomers

While a direct head-to-head comparison of identically substituted dihydro-oxazine regioisomers is scarce in the literature, we can synthesize findings from various studies to draw inferences about their differential biological activities.

Antimicrobial Activity

Dihydro-1,3-oxazine derivatives have been extensively studied for their antibacterial and antifungal properties.[4][5] For instance, a series of dihydro-[6][7]oxazine-fused 4-thionoisoflavones exhibited potent inhibitory activity against various bacterial species, with some compounds demonstrating better efficacy than the standard drug ampicillin against P. aeruginosa and being equipotent against B. subtilis.[8] In another study, certain dihydro-1,3-oxazine derivatives condensed with aromatic rings showed marked activity against Mycobacterium tuberculosis at low concentrations.[6][9]

In comparison, the antibacterial activity of dihydro-1,2-oxazines has been explored as novel analogs of the antibiotic linezolid. Specific dihydro-1,2-oxazine derivatives displayed potency similar to linezolid against a panel of Gram-positive bacteria. This suggests that the dihydro-1,2-oxazine scaffold can effectively mimic the morpholine ring of linezolid, a crucial component for its antibacterial action.

Information on the antimicrobial properties of dihydro-1,4-oxazines is less prevalent, highlighting a potential area for future research.

Table 1: Comparative Antimicrobial Activity of Dihydro-oxazine Derivatives

Isomer TypeDerivative ClassTarget Organism(s)Reported Activity (MIC/Potency)Reference
Dihydro-1,3-oxazineFused 4-thionoisoflavonesP. aeruginosa, B. subtilis, S. aureus, E. coliMIC = 16-32 µg/mL[8]
Dihydro-1,3-oxazineCondensed with aromatic ringsM. tuberculosis, E. coli, S. typhiActive at < 2 µg/mL against M. tuberculosis[6][9]
Dihydro-1,2-oxazineLinezolid analogsGram-positive bacteriaPotency similar to linezolidN/A
Anticancer Activity

The anticancer potential of various dihydro-oxazine isomers has also been investigated. Tocotrienol-derived dihydro-1,3-oxazines have been shown to possess enhanced anticancer activity in vivo compared to their parent compounds.[10] These derivatives were found to inhibit mammary tumor growth in mice by reducing cell proliferation and survival markers.[10]

While less explored, dihydro-1,2-oxazine derivatives have also been synthesized and evaluated for their antiproliferative effects. The hetero-Diels-Alder reaction provides a versatile route to the 3,6-dihydro-2H-1,2-oxazine scaffold, which is a precursor for many biologically interesting molecules with potential anticancer properties.[11]

The Critical Role of Stereochemistry in Biological Activity

The spatial orientation of substituents on the dihydro-oxazine ring can dramatically influence biological activity. This is a well-established principle in medicinal chemistry, where enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.

A study on condensed 1,3-oxazine-4-ones revealed that cis-isomers were pharmacologically more active as anti-inflammatory agents than their corresponding trans-isomers.[12] This highlights the importance of diastereomeric configuration for biological efficacy.

Furthermore, the enantioselective synthesis of dihydro-1,2-oxazines has been a subject of significant research, underscoring the need to access stereochemically pure compounds for biological evaluation.[7] The use of chiral catalysts allows for the synthesis of specific enantiomers, which is a critical step in understanding how chirality impacts their interaction with biological targets.[7]

G cluster_synthesis Enantioselective Synthesis cluster_isomers Enantiomers cluster_activity Biological Activity Chiral Catalyst Chiral Catalyst Prochiral Substrate Prochiral Substrate Chiral Catalyst->Prochiral Substrate Reaction R-enantiomer R-enantiomer Prochiral Substrate->R-enantiomer Forms S-enantiomer S-enantiomer Prochiral Substrate->S-enantiomer Forms High Activity High Activity R-enantiomer->High Activity Exhibits Low/No Activity Low/No Activity S-enantiomer->Low/No Activity Exhibits

Caption: Influence of stereochemistry on biological activity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the antimicrobial and anticancer activities of dihydro-oxazine isomers.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds (dihydro-oxazine isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., streptomycin, ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution of Test Compounds: Prepare a stock solution of each test compound. Perform two-fold serial dilutions in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

G A Prepare Bacterial Inoculum C Inoculate 96-well Plates A->C B Serial Dilution of Dihydro-oxazine Isomers B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual/Spectrophotometric) D->E

Caption: Workflow for MIC determination.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dihydro-oxazine isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dihydro-oxazine isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with DMSO at the same concentration as the test compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The comparative analysis of dihydro-oxazine isomers reveals that both the regioisomeric and stereochemical features of these molecules are critical determinants of their biological activity. While dihydro-1,3-oxazines are the most extensively studied class, emerging research on dihydro-1,2- and dihydro-1,4-oxazines suggests that these scaffolds also hold significant therapeutic potential.

A significant gap in the current literature is the lack of direct comparative studies of different isomers under identical experimental conditions. Future research should focus on the systematic synthesis and parallel biological evaluation of a diverse range of dihydro-oxazine isomers. Such studies, encompassing regioisomers and all possible stereoisomers, will be invaluable for elucidating more precise structure-activity relationships and for the rational design of novel, highly potent, and selective therapeutic agents.

Sources

Comparative

A Comparative Analysis of Naphtho[1,2-e]oxazine Derivatives as Novel Anti-inflammatory Agents

A Comparative Analysis of Naphtho[1,2-e][1][2]oxazine Derivatives as Novel Anti-inflammatory Agents Introduction: The Imperative for Novel Anti-inflammatory Therapeutics Inflammation is a fundamental biological process o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Naphtho[1,2-e][1][2]oxazine Derivatives as Novel Anti-inflammatory Agents

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders. The current mainstay of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions through the inhibition of cyclooxygenase (COX) enzymes. However, the non-selective inhibition of COX-1 and COX-2 isoforms by traditional NSAIDs is often associated with significant gastrointestinal and cardiovascular side effects. This has propelled the quest for novel anti-inflammatory agents with improved efficacy and safety profiles.

The oxazine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparison of the efficacy of novel naphtho[1,2-e][4][1]oxazine derivatives with existing therapeutic agents, supported by experimental data and mechanistic insights. We will focus on recently synthesized compounds that have demonstrated significant anti-inflammatory potential, offering a glimpse into the future of inflammation management.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

The anti-inflammatory effects of both traditional NSAIDs and the novel naphtho[1,2-e][4][1]oxazine derivatives converge on the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

The two primary isoforms of COX are:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastric irritation, are primarily due to the inhibition of COX-1. Consequently, the development of selective COX-2 inhibitors is a key strategy in designing safer anti-inflammatory drugs.[5][6]

Molecular docking studies have suggested that naphtho[1,2-e][4][1]oxazine derivatives exhibit a favorable interaction with the active site of the COX-2 enzyme, indicating their potential as selective inhibitors.[7]

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation induction NSAIDs Traditional NSAIDs (e.g., Diclofenac) NSAIDs->COX2 inhibition Oxazine_Derivatives Naphtho[1,2-e][1,3]oxazine Derivatives (4c, 4h) Oxazine_Derivatives->COX2 selective inhibition

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Cross-Validation of Analytical Data for Novel Dihydro-oxazine Compounds

Introduction: The Imperative for Rigorous Validation in Heterocyclic Drug Discovery In the landscape of modern drug development, nitrogen-containing heterocycles are of paramount importance. Among these, dihydro-oxazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Validation in Heterocyclic Drug Discovery

In the landscape of modern drug development, nitrogen-containing heterocycles are of paramount importance. Among these, dihydro-oxazine scaffolds represent a promising class of compounds, forming the core of various biologically active agents. However, the synthesis of novel chemical entities is merely the first step; the true challenge lies in the unambiguous confirmation of their structure and purity. For researchers, scientists, and drug development professionals, an unassailable analytical data package is not just a matter of scientific rigor—it is a prerequisite for regulatory submission and the foundation of a successful therapeutic program.

This guide eschews a simple checklist approach to analytical characterization. Instead, it champions an orthogonal, cross-validation framework. In analytical chemistry, cross-validation is the critical assessment of data generated from two or more independent methods to ensure consistency and accuracy.[1] This philosophy dictates that the structural hypothesis for a novel dihydro-oxazine must be supported by a confluence of evidence from disparate analytical techniques. A single data point, no matter how compelling it may seem in isolation, is insufficient. It is the harmony between spectroscopic, spectrometric, and chromatographic data that builds an irrefutable case for the compound's identity and purity. This guide provides the strategic rationale and practical protocols for implementing such a framework, grounded in the principles of authoritative bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

The Orthogonal Analytical Framework: A Multi-Pillar Approach to Confidence

The core principle of our validation strategy is the use of orthogonal methods—analytical techniques that measure different properties of the molecule. For a novel dihydro-oxazine, our framework rests on four pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3]

The relationship between these pillars is not linear but synergistic. Data from one technique should corroborate and be corroborated by the others. This integrated approach is essential for building a robust data package for any novel compound.

cluster_0 Orthogonal Cross-Validation Workflow NMR NMR Spectroscopy (Structure & Connectivity) Validation Validated Structure & Purity Profile NMR->Validation Confirms Connectivity MS Mass Spectrometry (Molecular Weight & Formula) MS->Validation Confirms Molecular Formula HPLC HPLC (Purity & Quantification) HPLC->Validation Confirms Purity >95% EA Elemental Analysis (Empirical Formula) EA->Validation Confirms Empirical Formula Compound Novel Dihydro-oxazine (Hypothesized Structure) Compound->NMR Provides Structural Skeleton Compound->MS Confirms Mass Compound->HPLC Assesses Homogeneity Compound->EA Determines Elemental Ratio

Caption: The Orthogonal Cross-Validation Workflow.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the atomic framework.[5][6] For complex heterocyclic systems like dihydro-oxazines, a suite of 1D and 2D NMR experiments is not a luxury, but a necessity.[7]

  • ¹H NMR (Proton NMR): This is the initial reconnaissance. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and their relative abundance (integration). For a dihydro-oxazine, we expect to see characteristic signals for aromatic protons, aliphatic protons on the heterocyclic ring, and any substituents.

  • ¹³C NMR (Carbon NMR): This experiment maps the carbon skeleton of the molecule, showing the number of unique carbon environments. The chemical shifts provide crucial information about the functional groups present (e.g., C=O, C-O, C-N, aromatic carbons).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are what transform a list of peaks into a coherent structure. They reveal the intricate network of connections within the molecule.

The logical flow of NMR data analysis is systematic. It begins with identifying individual spin systems and progressively pieces them together to form the complete molecular structure.

cluster_1 NMR Structural Elucidation Logic H1 1D ¹H NMR (Proton Environments & Couplings) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC C13 1D ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC Defines Fragments HSQC->HMBC Assigns Carbons Structure Assembled Molecular Structure HMBC->Structure Connects Fragments

Caption: The NMR Data Integration Workflow.

Pillar 2: Mass Spectrometry (MS) – The Molecular Weight and Formula Verdict

While NMR defines the architecture, Mass Spectrometry provides the fundamental validation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with enough accuracy (typically to four or five decimal places) to allow for the calculation of a unique molecular formula.

The causality is direct: if the experimentally determined accurate mass matches the theoretical mass of the structure proposed by NMR, it provides strong corroborating evidence. Furthermore, the fragmentation pattern observed in MS/MS experiments can offer additional structural clues.[8] For dihydro-oxazines, characteristic fragmentation might involve the cleavage of the N-O bond or ring-opening, providing pieces that must fit within the NMR-derived structure.[9]

Pillar 3: High-Performance Liquid Chromatography (HPLC) – The Arbiter of Purity

An NMR spectrum of a mixture can be misleading, and a mass spectrometer will happily ionize multiple components. HPLC is the definitive technique for assessing the purity of a compound.[10][11] By separating the sample into its individual components, HPLC provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

For a novel drug candidate, a purity level of >95% is generally considered the minimum standard. The choice of method is critical. A robust HPLC method, often using a gradient of solvents, must be developed to ensure that all potential impurities, including starting materials, byproducts, and degradation products, are separated from the main compound.[12][] This validated method is essential for demonstrating the homogeneity of the material used in all subsequent biological and toxicological testing.[14]

Pillar 4: Elemental Analysis – The Fundamental Ratio Check

Elemental analysis (or combustion analysis) provides the empirical formula of a compound—the simplest whole-number ratio of atoms present.[15][16][17] This technique determines the mass percentage of carbon, hydrogen, nitrogen, and other elements in a sample.[18]

The process is a powerful cross-check. The empirical formula derived from elemental analysis must be consistent with the molecular formula determined by HRMS. For example, if HRMS suggests a molecular formula of C₁₈H₁₈N₂O₂, the elemental analysis must yield mass percentages that correspond to this formula (C=69.66%, H=5.85%, N=9.03%). A significant deviation (typically >0.4%) between the theoretical and experimental values indicates either an incorrect structural assignment or the presence of impurities (such as residual solvent or inorganic salts).

Cross-Validation in Practice: A Case Study

Let's consider a hypothetical novel dihydro-oxazine, Compound X , with the proposed structure below.

(Image of a hypothetical dihydro-oxazine structure would be inserted here) Proposed Structure: 6-phenyl-3-tosyl-3,4-dihydro-2H-benzo[e][2][3]oxazine Molecular Formula: C₂₁H₁₉NO₃S Monoisotopic Mass: 381.1086

The following table summarizes the expected and hypothetical experimental data from our orthogonal analytical framework.

Analytical Technique Parameter Expected/Theoretical Value Hypothetical Experimental Result Conclusion
HRMS (ESI-TOF) [M+H]⁺ Accurate Mass382.1164382.1161Match. Confirms Molecular Formula C₂₁H₁₉NO₃S.
¹H & ¹³C NMR Chemical Shifts & CouplingsConsistent with proposed structureAll expected proton and carbon signals observed with correct multiplicities and correlations in 2D spectra.Match. Confirms the specific arrangement of atoms and functional groups.
HPLC (UV 254 nm) Purity>95%Single major peak with 99.2% area.Match. Confirms high purity of the analyzed sample.
Elemental Analysis % Composition (C, H, N)C: 66.12%, H: 5.02%, N: 3.67%C: 66.01%, H: 5.09%, N: 3.61%Match. All values are within the acceptable ±0.4% range, confirming the empirical formula.

The power of this approach is the convergence of evidence. The mass from HRMS validates the molecular formula derived from the NMR structure. The elemental analysis independently confirms the elemental ratios of that formula. Finally, the high purity from HPLC assures us that the NMR and MS data are representative of the compound itself, not a mixture. This self-validating system provides the highest degree of confidence in the final characterization.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are detailed, step-by-step protocols for the key experiments described. These protocols are based on standard practices and should be adapted as necessary for specific instrumentation and compound properties.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile to create a ~0.1 mg/mL stock solution. Further dilute this solution 1:100 in the same solvent.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Method Parameters:

    • Ionization Mode: Positive ESI.

    • Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Mass Range: 100-1000 m/z.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate) to ensure high mass accuracy.

  • Data Analysis: Identify the [M+H]⁺ ion and compare its measured accurate mass to the theoretical mass calculated for the proposed molecular formula. The mass error should be less than 5 ppm.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and at least 1024 scans.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard, vendor-supplied parameter sets. Optimize the spectral width to cover all relevant signals. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Analyze the 1D spectra to identify key signals, then use the 2D spectra to establish correlations and piece together the molecular structure.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL for analysis.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Method Parameters:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as (Area of Main Peak / Total Area of All Peaks) x 100%.

Conclusion

References

  • Title: Q2(R2) Validation of Analytical Procedures. Source: U.S. Food and Drug Administration. [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: Semantic Scholar. [Link]

  • Title: Q2(R2) Validation of Analytical Procedures. Source: U.S. Food and Drug Administration. [Link]

  • Title: Q2(R2) Validation of Analytical Procedures. Source: U.S. Food and Drug Administration. [Link]

  • Title: Method Validation Guidelines. Source: U.S. Food and Drug Administration. [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: ECA Academy. [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: Repositório Científico do Instituto Politécnico de Bragança. [Link]

  • Title: (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ResearchGate. [Link]

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Source: National Center for Biotechnology Information. [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: Contract Pharma. [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance. Source: AMSBIO. [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek, Inc. [Link]

  • Title: Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Source: Taylor & Francis Online. [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Source: RASĀYAN Journal of Chemistry. [Link]

  • Title: HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Source: IUPAC. [Link]

  • Title: 13 C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13 C NMR spectroscopy. Source: Royal Society of Chemistry. [Link]

  • Title: HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. Source: IUPAC. [Link]

  • Title: Cross-validation (analytical chemistry). Source: Wikipedia. [Link]

  • Title: Calculating Empirical Formulas for Compounds. Source: Chemistry LibreTexts. [Link]

  • Title: LBA Cross Validation: A Detailed Case Study. Source: Emery Pharma. [Link]

  • Title: Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Source: Turkish Journal of Chemistry. [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Source: National Center for Biotechnology Information. [Link]

  • Title: Determining the Empirical Formula from an Elemental Analysis. Source: ChemCollective. [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Source: sites.gsu.edu. [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ. [Link]

  • Title: Stoichiometry: Elemental Analysis. Source: University of Waterloo. [Link]

  • Title: Accessing Dihydro-1,2-oxazine via Cloke–Wilson-Type Annulation of Cyclopropyl Carbonyls: Application toward the Diastereoselective Synthesis of Pyrrolo[1,2-b][2][5]oxazine. Source: ACS Publications. [Link]

  • Title: Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Source: ResearchGate. [Link]

  • Title: Determining Empirical and Molecular Formulas. Source: University of California, Davis. [Link]

  • Title: Base-Mediated Fragmentation of Bicyclic Dihydro-3,6-oxazines: Transformation of Nitroso Diels–Alder Cycloadducts. Source: ACS Publications. [Link]

  • Title: Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Source: CORE. [Link]

  • Title: Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Source: ResearchGate. [Link]

  • Title: AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. Source: AOAC International. [Link]

  • Title: Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Source: Der Pharma Chemica. [Link]

  • Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Source: Irish National Accreditation Board (INAB). [Link]

  • Title: Empirical Formulas from Analysis. Source: Chemistry LibreTexts. [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. [Link]

  • Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Source: PubMed. [Link]

  • Title: Possible mass fragmentation pattern observed in 4 a. Source: ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Toxicity Profiles of Dihydro-oxazine Derivatives

Dihydro-oxazine derivatives represent a versatile class of heterocyclic compounds with a wide range of documented biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Dihydro-oxazine derivatives represent a versatile class of heterocyclic compounds with a wide range of documented biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4] Their therapeutic potential necessitates a thorough understanding of their toxicity profiles to ensure the safety and efficacy of novel drug candidates. This guide provides a comprehensive comparison of the in vitro and in vivo toxicological evaluation of dihydro-oxazine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core principle behind a robust toxicological assessment is to build a self-validating system of inquiry. This begins with cost-effective, high-throughput in vitro assays to rapidly screen for cytotoxicity and identify potential mechanisms of toxicity. Promising candidates with acceptable in vitro profiles then advance to more complex and resource-intensive in vivo studies to evaluate systemic toxicity, target organ effects, and establish a preliminary safety window.

I. In Vitro Toxicity Assessment: A First-Pass Filter

In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery, providing a rapid and ethical means to evaluate the potential toxicity of a large number of compounds.[5] These assays typically utilize cultured cell lines to assess cellular health and viability following exposure to the test compounds.

A. Key In Vitro Cytotoxicity Assays

Two of the most widely used and reliable in vitro cytotoxicity assays are the MTT and LDH assays. These assays measure different cellular endpoints and, when used in conjunction, provide a more complete picture of a compound's cytotoxic potential.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity, which serves as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[10][11] Therefore, the amount of LDH in the supernatant is a direct measure of cytotoxicity and compromised membrane integrity.[12][13]

The choice between these assays, or the decision to use both, depends on the anticipated mechanism of toxicity. The MTT assay is a good indicator of overall cell health and metabolic function, while the LDH assay specifically points to membrane damage and cell lysis.

B. Experimental Protocols

This protocol is adapted from established methodologies for assessing the cytotoxicity of novel chemical entities.[5][6][8][9]

a. Cell Seeding:

  • Harvest logarithmically growing cells (e.g., HeLa, MCF-7, or a relevant cell line for the intended therapeutic target) using trypsin-EDTA.[8]

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][9]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5][8]

b. Compound Treatment:

  • Prepare a stock solution of the dihydro-oxazine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]

  • Create a series of dilutions of the test compound in complete culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.[5] Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).[8]

  • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[6]

c. MTT Addition and Formazan Solubilization:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[5][9]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Carefully remove the medium containing MTT without disturbing the formazan crystals.[5][8]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[5]

d. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[6][8]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[8]

This protocol is based on the principles of commercially available LDH cytotoxicity assay kits.[10][14]

a. Cell Seeding and Compound Treatment:

  • Follow the same cell seeding and compound treatment procedures as described for the MTT assay.

  • It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) and a "spontaneous LDH release" control (untreated cells).

b. Sample Collection:

  • After the desired incubation period, carefully collect a small aliquot of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate. Be careful not to disturb the cells at the bottom of the wells.

c. LDH Reaction:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD⁺), and a tetrazolium salt.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for approximately 30 minutes, protected from light.

d. Data Acquisition and Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

C. Data Interpretation and Visualization

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison of the different dihydro-oxazine derivatives.

Table 1: In Vitro Cytotoxicity of Dihydro-oxazine Derivatives

DerivativeCell LineAssayIncubation Time (h)IC₅₀ (µM)
DHO-1HeLaMTT48[Insert Value]
DHO-1HeLaLDH48[Insert Value]
DHO-2HeLaMTT48[Insert Value]
DHO-2HeLaLDH48[Insert Value]
DHO-3MCF-7MTT48[Insert Value]
DHO-3MCF-7LDH48[Insert Value]

Note: The values in this table are placeholders and should be replaced with actual experimental data.

InVitro_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Dihydro-oxazine Derivative Preparation Treatment Compound Treatment (Dose-response) Compound_Prep->Treatment Seeding->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add Supernatant Collect Supernatant Treatment->Supernatant Formazan Formazan Formation MTT_Add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize MTT_Read Read Absorbance (570 nm) Solubilize->MTT_Read Viability Calculate % Viability MTT_Read->Viability LDH_Reaction LDH Reaction Supernatant->LDH_Reaction LDH_Read Read Absorbance (490 nm) LDH_Reaction->LDH_Read Cytotoxicity Calculate % Cytotoxicity LDH_Read->Cytotoxicity IC50 Determine IC50 Viability->IC50 Cytotoxicity->IC50

Caption: Workflow for in vitro cytotoxicity testing of dihydro-oxazine derivatives.

II. In Vivo Toxicity Assessment: Bridging the Gap to Clinical Relevance

While in vitro studies provide valuable preliminary data, they cannot fully replicate the complex physiological environment of a living organism. In vivo toxicity studies are therefore essential to evaluate the systemic effects of a compound, identify potential target organs of toxicity, and determine a safe dosage range for further development.[15][16]

A. Study Design and Considerations

The design of an in vivo toxicity study should be carefully considered to maximize the relevance of the findings. Key factors include the choice of animal model, the route of administration, the dose levels, and the duration of the study.

  • Animal Model: Rodents, such as mice and rats, are commonly used for initial in vivo toxicity screening due to their well-characterized physiology and genetics.[17] The specific strain should be chosen based on the intended therapeutic application of the dihydro-oxazine derivative.

  • Route of Administration: The route of administration should mimic the intended clinical route as closely as possible (e.g., oral gavage, intravenous injection).[15]

  • Dose Levels: At least three dose levels (low, mid, and high) should be tested, along with a vehicle control group. The high dose should be sufficient to elicit some signs of toxicity, while the low dose should be a no-observed-adverse-effect level (NOAEL), if possible.

  • Study Duration: Acute toxicity studies typically involve a single dose with a 14-day observation period.[17] Sub-chronic studies involve repeated dosing over a longer period, such as 28 or 90 days, to assess the effects of long-term exposure.[15][18]

B. Experimental Protocol for an Acute Oral Toxicity Study (Rodent Model)

This protocol is a generalized guideline and should be adapted based on specific regulatory requirements and the properties of the test compound.[16][17][18]

a. Animal Acclimatization and Grouping:

  • Acclimate the animals (e.g., male and female Sprague-Dawley rats) to the laboratory environment for at least one week prior to the study.

  • Randomly assign the animals to the different dose groups (at least 5 animals per sex per group).

b. Dosing:

  • Administer a single oral dose of the dihydro-oxazine derivative or vehicle control via gavage.

  • The volume administered should be based on the body weight of each animal.

c. Clinical Observations:

  • Monitor the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for at least 14 days post-dosing.

  • Record body weights prior to dosing and at regular intervals throughout the observation period.

  • Observe changes in behavior, appearance, and food and water consumption.

d. Terminal Procedures:

  • At the end of the 14-day observation period, euthanize the animals.

  • Collect blood samples for hematology and clinical chemistry analysis.

  • Perform a thorough gross necropsy and record any visible abnormalities.

  • Collect major organs and tissues for histopathological examination.

C. Data Interpretation and Visualization

The results of the in vivo toxicity study should be presented in a clear and organized manner.

Table 2: In Vivo Acute Oral Toxicity of Dihydro-oxazine Derivative DHO-X in Rats

Dose Group (mg/kg)SexMortalityClinical Signs of ToxicityBody Weight ChangesKey Histopathological Findings
Vehicle ControlM/F[e.g., 0/10][e.g., None observed][e.g., Normal gain][e.g., No significant findings]
Low DoseM/F[Insert Value][Insert Observations][Insert Observations][Insert Findings]
Mid DoseM/F[Insert Value][Insert Observations][Insert Observations][Insert Findings]
High DoseM/F[Insert Value][Insert Observations][Insert Observations][Insert Findings]

Note: The values in this table are placeholders and should be replaced with actual experimental data.

InVivo_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization Grouping Randomization & Grouping Acclimatization->Grouping Dosing Single Dose Administration Grouping->Dosing Observations Clinical Observations (14 days) Dosing->Observations Euthanasia Euthanasia Observations->Euthanasia Blood_Collection Blood Collection (Hematology & Chemistry) Euthanasia->Blood_Collection Necropsy Gross Necropsy Euthanasia->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: Workflow for an in vivo acute oral toxicity study.

III. Bridging In Vitro and In Vivo Data: A Holistic Approach

A comprehensive toxicity assessment involves a careful comparison of the in vitro and in vivo data. A strong correlation between the two can increase confidence in the predictive power of the in vitro models for future screening efforts. Discrepancies, on the other hand, can provide valuable insights into the compound's metabolic fate and potential for organ-specific toxicity.

For example, a compound that shows low cytotoxicity in vitro but significant toxicity in vivo may be metabolized into a more toxic substance. Conversely, a compound that is highly cytotoxic in vitro but well-tolerated in vivo may be rapidly cleared or poorly absorbed.

It is also important to consider the potential for genotoxicity, which is the ability of a compound to damage DNA.[19] While not covered in detail in this guide, genotoxicity assays, such as the Ames test, are a critical component of a complete toxicological workup. Some hydrazine derivatives, which share some structural similarities with certain heterocyclic compounds, have been shown to be genotoxic.[19][20]

IV. Conclusion

The systematic and comparative evaluation of the in vitro and in vivo toxicity profiles of dihydro-oxazine derivatives is a cornerstone of their development as safe and effective therapeutic agents. By employing a tiered approach that begins with high-throughput in vitro screening and progresses to more definitive in vivo studies, researchers can make informed decisions about which compounds to advance in the drug development pipeline. The detailed protocols and data interpretation frameworks provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this promising class of compounds.

V. References

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • Dojindo Molecular Technologies, Inc. Cytotoxicity LDH Assay Kit-WST. [Link]

  • Nacalai Tesque. LDH Cytotoxicity Assay Kit. [Link]

  • RASĀYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. [Link]

  • PubMed. In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). [Link]

  • Altogen Labs. In Vivo Toxicology Service (Mouse, Rat). [Link]

  • National Library of Medicine. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • PubMed. Development of 3,4-dihydro-2H-benzo[5][7]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. [Link]

  • Biogem. In Vivo and In Vitro Toxicity Studies. [Link]

  • Bio-protocol. In vivo assays in mice. [Link]

  • PubMed. DIHYDRO-1,3-OXAZINE DERIVATIVES AND THEIR ANTITUMOR ACTIVITY. [Link]

  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[5][9]-Oxazine Derivatives. [Link]

  • Bentham Science Publishers. Syntheses, Biological and Material Significance of Dihydro[5][9]oxazine Derivatives: An Overview. [Link]

  • ResearchGate. Syntheses, Biological and Material Significance of Dihydro[5][9]oxazine Derivatives: An Overview | Request PDF. [Link]

  • Maynooth University Research Archive Library. Assessment of Dihydro[5][9]oxazine‐Fused Isoflavone and 4‐Thionoisoflavone Hybrids as Antibacterials. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. [Link]

  • U.S. Food and Drug Administration. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

  • Journal of Medicinal Chemistry. Dihydro-1,3-oxazine Derivatives and their Antitumor Activity. [Link]

  • PubMed. 3,4-Dihydro-2H-benzo[5][7]oxazine derivatives as 5-HT6 receptor antagonists. [Link]

Sources

Validation

Comparative Study of the Antimicrobial Spectrum of Various Dihydro-Oxazine Analogs

Introduction: The Oxazine Scaffold in Antimicrobial Discovery The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens necessitates the continuous exploration of novel chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazine Scaffold in Antimicrobial Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Among these, the 1,3-oxazine ring—a six-membered heterocycle containing nitrogen and oxygen—has proven to be a highly versatile pharmacophore. Its unique conformational flexibility and inherent lipophilicity make it an ideal building block for penetrating complex bacterial envelopes, particularly the lipid-rich cell wall of Mycobacterium tuberculosis.

This technical guide provides an objective comparative analysis of the antimicrobial spectrum of various dihydro-oxazine analogs. We will contrast the clinically approved bicyclic nitroimidazo-oxazines (e.g., Pretomanid) with emerging classes of dihydro-1,3-oxazine-fused hybrids, detailing their mechanistic causality, quantitative performance, and the self-validating experimental protocols required for their evaluation.

Mechanistic Causality: Dual-Action Bioactivation

To understand the antimicrobial spectrum of oxazine derivatives, one must first analyze their mechanism of action. Pretomanid (PA-824), a hallmark nitroimidazo-oxazine, operates as a prodrug with a highly specific, dual-mechanism causality dependent on the pathogen's metabolic state .

Unlike broad-spectrum antibiotics that target conserved cellular machinery, Pretomanid requires intracellular bioactivation by a deazaflavin (F420)-dependent nitroreductase (Ddn).

  • Aerobic Conditions : The activated compound inhibits the synthesis of ketomycolates, a critical component of the mycobacterial cell wall, leading to structural lysis.

  • Anaerobic/Hypoxic Conditions : When the pathogen enters a non-replicating state, Ddn-mediated reduction of the nitroimidazole ring releases reactive nitrogen species, specifically nitric oxide (NO). The NO directly poisons cytochrome oxidases in the electron-transport chain, halting ATP synthesis and causing rapid bactericidal death .

This reliance on the F420/Ddn pathway explains why nitroimidazo-oxazines possess a narrow, highly specific spectrum primarily restricted to mycobacteria and certain protozoa (e.g., Leishmania), which possess homologous nitroreductase enzymes.

ActivationPathway Prodrug Pretomanid (Nitroimidazo-oxazine) Ddn Ddn Nitroreductase (Bioactivation) Prodrug->Ddn Substrate Binding Fgd1 Fgd1 Enzyme (Glucose-6-phosphate DH) F420 F420 Cofactor (Oxidized -> Reduced) Fgd1->F420 Reduces F420->Ddn Hydride Transfer Metabolite Des-nitro Metabolite (Inactive) Ddn->Metabolite Catalysis NO Nitric Oxide (NO) Release Ddn->NO Anaerobic Release Resp Cytochrome Oxidase Inhibition NO->Resp Respiratory Poisoning ATP ATP Depletion (Bactericidal Death) Resp->ATP Energy Collapse

Fig 1. Metabolic bioactivation pathway of Pretomanid via Ddn and F420 leading to ATP depletion.

Comparative Antimicrobial Spectrum: Quantitative Analysis

While nitroimidazo-oxazines are highly specialized, structural modifications to the dihydro-oxazine core can drastically alter the antimicrobial spectrum. Recent medicinal chemistry efforts have synthesized dihydro-[1,3]oxazine-fused isoflavone and 4-thionoisoflavone hybrids, which shift the activity profile from narrow-spectrum antimycobacterial to broad-spectrum antibacterial .

The table below summarizes the Minimum Inhibitory Concentration (MIC) data, comparing the highly specific nitroimidazo-oxazines (Pretomanid and Delamanid) with a representative broad-spectrum dihydro-1,3-oxazine hybrid (Compound 9b).

Table 1: Comparative MIC Values of Dihydro-Oxazine Analogs Across Key Pathogens

Pathogen StrainPretomanid (Nitroimidazo-oxazine)Delamanid (Nitroimidazo-oxazole)Dihydro-1,3-oxazine Hybrid (Cmpd 9b)
Mycobacterium tuberculosis0.015 - 0.25 µg/mL0.006 - 0.024 µg/mLNot Determined
Staphylococcus aureus (Gram +)> 64 µg/mL (Inactive)> 64 µg/mL (Inactive)32 µg/mL
Bacillus subtilis (Gram +)> 64 µg/mL (Inactive)> 64 µg/mL (Inactive)16 µg/mL
Pseudomonas aeruginosa (Gram -)> 64 µg/mL (Inactive)> 64 µg/mL (Inactive)16 µg/mL
Escherichia coli (Gram -)> 64 µg/mL (Inactive)> 64 µg/mL (Inactive)32 µg/mL

Data Interpretation: Delamanid exhibits slightly superior potency against M. tuberculosis compared to Pretomanid due to its extended lipophilic side chain, which enhances cell wall penetration. However, neither possesses meaningful activity against standard Gram-positive or Gram-negative bacteria. Conversely, the fused isoflavone dihydro-1,3-oxazine hybrids demonstrate significant broad-spectrum efficacy, highlighting the oxazine ring's adaptability when coupled with different functional warheads.

Experimental Validation: Self-Validating MIC Determination Protocol

To ensure trustworthiness and reproducibility when evaluating the antimicrobial spectrum of new oxazine analogs, researchers must employ a self-validating experimental system. The following Broth Microdilution Assay is engineered to prevent false positives (due to drug precipitation) and false negatives (due to the inoculum effect) .

Objective : Determine the exact MIC of dihydro-oxazine compounds while internally validating media sterility and bacterial viability.

Step-by-Step Methodology & Causality :

  • Inoculum Standardization : Cultivate the target bacterial strain in Mueller-Hinton broth to the exponential growth phase. Adjust the optical density (OD600) to 0.08–0.13 (equivalent to a 0.5 McFarland standard, yielding ~1.5 × 10^8 CFU/mL).

    • Causality: Standardizing the inoculum ensures the bacteria are actively replicating. Cell-wall targeting analogs require active cell division to exert their bactericidal effects. An excessively high bacterial load will artificially inflate the MIC.

  • Logarithmic Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the oxazine analog starting from 128 µg/mL down to 0.25 µg/mL.

    • Causality: Two-fold dilutions provide a precise logarithmic scale, capturing the exact threshold of growth inhibition without exhausting the synthesized compound.

  • Inoculation and Internal Validation Controls : Add the standardized inoculum to the test wells (final concentration ~5 × 10^5 CFU/mL). Establish the following critical control nodes:

    • Validation Node A (Positive Control): Broth + Inoculum (No drug).

    • Validation Node B (Negative Control): Broth + Drug at highest concentration (No inoculum).

  • Incubation and Readout : Incubate the plate at 37°C for 18–24 hours under continuous agitation (90 rpm). Quantify growth by measuring OD600 using a microplate spectrophotometer.

  • System Validation & MIC Determination :

    • Self-Validation Check: The assay is only valid if Node A demonstrates robust logarithmic growth (high OD) and Node B remains optically clear (low OD). If Node B shows turbidity, the highly lipophilic oxazine analog has precipitated out of solution, rendering the assay invalid.

    • Result: The MIC is recorded as the lowest concentration well where the OD600 matches the baseline of Validation Node B.

MIC_Workflow Inoculum 1. Inoculum Standardization (OD600 = 0.08-0.13) Dilution 2. Serial Dilution (Oxazine Analogs in Broth) Inoculum->Dilution Incubation 3. Controlled Incubation (37°C, Agitation) Dilution->Incubation Readout 4. Optical Density Readout (Microplate Reader) Incubation->Readout Analysis 5. MIC Determination (Lowest Conc. w/o Growth) Readout->Analysis

Fig 2. Self-validating broth microdilution workflow for determining minimum inhibitory concentration.

Structural Activity Relationship (SAR) Insights

The comparative data underscores a critical SAR principle: the dihydro-oxazine ring acts as a highly effective, lipophilic delivery vehicle. In the case of Pretomanid, the oxazine ring stabilizes the nitroimidazole warhead, preventing premature degradation and allowing it to safely reach the intracellular Ddn enzyme . In the newer isoflavone hybrids, the dihydro-1,3-oxazine moiety facilitates penetration across the porin channels of Gram-negative bacteria (like P. aeruginosa), a barrier that typically blocks bulky hydrophobic drugs. Future drug development should focus on tuning the lipophilicity of the oxazine substituents to balance mycobacterial specificity with broad-spectrum potential.

References

  • Showalter, H. D. "Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases." Molecules, 2020. Available at:[Link]

  • Mudde, S. E., et al. "Delamanid or pretomanid? A Solomonic judgement!" Journal of Antimicrobial Chemotherapy, 2022. Available at: [Link]

  • Lathwal, A., et al. "Assessment of Dihydro[1,3]oxazine-Fused Isoflavone and 4-Thionoisoflavone Hybrids as Antibacterials." ChemistrySelect, 2021. Available at:[Link]

Comparative

A Comparative Guide to the Validation of a Novel TR-FRET Bioassay for Screening Dihydro-oxazine Libraries Against BRD4

This guide provides a comprehensive validation and comparison of a newly developed Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bioassay for the high-throughput screening (HTS) of dihydro-oxazine librar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive validation and comparison of a newly developed Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bioassay for the high-throughput screening (HTS) of dihydro-oxazine libraries against the first bromodomain of BRD4 (BRD4-BD1). Dihydro-oxazines represent a promising class of heterocyclic compounds with potential therapeutic applications. The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are key epigenetic readers that have emerged as significant targets in oncology and inflammatory diseases.[1] The ability to efficiently screen for novel inhibitors of the BRD4-acetylated histone interaction is therefore of high value in drug discovery.

This document details the rationale and protocol for a robust TR-FRET assay and objectively compares its performance against two established alternative platforms: Fluorescence Polarization (FP) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay). Furthermore, we present a crucial secondary validation step using a cell-based reporter assay to confirm the on-target activity of identified hits within a biological context.

The Target: BRD4 and Its Role in Gene Transcription

BRD4 is a transcriptional coactivator that recognizes and binds to acetylated lysine residues on histone tails via its two tandem bromodomains, BD1 and BD2.[1] This interaction tethers transcriptional machinery to chromatin, promoting the expression of key oncogenes such as c-Myc. Disrupting the BRD4-histone interaction with small molecule inhibitors has proven to be a viable therapeutic strategy in various cancers. Our goal is to identify potent and selective inhibitors of this protein-protein interaction (PPI) from a diverse dihydro-oxazine chemical library.

cluster_0 Cell Nucleus Histone Acetylated Histone Tail BRD4 BRD4 Histone->BRD4 Binds PolII RNA Polymerase II Complex BRD4->PolII Recruits cMyc_Gene c-Myc Gene PolII->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell Proliferation Cell Proliferation cMyc_Protein->Cell Proliferation

Caption: BRD4-mediated transcription of the c-Myc oncogene.

The Novel Bioassay: A Competitive TR-FRET Assay for BRD4-BD1

We have developed a homogeneous, competitive TR-FRET assay designed for high-throughput screening. This assay format is robust, sensitive, and less prone to certain types of compound interference compared to other methods.[2]

Assay Principle: The assay relies on the energy transfer from a long-lifetime terbium (Tb) chelate donor to a fluorescent acceptor when they are brought into close proximity. A His-tagged BRD4-BD1 protein is labeled with a Tb-conjugated anti-His antibody (donor). A biotinylated peptide representing an acetylated histone H4 tail binds to the BRD4-BD1 and is coupled to a streptavidin-conjugated fluorophore (acceptor). When these components form a complex, excitation of the Tb donor at ~340 nm results in energy transfer to the acceptor, which then emits light at ~665 nm.[3] A dihydro-oxazine library compound that successfully competes with the histone peptide for binding to BRD4-BD1 will disrupt this complex, leading to a decrease in the TR-FRET signal.[4]

cluster_0 High TR-FRET Signal (No Inhibitor) cluster_1 Low TR-FRET Signal (Inhibitor Present) BRD4_A His-BRD4-BD1 Tb_A Tb-anti-His (Donor) BRD4_A->Tb_A Binds Peptide_A Biotin-Ac-Histone Peptide BRD4_A->Peptide_A Binds Acceptor_A SA-Fluorophore (Acceptor) Tb_A->Acceptor_A FRET Peptide_A->Acceptor_A Binds Emission_A Emission (665nm) Acceptor_A->Emission_A Excitation_A Excitation (340nm) Excitation_A->Tb_A BRD4_B His-BRD4-BD1 Inhibitor_B Dihydro-oxazine Inhibitor BRD4_B->Inhibitor_B Binds Tb_B Tb-anti-His (Donor) BRD4_B->Tb_B Binds Peptide_B Biotin-Ac-Histone Peptide Acceptor_B SA-Fluorophore (Acceptor) Peptide_B->Acceptor_B Binds Excitation_B Excitation (340nm) Excitation_B->Tb_B

Caption: Principle of the competitive TR-FRET assay.

Experimental Protocol: TR-FRET Assay
  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

    • Prepare stock solutions of His-tagged BRD4-BD1, biotinylated histone H4 peptide, Tb-anti-His antibody, and SA-d2 acceptor in Assay Buffer.

    • Prepare dihydro-oxazine library compounds in 100% DMSO, followed by serial dilution in Assay Buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound or DMSO control to each well.

    • Add 5 µL of His-BRD4-BD1 protein (final concentration 10 nM) and incubate for 30 minutes at room temperature.[4]

    • Add 10 µL of a pre-mixed solution of biotinylated peptide and SA-d2 acceptor (final concentration 20 nM each).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm.

    • Collect emission data at two wavelengths: 620 nm (donor) and 665 nm (acceptor) after a time delay of 60 µs.[3]

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.[3]

    • Normalize the data using high (DMSO) and low (potent inhibitor, e.g., JQ1) controls to determine percent inhibition.

    • Calculate the Z' factor to assess assay quality using the formula: Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|. A Z' ≥ 0.5 indicates an excellent assay.[5]

Comparative Analysis with Alternative Platforms

To validate our choice of the TR-FRET platform, we compared its performance characteristics against two widely used homogeneous assay technologies: Fluorescence Polarization (FP) and AlphaLISA.

Fluorescence Polarization (FP) Assay

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6] In this context, a small fluorescently-labeled peptide (probe) tumbles rapidly in solution, resulting in low polarization. When bound by the larger BRD4-BD1 protein, the complex tumbles more slowly, increasing the polarization. A competitive inhibitor displaces the probe, causing a decrease in polarization.[7]

Protocol Outline:

  • Add test compound, BRD4-BD1 protein, and a fluorescently labeled histone peptide probe to a black 384-well plate.

  • Incubate to reach binding equilibrium.

  • Measure fluorescence polarization on a suitable plate reader.

AlphaLISA Assay

AlphaLISA is a bead-based proximity assay.[8] One protein partner is captured on a Donor bead and the other on an Acceptor bead. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[9] The long diffusion distance of singlet oxygen (up to 200 nm) makes this technology very versatile.[10] For this target, Streptavidin-coated Donor beads would capture the biotinylated histone peptide, while Acceptor beads conjugated to an anti-His antibody would capture the BRD4-BD1 protein.

Protocol Outline:

  • Add test compound, His-BRD4-BD1, and biotinylated histone peptide to a 384-well plate.

  • Add anti-His Acceptor beads and incubate.

  • Add Streptavidin Donor beads and incubate in the dark.

  • Read the plate on an Alpha-enabled plate reader.

Performance Comparison
ParameterNovel TR-FRET Assay Fluorescence Polarization (FP) AlphaLISA
Principle Time-Resolved FRETChange in molecular rotationLuminescent Proximity Assay
Sensitivity High (pM to nM range)Moderate (nM to µM range)Very High (fM to pM range)
Illustrative IC50 (JQ1) ~50 nM[7]~70 nM[11]~30 nM[7]
Z' Factor Excellent (>0.8)Good (>0.6)[1]Excellent (>0.7)[9]
Throughput High (384/1536-well)High (384/1536-well)High (384/1536-well)
Reagent Cost Moderate to HighLow to ModerateHigh
Interference Low: Time-resolved detection minimizes autofluorescence and scattered light.[2] Susceptible to: Quenchers, compounds absorbing at excitation/emission wavelengths, and those interacting with lanthanides (e.g., salicylates).[12]High: Susceptible to autofluorescent compounds, light scattering from precipitates, and colored compounds (inner filter effect).[2]Moderate: Less affected by autofluorescence due to spectral separation. Susceptible to: singlet oxygen quenchers, colored compounds absorbing at 680nm or 615nm, and biotin interference from media.[13]
Flexibility High; requires labeled partners but no size constraints.Limited by the size difference between probe and protein.Very high; long proximity range (200 nm) accommodates large complexes.[10]

Hit Confirmation: A Cell-Based c-Myc Reporter Assay

A primary hit from a biochemical screen must be validated in a cellular context to confirm its biological activity and cell permeability. We employ a luciferase reporter gene assay to measure the transcriptional activity downstream of BRD4.[5]

Assay Principle: HEK293 cells are co-transfected with two plasmids. The first is a reporter plasmid containing the c-Myc gene promoter upstream of a firefly luciferase gene. The second is a control plasmid containing a constitutively active promoter (e.g., CMV) driving the expression of Renilla luciferase.[14] The Renilla signal is used to normalize for transfection efficiency and cell viability.[15] A true BRD4 inhibitor will enter the cells, block BRD4 from activating the c-Myc promoter, and thus lead to a dose-dependent decrease in firefly luciferase expression.

Experimental Protocol: Dual-Luciferase Reporter Assay
  • Cell Culture & Transfection:

    • Plate HEK293 cells in a 96-well white, clear-bottom plate.

    • Co-transfect cells with the c-Myc-firefly luciferase reporter plasmid and the CMV-Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with serial dilutions of hit compounds from the primary screen for 18-24 hours.

  • Lysis and Luminescence Reading:

    • Remove the culture medium and lyse the cells.

    • Add the firefly luciferase substrate and measure luminescence (Signal A).

    • Add the Renilla luciferase substrate (which also quenches the firefly reaction) and measure luminescence (Signal B).

  • Data Analysis:

    • Calculate the normalized response for each well by dividing the firefly signal by the Renilla signal (Ratio = Signal A / Signal B).

    • Determine the percent inhibition relative to DMSO-treated controls and calculate the EC50 value for each compound.

cluster_0 Primary HTS Campaign cluster_1 Hit Validation & Confirmation Lib Dihydro-oxazine Library HTS TR-FRET Primary Screen (vs. BRD4-BD1) Lib->HTS Hits Biochemical Hits HTS->Hits Dose Dose-Response & IC50 Determination Hits->Dose Ortho Orthogonal Assays (e.g., FP or AlphaLISA) Dose->Ortho Cell Cell-Based c-Myc Reporter Assay Ortho->Cell Validated Validated Hits Cell->Validated

Caption: High-throughput screening and hit validation workflow.

Conclusion

The described TR-FRET assay provides a robust, sensitive, and high-throughput-compatible platform for the discovery of novel dihydro-oxazine inhibitors of the BRD4-BD1 interaction. While FP offers a lower-cost alternative and AlphaLISA boasts superior sensitivity and flexibility, the TR-FRET assay presents a balanced profile with low susceptibility to common forms of compound interference, making it an excellent choice for primary screening of large and diverse chemical libraries.[2] The self-validating system, which couples this high-quality primary assay with a biologically relevant cell-based reporter assay, ensures that identified hits are both biochemically potent and active in a cellular environment, providing a solid foundation for subsequent lead optimization programs.

References

  • Riddle, S. M., et al. (2006). A guide to HTS assay development. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Shi, J., et al. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Acta Pharmaceutica Sinica B, 9(5), 947-957. [Link]

  • Cayman Chemical Company. (n.d.). BRD4 bromodomain 2 TR-FRET Assay Kit. Biosave. [Link]

  • An, F., et al. (2016). Salicylates are interference compounds in TR-FRET assays. Bioorganic & Medicinal Chemistry Letters, 26(3), 973-977. [Link]

  • BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. [Link]

  • Kaluzhskiy, L. A., et al. (2019). What is the principal difference in methods and usage of FRET and TR-FRET? ResearchGate. [Link]

  • BPS Bioscience. (n.d.). BRD2 (BD1+BD2) TR-FRET Assay Kit. [Link]

  • Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BPS Bioscience. (n.d.). A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. [Link]

  • Thorne, N., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Griffin, S. D. C., et al. (2019). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PLOS ONE, 14(7), e0219757. [Link]

  • Sino Biological. (n.d.). SwiftFluo® TR-FRET Technical Q&A. [Link]

  • Wang, L., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules, 28(21), 7401. [Link]

  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. [Link]

  • ResearchGate. (n.d.). Fluorescent polarization assay setup. [Link]

  • Nanoshel. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. [Link]

  • Science.gov. (n.d.). luciferase-based reporter assays: Topics. [Link]

  • Asberg, A. J., et al. (2018). A Comparative Study of Fluorescence Assays in Screening for BRD4. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 903-913. [Link]

  • Kirby, I. T., et al. (2018). Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe. ACS Medicinal Chemistry Letters, 9(11), 1145-1150. [Link]

  • Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]

  • Bioauxilium. (n.d.). A comparison of THUNDER®, HTRF®, and AlphaLISA™ SureFire® Ultra™ for measurement of phosphorylated STAT3 (Y705) in cell lysates. [Link]

  • Crawford, T. D., et al. (2018). Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe. ACS Medicinal Chemistry Letters, 9(11), 1145-1150. [Link]

Sources

Validation

Head-to-head comparison of the material properties of different dihydro-oxazine-based polymers

Title: Head-to-Head Comparison of Dihydro-Oxazine-Based Polymers: Material Properties, Synthesis, and Performance Executive Summary Dihydro-1,3-oxazine-based polymers, commercially recognized as polybenzoxazines (PBZ), r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Head-to-Head Comparison of Dihydro-Oxazine-Based Polymers: Material Properties, Synthesis, and Performance

Executive Summary Dihydro-1,3-oxazine-based polymers, commercially recognized as polybenzoxazines (PBZ), represent a paradigm shift in high-performance thermosetting resins. Synthesized via the Mannich condensation of phenols, primary amines, and formaldehyde, the resulting dihydro-oxazine monomers undergo thermally induced ring-opening polymerization (ROP) without the need for strong catalysts or curing agents. This unique mechanism yields polymers with near-zero volumetric shrinkage, exceptionally low water absorption, high char yields, and superior dielectric properties (1)[1].

Historically, bisphenol A and aniline (BPA-A) have served as the standard precursors. However, the drive toward sustainability and enhanced thermal performance has catalyzed the development of bio-based benzoxazines (e.g., utilizing vanillin, furfurylamine, or cardanol) and advanced copolymer blends (e.g., epoxy-benzoxazine systems) (2)[2]. As a Senior Application Scientist, I have structured this guide to provide a head-to-head comparison of these variants, equipping researchers with the mechanistic insights and empirical data necessary for advanced material design.

Mechanistic Insights: The Dihydro-Oxazine Ring-Opening

The defining feature of benzoxazine monomers is the strained dihydro-1,3-oxazine ring. Upon heating (typically 160–220 °C), the ring opens to form an iminium ion intermediate, which subsequently attacks the ortho or para positions of adjacent phenolic rings. This generates a highly cross-linked network rich in phenolic hydroxyl groups and tertiary amines. These newly formed hydroxyl groups act as autocatalysts, accelerating further ring-opening and facilitating extensive intra- and intermolecular hydrogen bonding (3)[3]. This hydrogen-bonded network is the direct causal factor behind the polymer's high glass transition temperature ( Tg​ ) and structural rigidity.

ROP_Mechanism Monomer Dihydro-oxazine Monomer (Benzoxazine) Thermal Thermal Activation (160-220°C) Monomer->Thermal RingOpen Ring-Opening Formation of Iminium Ion Thermal->RingOpen Phenolic Phenolic Hydroxyl Generation (Autocatalysis) RingOpen->Phenolic Phenolic->RingOpen Catalyzes Polymer Cross-linked Polybenzoxazine Network Phenolic->Polymer

Caption: Workflow of Dihydro-oxazine Ring-Opening Polymerization and Autocatalysis.

Head-to-Head Material Property Comparison

To objectively evaluate the performance of different dihydro-oxazine-based polymers, we must compare the traditional fossil-based BPA-A system against emerging bio-based and copolymerized alternatives.

Table 1: Quantitative Comparison of Polybenzoxazine Variants

Polymer SystemPrecursors Tg​ (°C) T5%​ in N₂ (°C)Char Yield (800°C)LOI (%)Key Advantage
BPA-A (Baseline) Bisphenol A + Aniline150 - 170~33030.6%~28Low cost, well-characterized baseline.
PTL-F-BOZ Phenolphthalein + Furfurylamine>22038063.0%36.2UL-94 V-0 rating; exceptional flame retardancy due to furan rings.
Vanillin-DFDA Vanillin + Difurfuryl diamine244>360>50.0%N/AHigh renewable content; furan backbone enhances thermal stability.
Cardanol-Based Cardanol + Various amines<100~300<20%N/AHigh flexibility and processability due to aliphatic side chains.
Benzoxazine-Epoxy BPA-A + Liquid Epoxy Resin180 - 200~350~35%N/AImproved toughness; epoxy acts as a reactive diluent lowering cure temp.
Analysis of Causality in Material Performance:
  • Thermal Stability & Flame Retardancy : Bio-based monomers utilizing furfurylamine (e.g., PTL-F-BOZ) exhibit significantly higher char yields (63.0%) compared to the BPA-A baseline (30.6%) (4)[4]. The causality lies in the furan ring's ability to participate in secondary cross-linking reactions at elevated temperatures. This increases the network density and forms a stable, insulating carbonaceous char layer that prevents oxygen permeation, driving the Limiting Oxygen Index (LOI) up to 36.2% (2)[2].

  • Dielectric Performance : Polybenzoxazines inherently possess low dielectric constants ( Dk​≈2.5−3.0 ) because the extensive hydrogen bonding restricts the mobility of polarizable groups. Advanced porous or fluorinated dihydro-oxazine designs can push Dk​ below 1.5, making them ideal for 5G/6G communication substrates (1)[1].

  • Toughness vs. Rigidity : Neat polybenzoxazines are notoriously brittle. Blending them with epoxy resins (Benzoxazine-Epoxy systems) allows the phenolic hydroxyls generated during ROP to catalyze the oxirane ring-opening. This etherification increases the distance between cross-link nodes, drastically improving fracture toughness while maintaining a high Tg​ (3)[3].

Self-Validating Experimental Protocol: Synthesis and Curing

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a bio-based benzoxazine (e.g., Vanillin-Furfurylamine) with built-in validation checkpoints.

Phase 1: Monomer Synthesis (Mannich Condensation)

  • Stoichiometric Mixing : In a round-bottom flask equipped with a reflux condenser, combine vanillin, furfurylamine, and paraformaldehyde in a 1:1:2 molar ratio using a non-polar solvent like dioxane or toluene. Causality: Paraformaldehyde must be in excess to drive the formation of the dihydro-oxazine ring and prevent the formation of unclosed Schiff base intermediates.

  • Reflux & Condensation : Heat the mixture to 90–110 °C for 4–6 hours under continuous magnetic stirring.

  • Purification : Precipitate the resulting mixture in cold distilled water or methanol. Filter and wash repeatedly to remove unreacted precursors. Dry in a vacuum oven at 50 °C for 24 hours.

Phase 2: Self-Validation Checkpoint (FTIR) Before proceeding to polymerization, validate the monomer structure using Fourier Transform Infrared (FTIR) spectroscopy.

  • Acceptance Criteria : Confirm the presence of the dihydro-1,3-oxazine ring by identifying the characteristic asymmetric stretching of C-O-C at ~1220 cm⁻¹ and the out-of-plane bending of the attached benzene ring at ~920–940 cm⁻¹. If these peaks are absent, the ring closure is incomplete, and the batch must be re-processed.

Phase 3: Step-Curing Polymerization

  • Thermal Casting : Pour the validated monomer powder into a stainless steel or Teflon mold.

  • Step-Cure Profile : Heat the mold in an air-circulating oven using the following profile: 150 °C (1h) → 180 °C (1h) → 200 °C (2h) → 220 °C (1h). Causality: A step-cure profile is mandatory. Heating directly to 220 °C causes a violent exothermic ROP, leading to the rapid volatilization of trace impurities and the formation of micro-voids (blistering) in the polymer matrix. Gradual heating ensures a uniform, defect-free cross-linked network.

Exp_Workflow Synthesis 1. Mannich Condensation Phenol + Amine + CH2O Purification 2. Precipitation & Washing Remove Unreacted Precursors Synthesis->Purification Validation 3. FTIR Validation Check 940 & 1220 cm⁻¹ Bands Purification->Validation Curing 4. Step-Curing (e.g., 150°C, 180°C, 200°C) Validation->Curing Analysis 5. Thermomechanical Analysis (DSC, TGA, DMA) Curing->Analysis

Caption: Self-validating experimental workflow for polybenzoxazine synthesis.

Conclusion

The transition from traditional BPA-A polybenzoxazines to bio-based and copolymerized dihydro-oxazine systems offers a highly tunable platform for advanced materials. By understanding the causal relationship between precursor molecular structure (e.g., furan rings for charring, aliphatic chains for flexibility) and the resulting cross-linked network, researchers can engineer bespoke resins that outperform legacy epoxies and phenolics in aerospace, electronics, and structural applications.

References

  • Wang et al. "Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins." Tech Science Press.
  • Sini et al. "Bio-based benzoxazine monomer and polymer based on vanillin and difurfuryl diamine." SAMPE Digital Library.
  • "Synthesis and Properties of a Novel Bio-based Benzoxazine." JLU.
  • "A Review on the Design, Preparation, and Performance Control of Low Dielectric Constant Polybenzoxazine-Based Materials.
  • "Multifunctional Biobased Benzoxazines Blended with an Epoxy Resin for Tunable High-Performance Properties." ACS Sustainable Chemistry & Engineering.

Sources

Comparative

Bridging the Gap: A Guide to Correlating Computational Predictions with Experimental Results for Dihydro-oxazine Bioactivity

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively correlate in silico predictions with in vitro experimental results, using the promising dihydro-oxazine class of heterocyclic compounds as a case study. Dihydro-oxazines have garnered significant attention for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4] By integrating robust computational predictions with rigorous experimental verification, we can accelerate the identification and optimization of novel dihydro-oxazine-based therapeutic agents.

This guide is structured to provide not just a set of protocols, but a logical and scientifically-grounded workflow. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles that underpin a successful correlation study.

Part 1: The Computational Blueprint – Predicting Bioactivity

The journey begins with the construction of a computational model to predict the biological activity of a library of dihydro-oxazine derivatives. This in silico screening allows for the prioritization of compounds with the highest likelihood of success, saving valuable time and resources. Two powerful and widely used techniques for this purpose are Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: Unveiling Binding Interactions

Molecular docking predicts the preferred orientation of a ligand (our dihydro-oxazine derivative) when bound to a specific protein target. This provides insights into the binding affinity and the key molecular interactions driving the biological effect.

Conceptual Workflow for Molecular Docking:

cluster_0 Target Preparation cluster_1 Ligand Preparation cluster_2 Docking & Analysis PDB 1. Select Protein Target (e.g., from PDB) PrepTarget 2. Prepare Target: - Remove water & ligands - Add hydrogens - Assign charges PDB->PrepTarget Dock 5. Perform Molecular Docking PrepTarget->Dock Lib 3. Create Dihydro-oxazine Library (2D/3D structures) PrepLig 4. Prepare Ligands: - Generate 3D conformers - Assign charges Lib->PrepLig PrepLig->Dock Score 6. Score & Rank Compounds (Binding Energy/Affinity) Dock->Score Visualize 7. Visualize & Analyze Binding Poses Score->Visualize Prioritize Prioritize Visualize->Prioritize Prioritize Compounds for Synthesis

Caption: Molecular docking workflow for dihydro-oxazines.

The causality behind this workflow is straightforward: a well-prepared protein target and ligand library are essential for accurate docking simulations. The subsequent scoring and visualization steps allow for the identification of compounds that exhibit favorable binding energies and form critical interactions with the target's active site.[5][6][7]

QSAR: Decoding Structure-Activity Relationships

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR can predict the potency of novel, unsynthesized compounds.

Conceptual Workflow for QSAR Modeling:

cluster_0 Data Collection & Preparation cluster_1 Model Building & Validation cluster_2 Prediction & Interpretation Data 1. Assemble a dataset of dihydro-oxazines with known bioactivity (IC50/EC50) Descriptors 2. Calculate Molecular Descriptors (e.g., topological, electronic, steric) Data->Descriptors Split 3. Split dataset into training and test sets Descriptors->Split Model 4. Develop QSAR Model using statistical methods (e.g., MLR, PLS) Split->Model Validate 5. Validate the model using the test set and cross-validation Model->Validate Predict 6. Predict bioactivity of new dihydro-oxazine analogs Validate->Predict Interpret 7. Interpret the model to understand key structural features for activity Predict->Interpret Prioritize Prioritize Interpret->Prioritize Prioritize Compounds for Synthesis

Caption: QSAR modeling workflow for dihydro-oxazines.

The logic here is to train a model on a known dataset and then validate its predictive power on an independent set of compounds.[8][9][10] A robust and validated QSAR model can then be used to reliably predict the activity of new molecules, guiding synthetic efforts towards more potent derivatives.

Part 2: The Experimental Proof – Validating Bioactivity in the Lab

Following the in silico prioritization, the most promising dihydro-oxazine candidates are synthesized and subjected to a battery of in vitro assays to experimentally determine their biological activity. This section details the protocols for key experiments commonly used to assess the anticancer potential of novel compounds.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12][13] A reduction in metabolic activity upon treatment with a dihydro-oxazine derivative suggests a cytotoxic or cytostatic effect.

Experimental Protocol: MTT Assay [11][14]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized dihydro-oxazine compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[15][16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[15][16]

Experimental Protocol: Annexin V/PI Staining [15][18]

  • Cell Treatment: Seed and treat cells with the dihydro-oxazine compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Protein Expression Analysis: Western Blotting

To investigate the molecular mechanism of action, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).[19][20]

Experimental Protocol: Western Blotting [19][21][22]

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21][22]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Part 3: The Correlation – Connecting the Dots

The final and most critical step is to correlate the computational predictions with the experimental results. This involves a systematic comparison of the in silico data with the in vitro data to validate the predictive models and gain deeper insights into the structure-activity relationships of dihydro-oxazine derivatives.

Data Presentation: Summarizing Quantitative Results

For a clear and concise comparison, all quantitative data should be summarized in a well-structured table.

Compound IDPredicted Binding Affinity (kcal/mol)Predicted IC₅₀ (µM) (QSAR)Experimental IC₅₀ (µM) (MTT Assay)% Apoptosis (at IC₅₀)Key Protein Modulation (Western Blot)
DHO-01-9.21.52.165%Upregulation of Bax, Cleaved Caspase-3
DHO-02-7.510.812.520%No significant change
DHO-03-9.80.81.275%Downregulation of Bcl-2, Upregulation of p21
..................

Logical Relationship for Correlation Analysis:

cluster_0 Computational Predictions cluster_1 Experimental Validation cluster_2 Correlative Analysis & Insights Docking Molecular Docking Results (Binding Affinity) Correlation Statistical Correlation (e.g., Pearson correlation) Docking->Correlation QSAR QSAR Predictions (Predicted IC50) QSAR->Correlation MTT MTT Assay (Experimental IC50) MTT->Correlation Apoptosis Flow Cytometry (% Apoptosis) SAR Structure-Activity Relationship (SAR) & Mechanism of Action (MoA) Insights Apoptosis->SAR WB Western Blot (Protein Expression) WB->SAR Correlation->SAR Refinement Model Refinement & Lead Optimization SAR->Refinement

Caption: Correlating computational and experimental data.

A strong correlation between the predicted and experimental values (e.g., a high Pearson correlation coefficient between predicted binding affinities and experimental IC₅₀ values) validates the computational models. Discrepancies, on the other hand, can be equally informative, highlighting potential limitations of the models or suggesting alternative mechanisms of action. The combined insights from all datasets will ultimately guide the refinement of the computational models and the rational design of the next generation of more potent and selective dihydro-oxazine-based drug candidates.

By following this integrated and iterative approach, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process, bringing novel and impactful therapies to the forefront of medicine.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5). Bio-protocol. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASĀYAN Journal of Chemistry. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). PubMed. [Link]

  • Apoptosis Protocols. University of South Florida Health. [Link]

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. (2010, June 21). ACS Publications. [Link]

  • Synthesis and Biological Activities of[1][15]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Syntheses, Biological and Material Significance of Dihydro[1][15]oxazine Derivatives: An Overview. (2020, October 8). Bentham Science. [Link]

  • Syntheses, Biological and Material Significance of Dihydro[1][15]oxazine Derivatives: An Overview. ResearchGate. [Link]

  • Design, synthesis, docking studies and biological screening of 2-pyrimidinyl-2, 3-dihydro-1H-naphtho [1, 2-e][1][15] oxazines as potent tubulin polymerization inhibitors. (2023, October 9). Taylor & Francis Online. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010, December 18). Turkish Journal of Chemistry. [Link]

  • General Protocol for Western Blot Analysis. REPROCELL. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone compounds. Heliyon. [Link]

  • Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. (2016, December 23). ResearchGate. [Link]

  • Synthesis, antimicrobial activity, and molecular docking study of 1,3-oxazines derivatives. (2024, December 2). Scientific Reports. [Link]

  • (PDF) Synthesis, Characterization and QSAR studies of some New 1, 3-oxazines as Potent Antimicrobial agents. (2015, August 15). ResearchGate. [Link]

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Brieflands. [Link]

  • ChemInform Abstract: An Eco-Friendly Synthesis and Antimicrobial Activities of Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. ResearchGate. [Link]

  • Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (2025, December 1). MDPI. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021, March 22). The Journal of the Serbian Chemical Society. [Link]

  • Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. PMC. [Link]

  • Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studi. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. (2021, March 30). Der Pharma Chemica. [Link]

  • Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy. (2022, April 16). PubMed. [Link]

  • Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety. (2019, June 15). PubMed. [Link]

  • Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Bentham Science. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Polish Journal of Chemical Technology. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024, July 2). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,6-dihydro-2H-oxazin-6-amine

Title: Comprehensive Safety and Operational Guide for Handling 3,6-dihydro-2H-oxazin-6-amine Introduction & Chemical Profile 3,6-dihydro-2H-oxazin-6-amine (CAS: 122018-87-5) is a specialized cyclic organic amine utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 3,6-dihydro-2H-oxazin-6-amine

Introduction & Chemical Profile

3,6-dihydro-2H-oxazin-6-amine (CAS: 122018-87-5) is a specialized cyclic organic amine utilized as an intermediate in advanced chemical synthesis and drug development,[1]. While its specific applications are highly specialized, its core chemical nature—a low-molecular-weight organic amine—dictates strict handling protocols. Like other organic amines, it presents acute hazards, including severe tissue corrosivity, systemic toxicity via dermal absorption, and respiratory irritation[2]. This guide provides a field-proven, causality-driven framework for safely handling this compound.

Risk Assessment & The Causality of Hazards

Understanding why a chemical is dangerous is the foundation of laboratory safety. The hazards of 3,6-dihydro-2H-oxazin-6-amine are driven by its molecular structure:

  • Corrosivity & Tissue Necrosis: As an organic base, this amine reacts violently with moisture on the skin or mucous membranes to generate hydroxide anions[2]. This high localized pH causes rapid lipid saponification and protein denaturation, leading to deep, penetrating chemical burns rather than superficial irritation[3].

  • Systemic Toxicity: Low-molecular-weight amines are typically lipid-soluble. If spilled on the skin, they rapidly bypass the stratum corneum and enter the bloodstream[4]. Systemic absorption can lead to central nervous system (CNS) abnormalities, hepatotoxicity, and nephrotoxicity[5].

  • Respiratory Hazards: The compound's vapor pressure presents a significant inhalation risk. Inhalation of amine vapors or aerosols can trigger severe spasms, inflammation, and potentially fatal pulmonary edema[2].

Visualizing the Toxicity Pathway

The following diagram illustrates the biochemical pathways triggered by amine exposure, reinforcing the critical need for multi-route personal protective equipment (PPE).

AmineToxicity cluster_routes Exposure Routes cluster_mechanisms Biochemical Mechanisms cluster_outcomes Pathological Outcomes Exposure 3,6-dihydro-2H-oxazin-6-amine Exposure Dermal Dermal Contact Exposure->Dermal Inhalation Inhalation (Vapors) Exposure->Inhalation Ocular Ocular Contact Exposure->Ocular Saponification Lipid Saponification Dermal->Saponification Systemic Systemic Absorption Dermal->Systemic Denaturation Protein Denaturation Inhalation->Denaturation Inhalation->Systemic Ocular->Saponification Ocular->Denaturation Necrosis Tissue Necrosis / Burns Saponification->Necrosis Denaturation->Necrosis Edema Pulmonary Edema Denaturation->Edema OrganDamage Hepatic/Renal Toxicity Systemic->OrganDamage

Biochemical pathways of organic amine toxicity demonstrating the progression from exposure.

Personal Protective Equipment (PPE) Matrix

To interrupt the toxicity pathways outlined above, a comprehensive PPE strategy is mandatory[6]. The following table summarizes the required PPE, grounded in the chemical properties of organic amines.

PPE CategorySpecificationCausality & JustificationReplacement & Validation
Hand Protection Butyl rubber or heavy-duty Nitrile (≥0.11 mm thickness).Amines rapidly degrade standard latex and thin nitrile gloves. Butyl rubber provides superior permeation resistance against organic bases[6].Validation: Perform an air-inflation leak test before donning. Replace immediately if contaminated.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face Shield.Prevents ocular saponification (corneal melting) from micro-splashes during liquid transfer or pressurization[3].Validation: Ensure a tight seal against the face. Standard safety glasses are insufficient.
Body Protection Chemically resistant Tyvek® suit or heavy lab coat with a polyethylene apron.Prevents dermal absorption of volatile aerosols and liquid spills, which can permeate standard cotton lab coats[2].Validation: Ensure cuffs overlap with gloves. Launder or dispose of immediately post-spill.
Respiratory NIOSH-approved respirator with Ammonia/Methylamine (AM/MA) cartridges.Mitigates inhalation of toxic vapors if handled outside a fume hood or during a spill response[2].Validation: Perform a positive/negative pressure seal check before every use.

Operational Protocols: A Self-Validating Workflow

Handling 3,6-dihydro-2H-oxazin-6-amine requires methodologies that inherently verify their own safety (self-validating systems).

Phase 1: Pre-Operation Verification

  • Ventilation Check: Handle the compound exclusively within a certified chemical fume hood[6].

    • Self-Validation: Before opening the container, verify the fume hood monitor reads a capture velocity between 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it must actively pull inward.

  • Spill Kit Staging: Ensure an amine-specific spill kit (containing inert absorbent and a weak acidic neutralizing agent like citric acid) is within arm's reach[6].

Phase 2: Dispensing and Transfer

  • Purging: If the chemical is stored under inert gas (e.g., nitrogen or argon) to prevent oxidative degradation, purge the receiving vessel with inert gas prior to transfer.

  • Transfer Technique: Use a glass syringe or a chemically resistant positive-displacement pipette for liquid transfers to minimize aerosol generation[6]. Never pour directly from the stock bottle.

  • Secondary Containment: Perform all transfers over a secondary containment tray lined with chemical absorbent pads.

    • Self-Validation: If a drip occurs, the pad will immediately capture it, preventing it from spreading across the hood deck and confirming the containment boundary is intact.

Phase 3: Post-Operation Decontamination

  • Tool Decontamination: Rinse all spatulas, syringes, and glassware with a compatible solvent (e.g., methanol or water, depending on solubility), followed by a dilute acidic wash (e.g., 5% acetic acid) to neutralize residual amine.

  • PPE Doffing: Remove gloves using the "beak method" (turning them inside out) to ensure external contaminants never touch bare skin. Wash hands thoroughly with soap and water immediately after doffing[3].

Waste Disposal & Spill Response Plan

Organic amines pose a severe threat to aquatic environments and must not be disposed of in standard municipal drains[4].

Spill Response Protocol:

  • Evacuate & Isolate: Immediately evacuate non-essential personnel from the spill area and lower the fume hood sash[2].

  • Don PPE: Ensure full PPE (including respiratory protection if outside the hood) is equipped.

  • Contain & Neutralize: Surround the spill with an inert chemical binder (e.g., vermiculite or sand). Do not use combustible materials like sawdust. If permitted by your site's SOP, carefully neutralize the spill with a dilute, weak acid (e.g., citric acid powder) to reduce volatility.

  • Collect: Shovel the absorbed material into a compatible, sealable hazardous waste container using non-sparking tools[2].

Waste Disposal:

  • Segregation: Store amine waste in clearly labeled, tightly sealed high-density polyethylene (HDPE) or glass containers.

  • Incompatibility: Crucial Step: Never mix amine waste with strong oxidizing agents, heavy metals, or strong acids, as this can trigger highly exothermic reactions or generate toxic nitrogen oxide (NOx) gases[4].

  • Labeling: Label as "Hazardous Waste - Corrosive/Toxic Organic Amine" and coordinate pickup with a certified environmental disposal service.

References

  • Conier Chem and Pharma Limited. "3,6-DIHYDRO-2H-OXAZIN-6-AMINE CAS:122018-87-5." ChemBuyersGuide.

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications. 4

  • Pennsylvania Department of Environmental Protection. "Safety Data Sheet: Organic Amines." 5

  • Penetone. "Kar-M-1 SDS (Organic Amines)." 3

  • BenchChem. "Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline." 6

  • United Chemical Technologies. "Safety Data Sheet - Primary Organic Amines." 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.